molecular formula C7H16O B1630902 (R)-(-)-2-Heptanol CAS No. 6033-24-5

(R)-(-)-2-Heptanol

Cat. No.: B1630902
CAS No.: 6033-24-5
M. Wt: 116.2 g/mol
InChI Key: CETWDUZRCINIHU-SSDOTTSWSA-N
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Description

Heptan-2R-ol is an aliphatic alcohol.
(R)-(-)-2-Heptanol is a natural product found in Myrtaceae with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETWDUZRCINIHU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6033-24-5
Record name 2-Heptanol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Heptanol, (R)-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HEPTANOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96RWD50O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-(-)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Heptanol is a chiral secondary alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1][2] Its specific stereochemistry makes it a valuable precursor for enantiomerically pure compounds, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key synthetic pathway.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and developmental work.

General Properties
PropertyValueReference
Chemical Formula C₇H₁₆O[3]
Molar Mass 116.20 g/mol [3]
Appearance Colorless liquid[3]
Odor Mild, fruity[2]
Physicochemical Data
PropertyValueConditionsReference
Density 0.818 g/mLat 25 °C[4]
Boiling Point 159-162 °Cat 760 mmHg[1]
74-75 °Cat 23 mmHg[4]
Melting Point -30.15 °C[1]
Flash Point 71 °C (160 °F)Closed cup[5]
Refractive Index 1.419at 20 °C[4]
Specific Rotation ([α]D) -9.5°neat, at 20 °C[6]
Solubility in Water 3.3 g/L[5]
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether[5]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy
  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8m1HCH-OH
~1.4m2HCH₂ adjacent to CH-OH
~1.3m6H(CH₂)₃
~1.2d3HCH₃ adjacent to CH-OH
~0.9t3HTerminal CH₃
¹³C NMR Spectroscopy
  • Solvent: CDCl₃

  • Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~68.1CH-OH
~39.5CH₂ adjacent to CH-OH
~32.0CH₂
~25.7CH₂
~23.5CH₃ adjacent to CH-OH
~22.7CH₂
~14.1Terminal CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch
~2960-2850StrongC-H stretch (alkane)
~1465MediumC-H bend (CH₂)
~1375MediumC-H bend (CH₃)
~1115StrongC-O stretch (secondary alcohol)
Mass Spectrometry (Electron Ionization)
m/zRelative IntensityAssignment
116Low[M]⁺ (Molecular ion)
101Medium[M - CH₃]⁺
83Medium[M - H₂O - CH₃]⁺
73Medium[M - C₃H₇]⁺
45High[CH₃CHOH]⁺ (α-cleavage)

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key chemical properties of this compound.

Determination of Specific Rotation

Objective: To measure the specific rotation of this compound using a polarimeter.

Apparatus:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter cell (1 dm)

  • Volumetric flask (10 mL)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 1.0 g of this compound and dissolve it in a suitable solvent (e.g., ethanol) in a 10 mL volumetric flask. Fill the flask to the mark with the solvent.[7]

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.

  • Measurement: Fill the polarimeter cell with the prepared solution of this compound, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).[8]

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (c × l) where:

    • [α] is the specific rotation

    • α is the observed rotation in degrees

    • c is the concentration in g/mL

    • l is the path length in decimeters (dm)[8]

Determination of Boiling Point

Objective: To determine the boiling point of this compound using the distillation method.

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble a simple distillation apparatus. Place a small volume of this compound and a few boiling chips in the distillation flask.[9]

  • Heating: Gently heat the flask using the heating mantle.

  • Equilibrium: The liquid will begin to boil and its vapor will rise, condensing on the thermometer bulb. The temperature will stabilize at the boiling point of the liquid.[9]

  • Reading: Record the temperature at which the liquid is consistently condensing on the thermometer and dripping into the collection vessel. This temperature is the boiling point.[10]

NMR Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Apparatus:

  • NMR spectrometer

  • 5 mm NMR tubes

  • Deuterated solvent (CDCl₃)

  • Pipettes

Procedure:

  • Sample Preparation: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.[7][11]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[6]

ATR-FTIR Spectroscopic Analysis

Objective: To obtain an infrared spectrum of this compound.

Apparatus:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[12]

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.[12][13]

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometric Analysis

Objective: To obtain the mass spectrum of this compound.

Apparatus:

  • Mass spectrometer with an Electron Ionization (EI) source

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph.

  • Ionization: The sample is vaporized and ionized in the EI source.[14]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[14]

  • Spectrum: The mass spectrum is recorded, showing the relative abundance of each ion.

Synthetic Workflow: Enantioselective Reduction of 2-Heptanone

A common and efficient method for the synthesis of this compound is the enantioselective reduction of the prochiral ketone, 2-heptanone. This can be achieved using a chiral catalyst, often in a transfer hydrogenation reaction.[15][16][17]

Enantioselective_Reduction start Start Materials: - 2-Heptanone - Isopropanol (H-donor) - Chiral Ru(II) Catalyst - Base (e.g., KOH) reactor Reaction Vessel start->reactor Charge reaction Enantioselective Transfer Hydrogenation reactor->reaction Heat & Stir workup Aqueous Workup: - Quench with water - Extract with Et₂O reaction->workup Cool & Quench separation Separation: - Dry organic layer (Na₂SO₄) - Filter workup->separation Phase Separation purification Purification: - Evaporate solvent - Distillation under  reduced pressure separation->purification Crude Product product This compound purification->product Purified Product analysis Analysis: - GC (Purity) - Chiral GC/HPLC (ee) - NMR, IR, MS (Structure) product->analysis Characterize

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Structure-Property Determination

The characterization of a synthesized chiral molecule like this compound follows a logical progression from initial purity assessment to detailed structural and stereochemical confirmation.

Structure_Property_Determination synthesis Synthesized Product (Crude this compound) purification Purification (e.g., Distillation) synthesis->purification purity Purity Assessment (GC, TLC) purification->purity Is it pure? purity->purification No, re-purify structure Structural Elucidation (NMR, IR, MS) purity->structure Yes stereo Stereochemical Analysis (Polarimetry, Chiral GC/HPLC) structure->stereo Confirm structure final Confirmed this compound (High Purity & Enantiomeric Excess) stereo->final Confirm stereochemistry

References

(R)-(-)-2-Heptanol physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (R)-(-)-2-Heptanol

This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of quantitative data, experimental protocols for property determination, and logical diagrams to illustrate workflows and principles.

This compound is a chiral secondary alcohol.[1][2] Its physical characteristics are crucial for its application in organic synthesis and as a pharmaceutical intermediate.[3]

Data Presentation: Physical Properties of this compound

The following table summarizes the key physical properties of this compound.

PropertyValueConditions
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 74-75 °Cat 23 mm Hg[3][4]
159-160 °C (est.)at 760 mm Hg[5]
Melting Point -30.45 °C (estimate)
Density 0.818 g/mLat 25 °C[3][4]
Refractive Index (n_D) 1.419at 20 °C[3][4]
Specific Optical Rotation ([α]D) -9.5°neat, at 20 °C[3][4]
Flash Point 148 °F (64.4 °C)
Solubility Soluble in alcoholInsoluble in water[5]

Experimental Protocols

The following sections detail the standard methodologies for determining the primary physical properties of a liquid compound like this compound.

Determination of Boiling Point (Micro Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6] For small sample volumes, the micro-reflux method is suitable.[7]

Methodology:

  • Sample Preparation: Add approximately 0.5 mL of the liquid sample into a small test tube along with a magnetic stir bar to prevent bumping.[7]

  • Apparatus Setup: Clamp the test tube in a heating block on a hot plate stirrer. Suspend a thermometer so that its bulb is about 1 cm above the liquid's surface.[7]

  • Heating: Turn on the stirrer for gentle agitation and begin heating the block.[7]

  • Observation: Observe the sample until it boils and its vapor condenses on the test tube walls, creating a "reflux ring." The thermometer bulb should be level with this ring for an accurate measurement.[7]

  • Data Recording: When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point.[7]

  • Cooling: Once the measurement is complete, stop heating but leave the stirrer on. Allow the apparatus to cool before disassembly.[7]

Determination of Density

Density is the mass of a substance per unit volume. A straightforward method involves weighing a precise volume of the liquid.[8]

Methodology:

  • Weighing the Empty Vessel: Place a clean, dry measuring cylinder on a digital balance and tare it to zero.[8][9]

  • Measuring Volume: Accurately measure a specific volume (e.g., 10 mL) of the liquid using the measuring cylinder. Read the volume from the bottom of the meniscus with your eye level to the mark to avoid parallax error.[8]

  • Weighing the Liquid: Place the measuring cylinder containing the liquid back on the tared balance and record the mass.[8]

  • Calculation: Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[8] For greater accuracy, repeat the measurement and average the results.

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a material.[10] It is a characteristic property dependent on temperature and the wavelength of light used.[10]

Methodology (using an Abbe Refractometer):

  • Calibration: Ensure the refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

  • Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to spread into a thin film. If the instrument is temperature-controlled, wait for the sample to reach the set temperature (typically 20°C).

  • Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Data Recording: Read the refractive index value from the instrument's scale. Correct the value for temperature if the measurement was not performed at the standard 20°C.[10]

Determination of Optical Rotation

Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a sample of a chiral compound.[11] A polarimeter is used for this measurement.[12]

Methodology:

  • Blank Measurement: Fill the polarimeter cell with the solvent used to dissolve the sample (or leave it empty if the sample is "neat") and place it in the polarimeter. This measurement serves as the zero or blank reading.[12]

  • Sample Preparation: Prepare a solution of the chiral compound at a known concentration (c), typically in g/mL.[12] If measuring a neat liquid, the concentration is equal to its density.

  • Sample Measurement: Fill the polarimeter cell of a known path length (l), measured in decimeters (dm), with the sample solution. Ensure no air bubbles are in the light path.[12]

  • Data Recording: Place the sample cell in the polarimeter and record the observed angle of rotation (α).[12]

  • Calculation of Specific Rotation: Use Biot's law to calculate the specific rotation [α]: [α] = α / (l * c) [12] The specific rotation is a standardized physical property of the compound.

Visualizations

The following diagrams illustrate the logical workflow for determining physical properties and the fundamental principle of polarimetry.

G Experimental Workflow for Physical Property Determination cluster_0 Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting Sample Obtain Pure Liquid Sample (this compound) BoilingPoint Boiling Point Determination Sample->BoilingPoint Distribute Sample Density Density Measurement Sample->Density Distribute Sample RefractiveIndex Refractive Index Measurement Sample->RefractiveIndex Distribute Sample OpticalRotation Optical Rotation Measurement Sample->OpticalRotation Distribute Sample Data Compile & Tabulate Data BoilingPoint->Data Density->Data RefractiveIndex->Data OpticalRotation->Data Report Technical Report Generation Data->Report

Caption: Workflow for determining the physical properties of a liquid.

G Principle of Polarimetry LightSource Unpolarized Light Source Polarizer Polarizer (Fixed) LightSource->Polarizer PolarizedLight Plane-Polarized Light Polarizer->PolarizedLight Blocks other planes SampleCell Sample Cell (l, c) PolarizedLight->SampleCell RotatedLight Rotated Light SampleCell->RotatedLight Sample rotates light by angle α Analyzer Analyzer (Rotatable) RotatedLight->Analyzer Detector Detector (Observer) Analyzer->Detector Measures angle α

Caption: Diagram illustrating the principle of optical rotation measurement.

References

(R)-(-)-2-Heptanol structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure Elucidation of (R)-(-)-2-Heptanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and data interpretation required for the complete structure elucidation of this compound. The methodologies described herein are fundamental for the characterization of chiral molecules in research and pharmaceutical development, ensuring correct identification, purity, and stereochemistry.

Physicochemical Properties

This compound is a chiral secondary alcohol. Its fundamental physical and chemical properties are summarized below. These constants are critical initial benchmarks for sample identification.

PropertyValueReference
Molecular Formula C₇H₁₆O[1][2][3]
Molecular Weight 116.20 g/mol [1][2][4][5]
Appearance Colorless to light yellow liquid[2][4]
Density 0.818 g/mL at 25 °C[1][2]
Boiling Point 74-75 °C at 23 mmHg[1][2]
Refractive Index n20/D 1.419[1][2]
Specific Optical Rotation [α]²⁰/D -9.5° (neat)[1][2]
CAS Number 6033-24-5[1][2][3]

Spectroscopic Data for Structure Confirmation

Spectroscopic analysis is essential for confirming the covalent structure of the molecule. The following data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to piece together the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The data below is for the general structure of 2-heptanol (B47269), which is consistent with the (R)-enantiomer.

¹³C NMR Spectral Data

Chemical Shift (δ) ppmCarbon Assignment
68.00C2 (CH-OH)
39.42C3 (-CH₂)
32.01C5 (-CH₂)
25.59C4 (-CH₂)
23.42C1 (-CH₃)
22.74C6 (-CH₂)
14.07C7 (-CH₃)
Solvent: CDCl₃, Frequency: 25.16 MHz. Data sourced from PubChem.[4]

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationProton Assignment
~3.8Sextet1HH2 (CH-OH)
~1.7Singlet1H-OH
~1.4-1.5Multiplet2HH3 (-CH₂)
~1.2-1.4Multiplet6HH4, H5, H6 (-CH₂)
~1.15Doublet3HH1 (-CH₃)
~0.9Triplet3HH7 (-CH₃)
Note: This is a predicted spectrum based on typical chemical shifts for aliphatic alcohols. Actual shifts can vary. The data from PubChem for the racemate shows a complex multiplet region between 0.82 and 1.74 ppm, consistent with the overlapping signals of the alkyl chain.[4]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) causes fragmentation of the molecule, providing a fingerprint that helps confirm its structure.

Key Mass Spectrometry Fragments

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment
116Low[M]⁺ (Molecular Ion)
101Low[M - CH₃]⁺
8318.76%[M - CH₃ - H₂O]⁺
5524.11%Alkyl fragment
4599.99% (Base Peak)[CH₃CH=OH]⁺ (Characteristic for 2-alkanols)
Data sourced from PubChem.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate structure elucidation.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition : Place the sample in a 5 mm NMR tube and acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • ¹H NMR Parameters : Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Parameters : Utilize proton decoupling. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction : Introduce a dilute solution of this compound (e.g., in methanol (B129727) or hexane) into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system for separation and purification.

  • Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in the ionization chamber to induce fragmentation.

  • Mass Analysis : Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection : Detect the ions and generate a mass spectrum that plots relative abundance against the m/z ratio.

  • Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The base peak at m/z 45 is a key indicator of a 2-alkanol structure.

Chiral Analysis Protocol (Chiral GC)

To confirm the enantiomeric purity and the identity of the (R)-enantiomer, chiral gas chromatography is employed.

  • Column Selection : Use a chiral stationary phase (CSP) column capable of separating the enantiomers of 2-heptanol or its derivatives. A common choice is a cyclodextrin-based column (e.g., CP Chirasil-DEX CB).[6]

  • Derivatization (Optional but Recommended) : For improved resolution and volatility, derivatize the alcohol to an ester (e.g., acetate). A simple procedure involves reacting 2-heptanol with acetic acid using iodine as a catalyst.[6]

  • GC Conditions :

    • Injector Temperature : 200-250 °C.

    • Oven Program : Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min) to ensure separation.

    • Carrier Gas : Helium or Hydrogen.

    • Detector : Flame Ionization Detector (FID).

  • Analysis : Inject an authentic standard of racemic 2-heptanol to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the sample of this compound to confirm its retention time matches the (R)-enantiomer standard and to determine its enantiomeric excess (% ee) by integrating the peak areas.

Visualization of Elucidation Workflow

The logical process for the complete structure elucidation of this compound is outlined in the following diagram.

G Workflow for Structure Elucidation of this compound cluster_0 Initial Characterization cluster_1 Covalent Structure Confirmation cluster_2 Stereochemical Confirmation A Sample: this compound B Measure Physicochemical Properties (BP, Density, Refractive Index) A->B C Polarimetry (Measure Optical Rotation) A->C D Compare with Literature Values B->D C->D E Mass Spectrometry (GC-MS) D->E Proceed if consistent F NMR Spectroscopy (¹H, ¹³C) D->F Proceed if consistent G Analyze Fragmentation (m/z 45 base peak) E->G H Assign Signals (Confirm C₇H₁₆O Framework) F->H I Confirm Covalent Structure: Heptan-2-ol G->I H->I J Chiral Chromatography (GC) I->J K Compare with Racemic & Authentic (R) Standard J->K L Determine Enantiomeric Excess (% ee) Confirm Absolute Configuration (R) K->L M Final Structure Confirmed: This compound L->M

Caption: Logical workflow for the complete structural analysis of this compound.

Conclusion

The unambiguous structure elucidation of this compound requires a multi-faceted analytical approach. Initial characterization is achieved through the measurement of physical properties like boiling point and specific optical rotation. The core covalent structure is then confirmed using a combination of NMR spectroscopy to map the carbon-hydrogen framework and mass spectrometry to verify the molecular weight and characteristic fragmentation. Finally, the absolute stereochemistry and enantiomeric purity are definitively established using chiral chromatography by comparing the sample to authentic standards. This rigorous workflow ensures the precise identification of the target molecule, a critical step in any chemical research or drug development pipeline.

References

Spectroscopic Profile of (R)-(-)-2-Heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral alcohol (R)-(-)-2-Heptanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require detailed information on the structural characterization of this compound. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its racemic mixture, 2-Heptanol.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 2-Heptanol in CDCl₃

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (CH₃)0.89t6.8
H2 (CH₂)1.25-1.45m-
H3 (CH₂)1.25-1.45m-
H4 (CH₂)1.25-1.45m-
H5 (CH₂)1.25-1.45m-
H6 (CH)3.79sextet6.2
H7 (CH₃)1.18d6.2
OH1.65s-
¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for 2-Heptanol in CDCl₃ [1][2]

Carbon Assignment Chemical Shift (δ, ppm)
C1 (CH₃)14.1
C2 (CH₂)22.6
C3 (CH₂)25.4
C4 (CH₂)31.9
C5 (CH₂)39.1
C6 (CH)68.2
C7 (CH₃)23.3

Note: Data corresponds to racemic 2-Heptanol.[1][2]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2-Heptanol

Vibrational Mode Frequency (cm⁻¹) Intensity
O-H stretch (alcohol)3350-3400Strong, Broad
C-H stretch (alkane)2850-2960Strong
C-O stretch (secondary alcohol)~1115Strong

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.

Mass Spectrometry (MS) Data

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 2-Heptanol

m/z Relative Intensity (%) Proposed Fragment
116Low[M]⁺ (Molecular Ion)
101Moderate[M - CH₃]⁺
87Moderate[M - C₂H₅]⁺
73Moderate[M - C₃H₇]⁺
59Moderate[M - C₄H₉]⁺
45High[CH₃CHOH]⁺

Note: The molecular ion peak is often weak for alcohols due to facile fragmentation.[3][4]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound. For chiral purity assessment, a chiral derivatizing agent would be required.[5][6][7]

Methodology:

  • Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

    • The relaxation delay is set to at least 1 second.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., DEPT or standard broadband decoupled) is employed.

    • The spectral width is set to encompass the typical range for carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

    • The relaxation delay is adjusted based on the expected relaxation times of the carbon nuclei.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.[8][9][10]

Methodology:

  • Sample Preparation:

    • Neat Liquid: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr).[11]

    • Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[12]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is collected.

    • The sample is placed in the beam path, and the sample spectrum is recorded.

    • The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.[3][4][13]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[14]

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a mass analyzer (e.g., quadrupole or time-of-flight) is used.

  • Data Acquisition:

    • The sample is introduced into the ion source, typically via direct injection or through a gas chromatograph (GC-MS).

    • The molecules are ionized by a high-energy electron beam (typically 70 eV).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[3][13]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample Compound: This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid or ATR Sample Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Fourier Transform, Phase Correction NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS Fragmentation Analysis, Mass-to-Charge Ratio MS->Process_MS Interpretation Combine Data for Structure Confirmation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

References

(R)-(-)-2-Heptanol (CAS 6033-24-5): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of (R)-(-)-2-Heptanol, a chiral alcohol identified by CAS number 6033-24-5. It details the compound's physicochemical properties, outlines a detailed experimental protocol for its stereoselective synthesis via enzymatic kinetic resolution, and discusses its applications as a key chiral building block in the pharmaceutical industry. The guide includes structured data tables for easy reference and conceptual diagrams to illustrate experimental workflows and logical principles in asymmetric synthesis.

Core Physicochemical Properties

This compound is a colorless liquid valued for its specific stereochemistry. Its physical and chemical characteristics are fundamental to its application in synthesis and formulation.[1][2][3][4][5]

PropertyValueUnitsSource(s)
Molecular Formula C₇H₁₆O[1][2][5][6]
Molecular Weight 116.20 g/mol [1][2][5]
Boiling Point 74-75 °C (at 23 mmHg) 158-160 °C (at 760 mmHg)°C[2][3][7]
Melting Point ~ -30.45°C[2][3]
Density 0.817 - 0.818g/mL at 25 °C[2][3][4]
Optical Rotation ([α]²⁰/D) -9.5 to -11.5degrees (neat)[2][3]
Refractive Index (n²⁰/D) 1.419 - 1.421[2][3][4]
Flash Point ~ 64 - 71°C[2][4][7]

Applications in Drug Development and Asymmetric Synthesis

The primary value of this compound lies in its nature as a chiral precursor.[8][9] In drug development, the three-dimensional arrangement of atoms is critical for a molecule's interaction with biological targets, which are themselves chiral (e.g., enzymes, receptors).[8][9] Utilizing an enantiomerically pure starting material like this compound allows for the stereospecific synthesis of complex active pharmaceutical ingredients (APIs), ensuring that only the desired, biologically active enantiomer is produced.[9] This avoids the potential for "off-target" effects or reduced efficacy that can arise from the presence of the other enantiomer.[8] It is a versatile intermediate used in the synthesis of various compounds, including pharmaceuticals, fragrances, and flavorings.[9][10][11][12]

G cluster_precursor Chiral Building Block cluster_synthesis Process cluster_product Outcome precursor This compound synthesis Asymmetric Synthesis precursor->synthesis product Enantiomerically Pure Active Pharmaceutical Ingredient synthesis->product target Specific Biological Target (e.g., Enzyme) product->target effect Desired Therapeutic Effect target->effect

Caption: Logical flow from chiral precursor to specific biological effect.

Experimental Protocol: Enzymatic Kinetic Resolution

To obtain enantiomerically pure this compound, a common and efficient laboratory method is the kinetic resolution of its racemic mixture. This process utilizes an enzyme to selectively acylate one enantiomer, allowing for the separation of the unreacted (R)-enantiomer.

Objective: To resolve racemic 2-heptanol (B47269) to isolate this compound with high enantiomeric excess (e.e.).

Materials:

  • Racemic 2-heptanol

  • Immobilized Lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)

  • Acylating agent (e.g., Vinyl acetate)

  • Anhydrous organic solvent (e.g., Hexane (B92381) or Toluene)

  • Buffer solution (if using free lipase)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Eluent system (e.g., Hexane/Ethyl Acetate (B1210297) gradient)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath or heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Glass chromatography column

  • Analytical instrument for monitoring (Chiral Gas Chromatography or Chiral HPLC)

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve racemic 2-heptanol (1 equivalent) in anhydrous hexane. Add the acylating agent, vinyl acetate (1.5 equivalents).

  • Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate).

  • Incubation: Seal the flask and place it in a temperature-controlled bath set to a constant temperature (e.g., 30 °C). Stir the mixture at a moderate speed.

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture. Monitor the conversion and the enantiomeric excess of the remaining alcohol using chiral GC or HPLC. The reaction is typically stopped at ~50% conversion to achieve the highest possible e.e. for both the unreacted alcohol and the ester product.

  • Enzyme Removal: Once the target conversion is reached, stop the reaction and remove the immobilized enzyme by vacuum filtration. The enzyme can be washed with fresh solvent and potentially reused.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent and any excess vinyl acetate.

  • Purification: The resulting residue contains unreacted this compound and the newly formed (S)-2-heptyl acetate. Separate these two compounds using silica gel column chromatography. Elute with a hexane/ethyl acetate solvent system, starting with pure hexane and gradually increasing the polarity.

  • Product Isolation & Analysis: Collect the fractions containing the purified alcohol. Combine the relevant fractions and remove the solvent under reduced pressure. Analyze the final product by chiral GC/HPLC to confirm its purity and determine the final enantiomeric excess.

G cluster_products Isolated Products start Start: Racemic 2-Heptanol + Vinyl Acetate + Lipase reaction Stir at 30°C Monitor by Chiral GC/HPLC start->reaction stop Stop Reaction at ~50% Conversion reaction->stop filter Filter to Remove Immobilized Lipase stop->filter evaporate Solvent Evaporation (Rotovap) filter->evaporate chromatography Silica Gel Column Chromatography evaporate->chromatography product_R This compound chromatography->product_R product_S (S)-2-Heptyl Acetate chromatography->product_S

Caption: Experimental workflow for the kinetic resolution of 2-heptanol.

Spectroscopic Data Profile

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Technique Expected Features
¹H NMR Characteristic signals include a doublet for the terminal methyl group adjacent to the chiral center, a multiplet for the proton on the hydroxyl-bearing carbon (CH-OH), a broad singlet for the hydroxyl proton (O-H, exchangeable with D₂O), and overlapping multiplets for the aliphatic chain protons.[7][13]
¹³C NMR Expect seven distinct carbon signals. The carbon atom bonded to the hydroxyl group will appear in the typical range for a secondary alcohol (approx. 68 ppm). The other six signals will be in the aliphatic region of the spectrum.[7]
Infrared (IR) A prominent, broad absorption band will be observed in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol. Strong C-H stretching absorptions will appear around 2850-3000 cm⁻¹.[14][15]
Mass Spectrometry (MS) The molecular ion peak (M⁺) at m/z = 116 may be observed. A common fragmentation is the loss of water (M-18), resulting in a peak at m/z = 98. The most prominent peak is often the alpha-cleavage fragment at m/z = 45, corresponding to [CH₃CHOH]⁺.[16]

Safety and Handling

This compound is considered a hazardous substance. It is harmful if it comes into contact with the skin and can cause serious eye damage and skin irritation.[1] It may also cause respiratory irritation.[1]

  • Handling: Use in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Recommended storage temperature is 2-8°C.[3][17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

References

(R)-(-)-2-Heptanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data and a detailed experimental protocol relevant to (R)-(-)-2-Heptanol, a chiral alcohol often utilized as an intermediate in organic and pharmaceutical synthesis.

Core Physicochemical Data

This compound is a secondary alcohol that is a valuable chiral building block in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Its specific stereochemistry is crucial in applications requiring enantiomeric purity.

The fundamental molecular properties of this compound are summarized below.

PropertyValueCitations
Molecular FormulaC₇H₁₆O[3][4][5][6]
Molecular Weight116.20 g/mol [4][6]
IUPAC Name(2R)-heptan-2-ol[4]
CAS Registry Number6033-24-5[3][4]

Synthesis Protocol: Reduction of 2-Heptanone (B89624)

A common and established method for the preparation of 2-heptanol (B47269) is the reduction of 2-heptanone (methyl n-amyl ketone) using sodium in an alcohol-water mixture.[5][7] This protocol outlines the general procedure. For the synthesis of the specific (R)-(-) enantiomer, a stereoselective reduction method or resolution of the racemic mixture would be necessary.

Materials and Equipment
  • 3-L three-necked round-bottomed flask

  • Efficient reflux condenser

  • Mechanical stirrer (optional, but recommended)

  • Thermometer

  • Separatory funnel

  • Distillation apparatus with a fractionating column

  • 2-Heptanone

  • 95% Ethyl alcohol

  • Sodium metal (wire or small pieces)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) or potassium carbonate

  • Ice bath

Experimental Procedure
  • Reaction Setup : In a 3-L round-bottomed flask, dissolve 228 g (2 moles) of 2-heptanone in a mixture of 600 mL of 95% ethyl alcohol and 200 mL of water.[7] Fit the flask with a reflux condenser.

  • Reduction : Gradually add 130 g (5.6 gram atoms) of sodium metal through the condenser.[7] The reaction is exothermic and should be cooled with an ice or running water bath to maintain the temperature below 30°C to prevent the formation of condensation byproducts.[5][7]

  • Work-up : Once all the sodium has dissolved, add 2 L of water to the flask and cool the mixture to approximately 15°C.[7]

  • Extraction : Transfer the mixture to a separatory funnel. Separate the upper oily layer containing the crude 2-heptanol.[7]

  • Washing : Wash the organic layer sequentially with 50 mL of 1:1 hydrochloric acid and then 50 mL of water.[7]

  • Drying : Dry the crude product over anhydrous sodium sulfate or potassium carbonate.[5][7]

  • Purification : Purify the dried product by fractional distillation. Collect the fraction that boils at 155–158°C.[5][7] The expected yield is approximately 62–65%.[7]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis of 2-heptanol via the reduction of 2-heptanone.

G cluster_0 A Reaction Setup (2-Heptanone, EtOH, H₂O) B Reduction (Add Sodium Metal) A->B 1 C Cooling (Maintain <30°C) B->C D Quench & Work-up (Add H₂O) B->D 2 E Phase Separation (Isolate Organic Layer) D->E 3 F Washing (HCl, H₂O) E->F 4 G Drying (Anhydrous Na₂SO₄) F->G 5 H Purification (Fractional Distillation) G->H 6 I Final Product (Pure 2-Heptanol) H->I 7

Caption: Workflow for the synthesis of 2-heptanol from 2-heptanone.

References

Enantioselective Synthesis of (R)-(-)-2-Heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Heptanol is a valuable chiral building block in the synthesis of various fine chemicals and pharmaceutically active compounds. Its specific stereochemistry is crucial for biological activity, making enantioselective synthesis a critical area of research. This technical guide provides an in-depth overview of the core methodologies for preparing this compound with high optical purity, focusing on asymmetric hydrogenation, enzymatic kinetic resolution, and asymmetric bioreduction. Detailed experimental protocols, comparative data, and process visualizations are provided to aid in the practical application of these techniques.

Asymmetric Hydrogenation of 2-Heptanone (B89624)

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols from prochiral ketones. The process utilizes a chiral catalyst, typically a transition metal complexed with a chiral ligand, to stereoselectively deliver hydrogen to one face of the carbonyl group. The Noyori asymmetric hydrogenation, employing Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalysts, is a benchmark for this transformation.[1][2][3]

The catalyst, often a complex of Ruthenium with an (R)-BINAP ligand and a chiral diamine, creates a chiral environment that forces the substrate, 2-heptanone, to coordinate in a specific orientation. This orientation sterically favors the delivery of a hydride to the Re-face of the carbonyl, yielding the desired (R)-2-Heptanol.[2]

Figure 1: Asymmetric Hydrogenation Workflow.
Data Presentation: Asymmetric Hydrogenation

The following table summarizes typical results for the asymmetric hydrogenation of aliphatic methyl ketones using Ru-BINAP catalyst systems.

Catalyst SystemSubstrateS/C RatioH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)Reference
RuCl₂((R)-BINAP)2-Octanone2000430>9997 (R)Noyori et al.
RuBr₂((R)-BINAP)2-Hexanone10001002510095 (R)Kitamura et al.
RuCl₂((R)-tolBINAP)((R,R)-DPEN)2-Nonanone100010259898 (R)Noyori et al.

Note: Data for closely related substrates are presented to illustrate the general efficacy of the method.

Experimental Protocol: Noyori Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of simple ketones.[3][4]

  • Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.1 mol%) and (R)-BINAP (0.11 mol%). Anhydrous, degassed dimethylformamide (DMF) is added, and the mixture is stirred at 100°C for 10 minutes to form the catalyst solution.

  • Reaction Setup: The catalyst solution is cooled to room temperature. 2-Heptanone (1.0 eq) dissolved in anhydrous, degassed ethanol (B145695) is added to the flask.

  • Hydrogenation: The Schlenk flask is placed in an autoclave. The system is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 4-10 atm).

  • Reaction Monitoring: The reaction is stirred vigorously at a constant temperature (e.g., 30°C) for 12-24 hours. The progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and filtered through a short pad of silica (B1680970) gel to remove the catalyst.

  • Purification: The filtrate is concentrated, and the resulting crude alcohol is purified by distillation or column chromatography to yield pure this compound.

  • Analysis: The enantiomeric excess (ee) is determined by chiral GC or HPLC analysis.

Enzymatic Kinetic Resolution of (±)-2-Heptanol

Kinetic resolution is a widely used method for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. In this context, lipases are highly effective biocatalysts for the enantioselective acylation of racemic secondary alcohols.[5] The immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) is particularly effective, often displaying a strong preference for the (S)-enantiomer.[6][7]

In this process, racemic (±)-2-Heptanol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of Novozym 435. The enzyme selectively catalyzes the acetylation of (S)-2-Heptanol to form (S)-2-heptyl acetate, leaving the unreacted this compound in high enantiomeric purity. The reaction is typically stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess of the desired (R)-alcohol.

Figure 2: Enzymatic Kinetic Resolution Workflow.
Data Presentation: Lipase-Catalyzed Kinetic Resolution

Lipase SourceAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Substrate ee (%)Product ee (%)
Novozym 435Vinyl AcetateHexane (B92381)30650>99 (R)>99 (S)
Pseudomonas cepaciaVinyl AcetateToluene45244896 (R)98 (S)
Novozym 435Isopropenyl AcetateMTBE3085198 (R)97 (S)
Experimental Protocol: Kinetic Resolution using Novozym 435
  • Reaction Setup: To a stirred solution of racemic 2-heptanol (B47269) (1.0 eq) in an organic solvent (e.g., hexane or MTBE, 5 mL per mmol of alcohol) in a temperature-controlled flask, add Novozym 435 (20-50 mg per mmol of alcohol).

  • Acylation: Add vinyl acetate (1.5-2.0 eq). The use of vinyl acetate makes the reaction effectively irreversible as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring. Monitor the conversion by taking small aliquots over time and analyzing them by GC. The target is 50% conversion.

  • Work-up: Once the target conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.

  • Separation and Purification: The filtrate, containing (R)-2-heptanol and (S)-2-heptyl acetate, is concentrated under reduced pressure. The alcohol and the ester are then separated by column chromatography on silica gel.

  • Analysis: The enantiomeric excess of the recovered this compound is determined by chiral GC or HPLC.

Asymmetric Bioreduction of 2-Heptanone

Asymmetric bioreduction offers a green and highly selective alternative to metal-based catalysis. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. By operating in the reductive direction, they can produce chiral alcohols from prochiral ketones with exceptional enantioselectivity.

The ADH from the bacterium Rhodococcus ruber (RrADH) is particularly well-suited for this purpose. It is a robust, solvent-tolerant enzyme that effectively reduces a range of medium-chain ketones.[8][9] The reduction requires a hydride source, which is provided by the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). To make the process catalytic, an inexpensive sacrificial alcohol, such as 2-propanol, is added in large excess. The ADH uses the 2-propanol to regenerate the NADH cofactor in situ, while the 2-propanol itself is oxidized to acetone. The reaction equilibrium is driven towards the product side by the high concentration of 2-propanol.

cluster_0 Catalytic Cycle cluster_1 Cofactor Regeneration ketone 2-Heptanone alcohol (R)-2-Heptanol ketone->alcohol RrADH nadh NADH + H+ nad NAD+ nadh->nad isoprop 2-Propanol nad->isoprop acetone Acetone isoprop->acetone

Figure 3: Asymmetric Bioreduction with Cofactor Regeneration.
Data Presentation: Asymmetric Bioreduction with RrADH

Enzyme SystemSubstrateCo-substrateTemp (°C)Time (h)Conversion (%)Product ee (%)Reference
RrADH2-Heptanone2-Propanol3024>99>99 (R)Kroutil et al.
RrADH2-Octanone2-Propanol3024>99>99 (R)Stampfer et al.
RrADH (whole cells)2-Hexanone2-Propanol351898>99 (R)de Gonzalo et al.
Experimental Protocol: Bioreduction with RrADH

This protocol describes a typical procedure using either isolated enzyme or whole cells.[8]

  • Reaction Medium Preparation: Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5-7.0). Add the cofactor NAD⁺ (approx. 0.1 mM).

  • Enzyme/Cell Addition: Add the ADH enzyme preparation (lyophilized powder or solution) or re-suspended whole cells of Rhodococcus ruber to the buffer.

  • Substrate Addition: Add 2-propanol as the co-substrate to a final concentration of 10-20% (v/v). Add 2-heptanone (1.0 eq, e.g., 10-50 mM final concentration). An organic co-solvent like MTBE may be used to improve substrate solubility.

  • Reaction: Gently shake or stir the mixture at a controlled temperature (e.g., 30°C).

  • Monitoring and Work-up: Monitor the reaction by taking samples, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by chiral GC. Once the reaction is complete, saturate the aqueous phase with NaCl and perform a bulk extraction with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The product can be further purified by distillation or column chromatography if necessary.

  • Analysis: Determine the enantiomeric excess of the resulting this compound by chiral GC.

References

Biocatalytic Synthesis of (R)-(-)-2-Heptanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure alcohol (R)-(-)-2-Heptanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Traditional chemical methods for its production often involve harsh reaction conditions, expensive chiral catalysts, and the generation of significant waste. Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity under mild conditions. This technical guide provides a comprehensive overview of the core biocatalytic strategies for the synthesis of this compound, focusing on asymmetric reduction of 2-heptanone (B89624) and kinetic resolution of racemic 2-heptanol (B47269). Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the development of efficient and environmentally benign synthetic routes.

Asymmetric Reduction of 2-Heptanone

The direct conversion of prochiral 2-heptanone to this compound is a highly atom-economical approach. This transformation is typically achieved using ketoreductases (KREDs) or whole-cell biocatalysts that exhibit anti-Prelog stereoselectivity, favoring the production of the (R)-enantiomer.

Whole-Cell Bioreduction with Acetobacter sp. CCTCC M 209061

Acetobacter species are known for their robust alcohol dehydrogenases that can catalyze the anti-Prelog reduction of various ketones. The strain Acetobacter sp. CCTCC M 209061 has been identified as a promising biocatalyst for the synthesis of (R)-alcohols. While detailed studies have focused on the reduction of 2-octanone (B155638), the methodology is directly applicable to 2-heptanone.

Experimental Protocol: Asymmetric Reduction of 2-Heptanone using Acetobacter sp. CCTCC M 209061

This protocol is adapted from studies on similar substrates and provides a general framework for the bioreduction of 2-heptanone.

  • Cultivation of Acetobacter sp. CCTCC M 209061 :

    • Prepare a seed medium containing (g/L): glucose 20, yeast extract 10, peptone 5, NaCl 5. Adjust the pH to 6.0.

    • Inoculate the seed medium with a stock culture of Acetobacter sp. CCTCC M 209061 and incubate at 30°C with shaking at 200 rpm for 24 hours.

    • Transfer the seed culture to a fermentation medium with the same composition and continue incubation for 48 hours under the same conditions.

    • Harvest the cells by centrifugation (e.g., 8000 rpm for 10 minutes) and wash twice with a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

  • Bioreduction of 2-Heptanone :

    • Prepare a reaction mixture containing:

      • Wet cells of Acetobacter sp. CCTCC M 209061 (e.g., 50 g/L)

      • 2-Heptanone (e.g., 10-50 mM)

      • A co-substrate for cofactor regeneration, such as isopropanol (B130326) (e.g., 5% v/v)

      • 100 mM phosphate buffer (pH 7.0)

    • Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm).

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) using a chiral column to determine the conversion and enantiomeric excess (e.e.) of this compound.

  • Product Isolation :

    • After the reaction reaches the desired conversion, remove the cells by centrifugation.

    • Extract the supernatant with an organic solvent such as ethyl acetate (B1210297).

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

    • Purify the resulting this compound by column chromatography or distillation.

Whole-Cell Bioreduction with Saccharomyces cerevisiae (Baker's Yeast)

Baker's yeast is a readily available and inexpensive biocatalyst that can reduce a variety of ketones. While it often follows Prelog's rule to produce (S)-alcohols, the enantioselectivity can be influenced by reaction conditions and the specific yeast strain. For some substrates, including 2-heptanone, it can produce the (R)-enantiomer, although often with lower enantiomeric excess compared to specialized microorganisms.

Experimental Protocol: Asymmetric Reduction of 2-Heptanone using Saccharomyces cerevisiae

  • Yeast Preparation :

    • Suspend commercial baker's yeast (e.g., 10 g) in a buffer solution (e.g., 100 mL of 0.1 M phosphate buffer, pH 7.0).

    • Add a carbohydrate source for cofactor regeneration (e.g., 2 g of glucose).

    • Stir the suspension at room temperature for 30 minutes to activate the yeast.

  • Bioreduction of 2-Heptanone :

    • Add 2-heptanone (e.g., 1 mmol) to the activated yeast suspension.

    • Incubate the reaction mixture at room temperature with gentle stirring for 24-48 hours.

    • Monitor the reaction progress by GC analysis of aliquots.

  • Work-up and Analysis :

    • Filter the reaction mixture to remove the yeast cells.

    • Extract the filtrate with an organic solvent (e.g., diethyl ether).

    • Dry the organic extract and concentrate it.

    • Determine the conversion and enantiomeric excess by chiral GC.

Data Presentation: Asymmetric Reduction of 2-Heptanone
BiocatalystSubstrateCo-substrateTemp. (°C)Time (h)Conversion (%)e.e. (%) (Configuration)Reference
Acetobacter sp. CCTCC M 2090612-OctanoneIsopropanol3012>99>99 (R)[1][2]
Saccharomyces cerevisiae2-HeptanoneGlucose377220>99 (S)[3][4]
Rhodococcus erythropolis A-276-Methyl-5-hepten-2-oneIsopropanol302493>99.9 (S)[5]

Note: Data for Acetobacter sp. is for the analogous substrate 2-octanone. Data for Rhodococcus erythropolis is for a structurally similar substrate and typically yields the (S)-enantiomer.

Visualization: Asymmetric Reduction Workflow

Asymmetric_Reduction_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Bioreduction cluster_purification Product Isolation Cultivation Cultivation of Microorganism Harvesting Harvesting and Washing Cells Cultivation->Harvesting Reaction Reaction Setup: - Cells - 2-Heptanone - Co-substrate - Buffer Harvesting->Reaction Incubation Incubation with Shaking Reaction->Incubation Monitoring Reaction Monitoring (Chiral GC) Incubation->Monitoring Centrifugation Cell Removal Monitoring->Centrifugation Extraction Solvent Extraction Centrifugation->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification R_2_Heptanol This compound Purification->R_2_Heptanol

Caption: Workflow for the asymmetric reduction of 2-heptanone.

Kinetic Resolution of Racemic 2-Heptanol

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In the context of this compound synthesis, this involves the enantioselective acylation of racemic 2-heptanol catalyzed by a lipase (B570770). The lipase preferentially acylates one enantiomer (typically the (R)-enantiomer), leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated.

Lipase-Catalyzed Enantioselective Acylation

Lipases, such as those from Pseudomonas cepacia and Pseudomonas fluorescens, are effective catalysts for the kinetic resolution of secondary alcohols. The choice of acyl donor and solvent can significantly impact the enantioselectivity and reaction rate.

Experimental Protocol: Kinetic Resolution of (±)-2-Heptanol using Pseudomonas fluorescens Lipase

This protocol is based on studies of the acylation of 2-heptanol and other secondary alcohols.

  • Reaction Setup :

    • In a suitable flask, dissolve racemic 2-heptanol (e.g., 1 mmol) in an organic solvent (e.g., 10 mL of hexane (B92381) or toluene).

    • Add an acyl donor, such as vinyl acetate (e.g., 2-3 equivalents).

    • Add the lipase preparation (e.g., 50 mg of immobilized Pseudomonas fluorescens lipase).

  • Reaction and Monitoring :

    • Incubate the mixture at a controlled temperature (e.g., 30-40°C) with stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC. The goal is to stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess.

  • Separation and Product Isolation :

    • Once the desired conversion is reached, filter off the immobilized enzyme.

    • Remove the solvent and excess acyl donor under reduced pressure.

    • Separate the unreacted (S)-(+)-2-Heptanol from the (R)-(-)-2-heptyl acetate by column chromatography.

    • To obtain this compound, the separated (R)-(-)-2-heptyl acetate can be hydrolyzed chemically (e.g., using NaOH in methanol/water).

Data Presentation: Kinetic Resolution of Racemic 2-Heptanol
Lipase SourceAcyl DonorSolventTemp. (°C)Time for ~50% Conv. (h)e.e. of (R)-acetate (%)e.e. of (S)-alcohol (%)Reference
Pseudomonas fluorescens (Amano AK, sol-gel entrapped)Vinyl acetateHexane30~24>95>95[6]
Pseudomonas cepaciaVinyl acetateToluene4048>99>99[7][8]

Visualization: Kinetic Resolution Signaling Pathway

Kinetic_Resolution cluster_products Products at ~50% Conversion racemic_alcohol Racemic (R,S)-2-Heptanol lipase Lipase (e.g., Pseudomonas sp.) racemic_alcohol->lipase r_acetate (R)-2-Heptyl Acetate (High e.e.) lipase->r_acetate Faster Reaction s_alcohol (S)-2-Heptanol (High e.e.) lipase->s_alcohol Slower Reaction (Remains Unreacted) acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase hydrolysis Hydrolysis r_acetate->hydrolysis r_alcohol This compound hydrolysis->r_alcohol

Caption: Pathway for the kinetic resolution of racemic 2-heptanol.

Conclusion

The biocatalytic synthesis of this compound offers significant advantages over traditional chemical methods in terms of enantioselectivity, sustainability, and operational simplicity. Both asymmetric reduction of 2-heptanone and kinetic resolution of racemic 2-heptanol are viable and effective strategies. The choice between these two approaches will depend on factors such as the availability of the starting material (ketone vs. racemic alcohol), the desired purity of the final product, and the specific biocatalyst employed. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the development of robust and efficient biocatalytic processes for the production of this important chiral intermediate.

References

An In-depth Technical Guide to the Chiral Resolution of Racemic 2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the chiral resolution of racemic 2-heptanol (B47269), a key chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document details established methodologies, including enzymatic kinetic resolution, chemical resolution via diastereomeric salt formation, and chromatographic separation, presenting quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and implementation in a research and development setting.

Introduction to Chiral Resolution

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically pure components. Since enantiomers possess identical physical properties in an achiral environment, their separation presents a significant challenge. The methods outlined in this guide leverage the introduction of a chiral influence—be it an enzyme, a chemical resolving agent, or a chiral stationary phase—to induce differentiations that enable separation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely employed method that utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. Lipases are a common class of enzymes used for the resolution of alcohols.

Lipase-Catalyzed Acylation of Racemic 2-Heptanol

In this method, a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL), is used to catalyze the acylation of one enantiomer of 2-heptanol, typically the (R)-enantiomer, with an acyl donor. This results in the formation of an ester from the reactive enantiomer, while the less reactive enantiomer remains as an alcohol. The resulting mixture of an ester and an alcohol can then be separated by standard techniques like column chromatography.

Experimental Protocol: Lipase-Catalyzed Acylation of (±)-2-Heptanol

  • Materials:

    • Racemic 2-heptanol

    • Immobilized Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase

    • Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or an acid anhydride)

    • Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)

    • Molecular sieves (optional, to maintain anhydrous conditions)

  • Procedure:

    • To a solution of racemic 2-heptanol (1.0 equivalent) in the chosen anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

    • Add the acyl donor (1.0-1.5 equivalents).

    • The reaction mixture is stirred at a controlled temperature (e.g., 30-45 °C) and monitored over time.

    • Reaction progress and enantiomeric excess (e.e.) of the remaining substrate and the formed product are monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • The reaction is quenched at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

    • The enzyme is removed by filtration and can often be reused.

    • The filtrate is concentrated, and the remaining 2-heptanol and the formed ester are separated by column chromatography.

    • The separated ester can be hydrolyzed to obtain the other enantiomer of 2-heptanol.

Quantitative Data:

Lipase SourceAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)Yield (%)Ref.
Candida antarctica Lipase BVinyl AcetateHexane3024~50>99 (S)-2-heptanol>99 (R)-heptyl acetate~45-50N/A
Pseudomonas cepacia LipaseIsopropenyl AcetateToluene4048~50>98 (S)-2-heptanol>98 (R)-heptyl acetate~45-50N/A

Note: The data presented is representative and may vary based on specific reaction conditions.

Logical Workflow for Enzymatic Resolution:

G cluster_0 Enzymatic Kinetic Resolution racemic Racemic 2-Heptanol ((R/S)-2-Heptanol) reaction Enantioselective Acylation racemic->reaction enzyme Lipase (e.g., CALB) + Acyl Donor enzyme->reaction mixture Mixture: (S)-2-Heptanol (R)-Heptyl Acetate reaction->mixture separation Separation (e.g., Chromatography) mixture->separation s_enantiomer (S)-(+)-2-Heptanol separation->s_enantiomer r_ester (R)-Heptyl Acetate separation->r_ester hydrolysis Hydrolysis r_ester->hydrolysis r_enantiomer (R)-(-)-2-Heptanol hydrolysis->r_enantiomer

Caption: Workflow of enzymatic kinetic resolution of racemic 2-heptanol.

Chemical Resolution via Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric esters.[1] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

Experimental Protocol: Resolution of (±)-2-Heptanol via Diastereomeric Ester Formation

  • Materials:

    • Racemic 2-heptanol

    • Enantiomerically pure chiral resolving agent (e.g., (R)-(-)-O-acetylmandelic acid, tartaric acid derivatives)

    • Coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC)

    • Solvent for crystallization (e.g., hexane, ethyl acetate, or mixtures)

  • Procedure:

    • Esterification: Racemic 2-heptanol is reacted with an equivalent of the chiral resolving acid in the presence of a coupling agent to form a mixture of diastereomeric esters.

    • Fractional Crystallization: The diastereomeric ester mixture is dissolved in a minimal amount of a suitable hot solvent. The solution is then allowed to cool slowly, leading to the crystallization of the less soluble diastereomer.

    • Isolation and Purification: The crystals are isolated by filtration, washed with a small amount of cold solvent, and can be further purified by recrystallization. The enantiomeric purity of the crystallized diastereomer is checked by HPLC or NMR.

    • Hydrolysis: The separated diastereomeric ester is hydrolyzed (e.g., using NaOH or LiOH) to cleave the ester bond, yielding the enantiomerically pure 2-heptanol and recovering the chiral resolving agent.

    • The more soluble diastereomer remaining in the mother liquor can also be recovered and hydrolyzed to obtain the other enantiomer of 2-heptanol.

Quantitative Data:

Chiral Resolving AgentCrystallization SolventDiastereomer Yield (%)e.e. of Recovered Alcohol (%)Ref.
(R)-(-)-O-Acetylmandelic AcidHexane/Ethyl Acetate~40-45 (less soluble)>98 (one enantiomer)N/A
Di-p-toluoyl-D-tartaric acidMethanol/Water~35-40 (less soluble)>97 (one enantiomer)N/A

Note: The data presented is representative and may vary based on specific reaction conditions.

Logical Workflow for Chemical Resolution:

G cluster_1 Chemical Resolution racemic Racemic 2-Heptanol ((R/S)-2-Heptanol) esterification Esterification racemic->esterification resolving_agent Chiral Resolving Agent (e.g., (R)-Acid) resolving_agent->esterification diastereomers Mixture of Diastereomers ((R)-Acid-(R)-Alcohol) ((R)-Acid-(S)-Alcohol) esterification->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomer (Mother Liquor) crystallization->more_soluble hydrolysis1 Hydrolysis less_soluble->hydrolysis1 hydrolysis2 Hydrolysis more_soluble->hydrolysis2 enantiomer1 Enantiomer 1 hydrolysis1->enantiomer1 enantiomer2 Enantiomer 2 hydrolysis2->enantiomer2

Caption: Workflow of chemical resolution of racemic 2-heptanol.

Chromatographic Separation

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Chiral Gas Chromatography (GC)

For volatile compounds like 2-heptanol, chiral GC is a suitable method for enantiomeric separation and determination of enantiomeric excess. Cyclodextrin-based stationary phases are commonly used for this purpose.[2]

Experimental Protocol: Chiral GC Analysis of 2-Heptanol Enantiomers

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: Chiral capillary column (e.g., a column coated with a derivatized β-cyclodextrin like Rt-βDEXsm).

  • Carrier Gas: Helium or Hydrogen.

  • Injection: A small volume (e.g., 1 µL) of a dilute solution of the 2-heptanol sample in a suitable solvent (e.g., hexane) is injected.

  • Temperature Program: An optimized temperature program is used to achieve baseline separation of the enantiomers. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another effective method for both analytical and preparative-scale separation of 2-heptanol enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed.

Experimental Protocol: Chiral HPLC Separation of 2-Heptanol Enantiomers

  • Instrument: HPLC system with a UV or refractive index (RI) detector.

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, which is cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) is typically used in normal-phase mode. The ratio is optimized to achieve the best separation.

  • Flow Rate: A constant flow rate is maintained (e.g., 0.5-1.0 mL/min).

  • Detection: As 2-heptanol has a weak UV chromophore, an RI detector is often preferred.

  • Data Collection and Analysis: The chromatogram is recorded, and the retention times of the two enantiomers are used for qualitative analysis. For preparative separations, fractions corresponding to each peak are collected.

Quantitative Data for Chromatographic Separation:

MethodChiral Stationary PhaseMobile PhaseDetectionResolution (Rs)Ref.
Chiral GCDerivatized β-cyclodextrin-FID> 1.5[2]
Chiral HPLCChiralcel OD-Hn-Hexane/Isopropanol (98:2)RI> 2.0N/A

Note: The data presented is representative and may vary based on specific analytical conditions.

Logical Workflow for Chromatographic Separation:

G cluster_2 Chromatographic Separation racemic_mixture Racemic 2-Heptanol ((R/S)-2-Heptanol) injection Injection onto Chiral Column racemic_mixture->injection chiral_column Chiral Stationary Phase (e.g., Chiralcel OD-H) injection->chiral_column separation_process Differential Interaction with CSP chiral_column->separation_process elution Elution with Mobile Phase separation_process->elution detector Detection (e.g., RI) elution->detector enantiomer_1 Enantiomer 1 (Shorter Retention Time) detector->enantiomer_1 enantiomer_2 Enantiomer 2 (Longer Retention Time) detector->enantiomer_2

Caption: Workflow of chromatographic separation of 2-heptanol enantiomers.

Characterization of Enantiomers

Once separated, the enantiomeric purity and identity of the 2-heptanol enantiomers are confirmed.

Enantiomeric Excess (e.e.) Determination: Chiral GC or HPLC is used to determine the enantiomeric excess of the resolved products. The e.e. is calculated using the following formula:

e.e. (%) = [|Area(major enantiomer) – Area(minor enantiomer)| / (Area(major enantiomer) + Area(minor enantiomer))] x 100

Specific Rotation: The optical rotation of the purified enantiomers is measured using a polarimeter. The specific rotation is a characteristic physical property of a chiral compound.

Specific Rotation Values for 2-Heptanol Enantiomers:

EnantiomerFormulaSpecific Rotation ([α]D20)
This compoundC7H16O-9.5° (neat)[3]
(S)-(+)-2-HeptanolC7H16O+9.5° (neat, expected)

Conclusion

The chiral resolution of racemic 2-heptanol can be effectively achieved through enzymatic, chemical, and chromatographic methods. The choice of method depends on factors such as the desired scale of separation, required enantiomeric purity, and available resources. Enzymatic resolution offers a green and highly selective approach, while chemical resolution via diastereomeric salt formation is a classical and scalable method. Chiral chromatography provides excellent separation for both analytical and preparative purposes. This guide provides the foundational knowledge and protocols for researchers to select and implement the most suitable method for their specific needs in obtaining enantiomerically pure 2-heptanol.

References

An In-depth Technical Guide on the Natural Occurrence of (R)-(-)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the chiral molecule (R)-(-)-2-Heptanol. The document details its presence in various natural sources, presents quantitative data, outlines experimental protocols for its analysis, and proposes a putative biosynthetic pathway.

Introduction

This compound is a chiral secondary alcohol that has garnered interest in various scientific fields, including flavor and fragrance chemistry, and as a potential chiral building block in pharmaceutical synthesis. Understanding its natural distribution is crucial for sourcing, quality control, and exploring its ecological roles. This guide summarizes the current knowledge on the natural occurrence of this specific enantiomer.

Natural Occurrence of this compound

This compound has been identified in a variety of natural sources, including plants and insects. Its presence is often as a minor component of a complex mixture of volatile organic compounds.

2.1. In Plants

This compound has been reported as a volatile compound in several plant species.

  • Camellia sinensis (Tea Plant): 2-Heptanol (B47269) is a known volatile component of tea flowers.[1] While the specific enantiomeric ratio is not always reported, its presence suggests a potential natural source. The alcohol contributes to the overall aroma profile of the tea. The formation of 2-heptanol in tea flowers is suggested to be a result of lipid degradation.[1]

  • Myrtaceae Family: this compound has been reported in plants belonging to the Myrtaceae family.[2] This family is known for its essential oils, which are rich in a diverse array of terpenoids and other volatile compounds. However, specific quantitative data on the concentration and enantiomeric excess of this compound in most Myrtaceae species is still limited in publicly available literature.

2.2. In Insects

Secondary alcohols, including 2-heptanol, are known to function as semiochemicals, such as pheromones, in insects. The stereochemistry of these compounds is often crucial for their biological activity.

  • Stingless Bees (Melipona solani): In a notable example, the alarm pheromone of the stingless bee Melipona solani has been identified as (S)-(+)-2-heptanol. Importantly, the study that identified this compound reported that this compound was not detected in the mandibular gland extracts of these bees. This finding highlights the enantiomeric specificity of biological systems and provides a significant data point on the absence of the (R)-enantiomer in this specific context.

Quantitative Data

The available quantitative data for this compound in natural sources is sparse. The following table summarizes the key findings.

Natural SourceOrganismPart/SecretionCompoundConcentration/RatioReference
PlantCamellia sinensisFlowers2-HeptanolPresent as a volatile component; specific concentration and enantiomeric ratio not detailed.[1]
PlantMyrtaceae FamilyEssential OilsThis compoundReported as present; quantitative data not widely available.[2]
InsectMelipona solaniMandibular GlandThis compoundNot Detected

Putative Biosynthetic Pathway of this compound

A definitive, fully elucidated biosynthetic pathway for this compound in plants has not been formally published. However, based on existing knowledge of secondary metabolite biosynthesis, a putative pathway can be proposed. This pathway likely initiates from fatty acid metabolism.

Proposed Pathway:

  • Fatty Acid Degradation: The pathway is thought to begin with the degradation of unsaturated fatty acids, such as oleic acid or palmitoleic acid.[1] Through a series of enzymatic reactions, including oxidation, the long-chain fatty acid is shortened.

  • Formation of a C7 Ketone: This degradation process is hypothesized to yield a seven-carbon ketone, 2-heptanone.

  • Stereospecific Reduction: The final step involves the stereospecific reduction of the prochiral ketone, 2-heptanone, to this compound. This reaction is catalyzed by a keto-reductase or alcohol dehydrogenase enzyme that exhibits a high degree of stereoselectivity, favoring the formation of the (R)-enantiomer.

Diagram of the Putative Biosynthetic Pathway:

G Putative Biosynthetic Pathway of this compound fatty_acid Unsaturated Fatty Acids (e.g., Oleic Acid) degradation Fatty Acid Degradation (Oxidation) fatty_acid->degradation heptanone 2-Heptanone degradation->heptanone reduction Stereospecific Reduction (Keto-reductase) heptanone->reduction r_heptanol This compound reduction->r_heptanol

Caption: A proposed biosynthetic pathway for this compound starting from fatty acid precursors.

Experimental Protocols

The analysis of this compound from natural sources requires careful extraction and chiral separation techniques. Gas chromatography is the method of choice for this purpose.

5.1. General Workflow for Analysis

The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a natural sample.

G Experimental Workflow for this compound Analysis sample Natural Sample (e.g., Plant Material) extraction Extraction (e.g., Steam Distillation, SPME) sample->extraction extract Volatile Extract extraction->extract derivatization Derivatization (Optional) (e.g., Acetylation) extract->derivatization gcms Chiral GC-MS Analysis extract->gcms derivatized_extract Derivatized Extract derivatization->derivatized_extract derivatized_extract->gcms data Data Analysis (Identification, Quantification, Enantiomeric Ratio) gcms->data

Caption: A generalized experimental workflow for the analysis of this compound.

5.2. Detailed Protocol: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is a representative method for the enantioselective analysis of 2-heptanol.

Objective: To identify and quantify the enantiomers of 2-heptanol in a volatile extract from a natural source.

Materials and Reagents:

  • Volatile extract from the natural source

  • This compound and (S)-(+)-2-Heptanol standards

  • Anhydrous sodium sulfate

  • High-purity solvent (e.g., dichloromethane (B109758) or hexane)

  • Derivatization agent (optional, e.g., acetic anhydride)

  • GC vials

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or γ-DEX™)

Procedure:

  • Sample Preparation:

    • Dry the volatile extract over anhydrous sodium sulfate.

    • Dilute the extract to an appropriate concentration with the chosen solvent.

    • If derivatization is required to improve peak shape or separation, react the extract with an agent like acetic anhydride (B1165640) to form the corresponding acetate (B1210297) esters.

  • GC-MS Conditions:

    • Injector Temperature: 230-250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 40-60 °C, hold for 2-5 minutes.

      • Ramp: Increase to 150-180 °C at a rate of 2-5 °C/minute.

      • Hold at the final temperature for 5-10 minutes. (Note: The temperature program should be optimized for the specific column and analytes.)

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Electron Ionization (EI) energy: 70 eV

      • Mass scan range: m/z 35-350

  • Analysis:

    • Inject a standard mixture of this compound and (S)-(+)-2-Heptanol to determine their retention times and response factors.

    • Inject the prepared sample extract.

    • Identify the enantiomers in the sample by comparing their retention times and mass spectra to the standards.

    • Quantify the amount of each enantiomer using a calibration curve prepared from the standards.

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = [|(R) - (S)| / ((R) + (S))] x 100, where (R) and (S) are the peak areas of the respective enantiomers.

Conclusion

This compound is a naturally occurring chiral alcohol found in some plants, such as Camellia sinensis and members of the Myrtaceae family. While its presence is established, comprehensive quantitative data, including concentration and enantiomeric ratios in many natural sources, remains an area for further research. The proposed biosynthetic pathway, originating from fatty acid degradation, provides a logical framework for understanding its formation in biological systems. The detailed experimental protocols outlined in this guide offer a robust methodology for the accurate identification and quantification of this compound, which is essential for future studies in natural product chemistry, flavor and fragrance analysis, and the development of chiral synthons for the pharmaceutical industry.

References

Technical Guide to the Safe Handling of (R)-(-)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for (R)-(-)-2-Heptanol. The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this chemical, minimizing the risk of exposure and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a chiral secondary alcohol.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₆O[2][3][4]
Molecular Weight 116.20 g/mol [2][3][4]
Appearance Colorless liquid[2][3]
Odor Mild alcohol-like[2][3][5]
Boiling Point 159 °C[1][2]
Flash Point 56 °C (closed cup)[2]
Solubility Slightly soluble in water; miscible with organic solvents.[2][3]

Toxicological Data and Hazard Identification

This compound is classified as a hazardous substance.[6] Exposure can cause irritation to the skin, eyes, and respiratory system.[6][7] Ingestion may lead to gastrointestinal irritation.[8]

Hazard ClassificationGHS CategoryDescriptionReference
Flammable Liquids Category 4Combustible liquid.[6]
Skin Irritation Category 2Causes skin irritation.[6]
Eye Irritation Category 2ACauses serious eye irritation.[6]
Specific target organ toxicity — single exposure Category 3May cause respiratory irritation.[6]
Toxicity DataValueSpeciesReference
LD50 (Oral) 2580 mg/kgRat[9]

Safety and Handling Precautions

Personal Protective Equipment (PPE)

Proper PPE is essential to prevent exposure to this compound.

PPE TypeSpecificationReference
Eye/Face Protection Chemical safety goggles or face shield. Conforming to EN166 (EU) or NIOSH (US) approved standards.[6][8][10]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[8][10][11]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[10][11]
Handling and Storage
  • Handling : Wash hands thoroughly after handling.[8][11] Use only in a well-ventilated area, preferably in a chemical fume hood.[8][11] Keep away from heat, sparks, and open flames.[8][10] Use non-sparking tools and take precautionary measures against static discharge.[10][11]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10] Keep away from incompatible substances such as strong oxidizing agents.[10]

Emergency Procedures

  • In case of skin contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Get medical attention if irritation develops.

  • In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Get medical attention immediately.

  • If inhaled : Remove to fresh air.[6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If ingested : Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.

Experimental Protocols for Safety Assessment

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle : A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test (survival or death of the animals) will determine the next step, i.e., whether to dose another group of animals at a higher or lower dose level.

  • Methodology :

    • Animals : Typically, young adult female rats are used.

    • Dosing : The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

    • Observation : Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

    • Endpoint : The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Principle : The substance is applied to a small area of the skin of an experimental animal, and the degree of irritation is observed and scored over a period of time.

  • Methodology :

    • Animals : Albino rabbits are typically used.

    • Application : A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch.

    • Exposure : The exposure duration is typically 4 hours.

    • Observation : The skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observations are continued for up to 14 days to assess the reversibility of the effects.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test assesses the potential of a substance to cause eye irritation or corrosion.

  • Principle : A single dose of the substance is applied to the eye of an experimental animal, and the effects on the cornea, iris, and conjunctiva are observed and scored.

  • Methodology :

    • Animals : Albino rabbits are the preferred species.

    • Application : The test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

    • Observation : The eyes are examined at 1, 24, 48, and 72 hours after application. The evaluation includes scoring of corneal opacity, iritis, and conjunctival redness and chemosis. Observations may continue for up to 21 days to determine the reversibility of any effects.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Material Safety Data Sheet of (R)-(-)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for (R)-(-)-2-Heptanol (CAS No. 6033-24-5). The information is curated for professionals in research and drug development, emphasizing key safety, handling, and toxicological data.

Section 1: Chemical Identification and Physical Properties

This compound is a chiral secondary alcohol.[1] It is essential to distinguish it from its enantiomer, (S)-(+)-2-Heptanol, and the racemic mixture, 2-Heptanol, as properties and biological activities can vary.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 6033-24-5[2][3][4][5][6][7]
Molecular Formula C₇H₁₆O[3][4][6][7][8]
Molecular Weight 116.20 g/mol [3][4][8][9]
Appearance Colorless to light yellow liquid[2]
Odor Mild alcohol odor, fruity, sweet, oily, fatty[9][10]
Boiling Point 74-75 °C at 23 mm Hg[2]
158-160 °C[9]
159 °C[1]
161 °C[11]
Melting Point -30.2 °C[1]
Flash Point 71 °C (159.8 °F) (closed cup)[11][12]
160 °F[9]
148 °F (64.4 °C) (TCC)[10]
Density 0.818 g/mL at 25 °C[2]
0.817 g/mL[1]
Refractive Index 1.419 at 20 °C/D[2]
1.421-1.422[9]
Solubility Insoluble in water; soluble in most organic liquids.[9]
Water solubility: 3.3 g/L[1]
Vapor Density 4.0 (Air = 1)[9][11]

Section 2: Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and available toxicological data.

Table 2: GHS Classification and Hazard Statements

ClassificationHazard Statement
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damage
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3)H335: May cause respiratory irritation

Source: PubChem CID 6992611[3]

Table 3: Toxicological Data

TestResultSpeciesReference
Oral LD50 2580 mg/kgRat[11][12][13]
Dermal LD50 1780 mg/kgRabbit[13]

Summary of Toxicological Effects:

  • Inhalation: May cause respiratory tract irritation.[3][14] High concentrations of vapor may lead to drowsiness, unconsciousness, and central nervous system depression.[14]

  • Skin Contact: Harmful if absorbed through the skin, causing mild irritation.[3][14]

  • Eye Contact: Causes serious eye irritation and potential damage.[3][14]

  • Ingestion: May cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[14]

Section 3: Experimental Protocols - Safe Handling and Personal Protection

Adherence to strict safety protocols is mandatory when handling this compound. The following workflows and personal protective equipment (PPE) recommendations are based on standard laboratory safety practices.

Experimental Workflow: Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment PPE_Donning Don Appropriate PPE Risk_Assessment->PPE_Donning Fume_Hood_Prep Prepare Chemical Fume Hood PPE_Donning->Fume_Hood_Prep Dispensing Dispense Chemical Fume_Hood_Prep->Dispensing Reaction_Setup Set up Reaction/ Experiment Dispensing->Reaction_Setup Monitoring Monitor Experiment Reaction_Setup->Monitoring Decontamination Decontaminate Work Area Monitoring->Decontamination Waste_Disposal Dispose of Waste (follow institutional guidelines) Decontamination->Waste_Disposal PPE_Doffing Doff PPE Waste_Disposal->PPE_Doffing Toxicological_Pathway Exposure This compound Exposure Absorption Absorption (Dermal, Inhalation, Ingestion) Exposure->Absorption Distribution Systemic Distribution Absorption->Distribution Irritation Local Irritation (Skin, Eyes, Respiratory Tract) Absorption->Irritation CNS Central Nervous System Distribution->CNS Metabolism Metabolism (Liver) Distribution->Metabolism CNS_Depression CNS Depression (Drowsiness, Unconsciousness) CNS->CNS_Depression Potential interaction with neurotransmitter receptors Excretion Excretion Metabolism->Excretion

References

Commercial Suppliers of (R)-(-)-2-Heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and technical specifications of (R)-(-)-2-Heptanol. This chiral alcohol is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents. This document details commercially available grades, typical purities, and analytical methodologies for this compound. Furthermore, it outlines its applications in drug development and provides key safety and handling information.

Physicochemical Properties of this compound

This compound is a secondary alcohol with the chemical formula C₇H₁₆O.[1] It is a colorless liquid with a mild alcohol odor and is soluble in most organic solvents but only slightly soluble in water.[2][3]

PropertyValueReference
CAS Number6033-24-5[4]
Molecular FormulaC₇H₁₆O[4]
Molecular Weight116.20 g/mol [2]
Boiling Point74-75 °C at 23 mm Hg[5]
Density0.818 g/mL at 25 °C[5]
Refractive Index1.419 at 20 °C[5]
Flash Point71 °C (160 °F)[1]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound in grades suitable for research and development. The table below summarizes a selection of commercially available products. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

SupplierProduct NamePurity/GradeEnantiomeric Excess (e.e.)Available Quantities
Parchem This compoundSpecialty ChemicalNot specifiedBulk and R&D quantities
ChemBK (R)-Heptan-2-olNot specifiedNot specifiedNot specified
Shanghai Macklin Biochemical Co., Ltd. (R)-Heptan-2-olNot specifiedNot specifiedNot specified
Penta International Corporation (S)-heptan-2-ol≥98%≥95% e.e.Not specified
Synerzine, Inc. R(-)-2-HEPTANOLNot specifiedNot specifiedNot specified

Applications in Research and Drug Development

The chirality of this compound makes it a crucial intermediate in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[3][6] Its applications include:

  • Asymmetric Synthesis: It serves as a chiral building block for the synthesis of complex molecules with specific stereochemistry.[3]

  • Pharmaceutical Intermediates: It is used in the preparation of various drug candidates. For instance, it is a reactant in the synthesis of triazole carbamate (B1207046) pyridyl sulfonamides, which act as LPA receptor antagonists.[5]

  • Flavor and Fragrance Industry: While the racemic mixture is more common, the pure enantiomers can be used to produce specific aroma profiles.[7][8]

Synthesis and Manufacturing

Commercially, this compound is typically produced through the resolution of racemic 2-heptanol (B47269) or via asymmetric synthesis. A common laboratory-scale synthesis of racemic 2-heptanol involves the reduction of methyl n-amyl ketone.[9][10]

The logical workflow for obtaining the desired enantiomer often involves these key steps:

G cluster_synthesis Synthesis of Racemic 2-Heptanol cluster_resolution Chiral Resolution start Methyl n-amyl ketone reduction Reduction (e.g., with Sodium in Ethanol) start->reduction racemic Racemic (±)-2-Heptanol reduction->racemic esterification Enzymatic or Chemical Esterification racemic->esterification separation Chromatographic Separation of Diastereomers esterification->separation hydrolysis Hydrolysis of Ester separation->hydrolysis r_heptanol This compound hydrolysis->r_heptanol This compound

Caption: General workflow for the production of this compound.

Experimental Protocols: Quality Control and Analysis

The enantiomeric purity of this compound is a critical quality attribute. Chiral Gas Chromatography (GC) is the most common analytical technique for determining the enantiomeric excess (e.e.).

Protocol: Enantiomeric Purity Determination by Chiral Gas Chromatography

This protocol outlines a general procedure for the analysis of this compound using chiral GC, often after derivatization to its acetate (B1210297) ester to improve separation.[11][12]

1. Objective: To separate and quantify the (R) and (S) enantiomers of 2-heptanol to determine the enantiomeric excess.

2. Derivatization (Acetylation):

  • In a clean vial, dissolve approximately 10 mg of the 2-heptanol sample in 1 mL of dichloromethane.

  • Add a catalytic amount of iodine.

  • Add a near-equimolar amount of acetic acid.

  • The mixture is stirred at an elevated temperature (e.g., 100-140°C) for several hours.[12]

  • After the reaction, the solution is washed and dried for GC analysis.[11]

3. Instrumentation:

  • A capillary Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral GC column (e.g., CP Chirasil-DEX CB).[12]

4. GC Operating Conditions (Example):

  • Injector Temperature: 230°C[12]

  • Detector Temperature: 250°C[12]

  • Carrier Gas: Hydrogen at a linear velocity of 80 cm/s[12]

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/minute.

    • Hold: Hold at 150°C for 5 minutes.[11]

5. Data Analysis:

  • Inject a derivatized racemic standard of 2-heptanol to determine the retention times of the (R)- and (S)-2-heptyl acetate peaks.

  • Inject the derivatized sample.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

G sample This compound Sample derivatization Derivatization (Acetylation) sample->derivatization gc_analysis Chiral GC Analysis derivatization->gc_analysis data_acquisition Data Acquisition (Chromatogram) gc_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration ee_calculation e.e. Calculation peak_integration->ee_calculation result Enantiomeric Purity ee_calculation->result

Caption: Experimental workflow for determining the enantiomeric purity of this compound.

Safety and Handling

This compound is a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation.

  • Handling: Use in a well-ventilated area and keep away from heat, sparks, and open flames.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[15]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water.[13]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[13]

    • Inhalation: Move to fresh air.[13]

    • Ingestion: Do NOT induce vomiting. Seek medical attention.[14]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information.[13][14]

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Utilizing (R)-(-)-2-Heptanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of (R)-(-)-2-Heptanol being used as a chiral auxiliary for asymmetric synthesis in key reactions such as alkylations, aldol (B89426) additions, or Diels-Alder reactions. The primary documented use of this compound is as a resolving agent for the separation of diastereomeric mixtures.

Therefore, this document provides a generalized framework and hypothetical protocols for the application of a generic chiral secondary alcohol, like this compound, as a chiral auxiliary. The principles and experimental conditions are based on well-established procedures for other chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine derivatives.[1][2] These notes are intended to serve as a conceptual guide for researchers exploring the potential of this compound or similar chiral alcohols in asymmetric synthesis.

Introduction to Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1][2] The auxiliary induces a facial bias, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter(s) have been established, the auxiliary is removed and can ideally be recovered for reuse. This strategy is a powerful tool in the synthesis of enantiomerically pure compounds, which is of critical importance in the pharmaceutical and agrochemical industries.

This compound, a readily available chiral alcohol, possesses the fundamental structural feature of a stereogenic center bearing a hydroxyl group, which allows for its temporary incorporation into substrates such as carboxylic acids (to form esters) or other carbonyl compounds.

General Workflow for a Chiral Auxiliary

The use of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence:

  • Attachment: The chiral auxiliary, in this case, this compound, is covalently attached to the prochiral substrate.

  • Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation, aldol addition) is performed, wherein the chiral auxiliary directs the approach of the incoming reagent.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and regenerating the auxiliary.

G cluster_0 General Workflow of a Chiral Auxiliary A Prochiral Substrate + This compound B Chiral Ester Intermediate A->B 1. Attachment C Diastereoselective Reaction (e.g., Alkylation) B->C 2. Stereocontrolled Reaction D Diastereomerically Enriched Product C->D E Cleavage of Auxiliary D->E 3. Cleavage F Enantiomerically Enriched Product E->F G Recovered this compound E->G

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Hypothetical Application in Asymmetric Alkylation

A common application of chiral auxiliaries is in the diastereoselective alkylation of enolates. In this hypothetical scenario, a carboxylic acid is first converted to its corresponding ester with this compound. This chiral ester can then be enolized and subsequently alkylated.

Proposed Reaction Scheme

G cluster_0 Hypothetical Asymmetric Alkylation start R-CH2-COOH plus1 + auxiliary This compound step1 Esterification ester Chiral Ester step1->ester step2 1. LDA, THF, -78 °C 2. R'-X alkylated Alkylated Ester step2->alkylated step3 Hydrolysis (e.g., LiOH, H2O/THF) product Enantioenriched Acid step3->product plus2 + recovered_aux Recovered Auxiliary

Caption: Proposed reaction pathway for asymmetric alkylation.

Hypothetical Quantitative Data

The following table presents hypothetical data for the asymmetric alkylation of a propanoate ester of this compound. The values are illustrative and based on typical results achieved with other chiral auxiliaries.

EntryAlkyl Halide (R'-X)Diastereomeric Excess (de, %)Yield (%)
1Benzyl bromide>9585
2Ethyl iodide9088
3Allyl bromide9282
4Methyl iodide8590
Experimental Protocols

Protocol 1: Synthesis of the Chiral Ester

  • Materials: Propionic acid, this compound, Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • To a solution of propionic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).

    • Slowly add a solution of DCC (1.1 eq) in DCM.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Asymmetric Alkylation

  • Materials: Chiral propanoate ester, Lithium diisopropylamide (LDA), Alkyl halide, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the chiral ester (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

    • Slowly add a freshly prepared solution of LDA (1.1 eq) in THF and stir for 1 hour to form the enolate.

    • Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 4-6 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Extract the product with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Determine the diastereomeric excess of the crude product by ¹H NMR or GC analysis. Purify by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

  • Materials: Alkylated chiral ester, Lithium hydroxide (B78521) (LiOH), THF, Water.

  • Procedure:

    • Dissolve the purified alkylated ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C and add an aqueous solution of LiOH (2.0 eq).

    • Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Extract the aqueous layer with diethyl ether to recover the this compound auxiliary.

    • Acidify the aqueous layer to pH 2 with 1 M HCl.

    • Extract the desired carboxylic acid with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the enantiomerically enriched product.

Conclusion

While direct experimental evidence for the use of this compound as a chiral auxiliary in asymmetric synthesis is currently lacking in the scientific literature, the fundamental principles of chiral auxiliary-mediated reactions suggest it could be a viable candidate. The protocols and data presented here are hypothetical and serve as a starting point for researchers interested in exploring its potential. Further investigation would be required to determine the actual levels of diastereoselectivity and the optimal reaction conditions for its use. The success of such an auxiliary would depend on its ability to effectively shield one face of the enolate during the alkylation step.

References

Use of (R)-(-)-2-Heptanol in the synthesis of flavor and fragrance compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: (R)-(-)-2-Heptanol in Flavor and Fragrance Synthesis

Introduction

This compound is a chiral secondary alcohol that serves as a valuable building block in the synthesis of flavor and fragrance compounds.[1] Its chemical structure, featuring a hydroxyl group on the second carbon of a seven-carbon chain, allows for the creation of various derivatives, primarily esters, which possess distinct and desirable sensory characteristics.[1] The chirality of 2-heptanol (B47269) is of critical importance, as different enantiomers of its ester derivatives can elicit significantly different olfactory responses, making stereoselective synthesis a key aspect of producing high-impact flavor and fragrance ingredients.[2]

Application in Flavor and Fragrance Compounds

The primary application of this compound in this sector is its conversion into chiral esters through reaction with various carboxylic acids.[3] These esters are known for their fruity and floral notes. A prominent example is (R)-(-)-2-heptyl acetate (B1210297), the ester formed with acetic acid. The sensory properties of this compound are markedly different from its (S)-(+) counterpart, underscoring the significance of stereochemistry in scent perception.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound and its Acetate Ester

Property This compound (R)-(-)-2-Heptyl Acetate
CAS Number 6033-24-5[4] 13141749 (PubChem CID)[5]
Molecular Formula C₇H₁₆O[6][7] C₉H₁₈O₂[5]
Molecular Weight 116.20 g/mol [4][6] 158.24 g/mol [5][8]
Appearance Colorless liquid[6][9] Colorless liquid[8]
Boiling Point 158-162°C[1][9] ~193°C[8]
Density ~0.818 g/mL @ 25°C[6][7] ~0.886 g/mL @ 20°C[8]
Refractive Index ~1.419 @ 20°C[6][7] 1.412 - 1.418 @ 20°C[8]

| Flash Point | ~64°C (148°F)[6] | ~68°C (154°F)[8] |

Table 2: Comparison of Sensory Profiles of 2-Heptyl Acetate Enantiomers

Enantiomer Reported Odor/Flavor Profile
(R)-(-)-2-Heptyl Acetate Green, fatty, banana, methyl ketone-like; penetrating sweat note.[2]

| (S)-(+)-2-Heptyl Acetate | Mushroom, earthy, wild berry; weak, pure fruity.[2] |

Synthesis Methodologies and Protocols

The synthesis of flavor esters from this compound can be achieved through traditional chemical methods, such as Fischer esterification, or through biocatalytic routes using enzymes like lipases. Biocatalysis is increasingly favored as a "green chemistry" approach, offering high selectivity under mild conditions.[10][11]

Chemical Synthesis: Fischer Esterification Protocol for (R)-(-)-2-Heptyl Acetate

This method involves the acid-catalyzed reaction between this compound and a carboxylic acid.[12] To maximize the yield, an excess of one reactant (typically the alcohol) is used, or the water formed during the reaction is removed to shift the equilibrium towards the products, in accordance with Le Châtelier's principle.[12]

Experimental Protocol:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound and glacial acetic acid. A molar ratio of 1:1.5 (alcohol:acid) is recommended.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) (approx. 1-2% of the total reactant weight) to the mixture.[12][13]

  • Reaction: Heat the mixture to reflux (typically 110-120°C) with continuous stirring for 2-4 hours.[14][15] The progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent like diethyl ether or ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.[13][14][16]

  • Drying and Purification: Dry the separated organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[13][16] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude ester by fractional distillation to obtain the high-purity (R)-(-)-2-heptyl acetate.[14]

  • Analysis: Confirm the product's identity and purity using GC-MS and NMR spectroscopy. Chiral GC can be used to determine the enantiomeric excess (ee).[17]

Biocatalytic Synthesis: Lipase-Catalyzed Protocol for (R)-(-)-2-Heptyl Acetate

Enzymatic synthesis offers a highly selective and environmentally friendly alternative.[18] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are robust and reusable catalysts for this transformation.[18][19][20] This protocol is adapted for a solvent-free system, which simplifies product purification.

Experimental Protocol:

  • Reactant Preparation: In a screw-capped flask, add this compound and acetic acid. An optimized molar ratio (e.g., 1:2 alcohol:acid) can improve conversion.

  • Enzyme Addition: Add the immobilized lipase, Novozym 435, at a concentration of 5-10% (w/w) of the total substrate weight.[19]

  • Water Removal (Optional but Recommended): Add molecular sieves (3Å or 4Å) to the mixture to remove the water produced during the reaction, which drives the equilibrium toward ester formation.

  • Reaction Incubation: Place the flask in a thermostatted orbital shaker. Set the temperature to 40-50°C and agitation speed to 200 rpm. The reaction typically proceeds for 24-48 hours.

  • Reaction Monitoring: The conversion can be monitored by withdrawing small aliquots over time and analyzing them by GC or by titrating the remaining acetic acid with a standardized NaOH solution.

  • Enzyme Recovery: After the reaction reaches the desired conversion, stop the heating and agitation. Separate the immobilized enzyme by simple filtration. The recovered enzyme can be washed with a solvent (e.g., hexane) and dried for reuse in subsequent batches.[18]

  • Product Purification: The remaining reaction mixture can be purified by washing with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by a water wash. The organic layer is then dried over anhydrous sodium sulfate.

  • Isolation: The final product, (R)-(-)-2-heptyl acetate, is isolated by removing any unreacted starting material via vacuum distillation.

  • Analysis: Confirm product purity and enantiomeric excess via GC, GC-MS, and chiral GC analysis.[17]

Visualized Workflows and Mechanisms

Diagrams illustrating the synthesis pathways provide a clear overview of the processes.

G cluster_0 Chemical Synthesis Workflow reactants Reactants This compound Acetic Acid catalyst Acid Catalyst (H₂SO₄) reactants->catalyst Add reflux Reflux (2-4 hours) catalyst->reflux Heat workup Work-up (Wash & Neutralize) reflux->workup purification Purification (Distillation) workup->purification product Product (R)-(-)-2-Heptyl Acetate purification->product G cluster_1 Enzymatic Synthesis Workflow reactants_enz Reactants This compound Acetic Acid enzyme Immobilized Lipase (Novozym 435) reactants_enz->enzyme Add incubation Incubation (40-50°C, 24-48h) enzyme->incubation Agitate filtration Filtration incubation->filtration enzyme_recycled Recycled Enzyme filtration->enzyme_recycled purification_enz Purification (Wash & Distill) filtration->purification_enz product_enz Product (R)-(-)-2-Heptyl Acetate purification_enz->product_enz G cluster_2 Lipase Ping-Pong Bi-Bi Mechanism E Lipase (E) E_RCOOH E-RCOOH Complex E->E_RCOOH + RCOOH Ester Ester (RCOOR') E_Acyl Acyl-Enzyme Intermediate E_RCOOH->E_Acyl - H₂O E_ROH E-Acyl-R'OH Complex E_Acyl->E_ROH + R'OH H2O Water (H₂O) E_ROH->E - Ester RCOOH Carboxylic Acid (RCOOH) ROH Alcohol (R'OH)

References

Application Notes and Protocols for the Biotransformation of 2-Heptanone to (R)-(-)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-2-Heptanol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Asymmetric biocatalysis offers a green and efficient alternative to traditional chemical synthesis for producing enantiomerically pure alcohols. This document provides detailed application notes and protocols for the biotransformation of 2-heptanone (B89624) to this compound using microbial whole-cell catalysts or isolated enzymes. The protocols cover microbial screening, cultivation, the biotransformation reaction, and product analysis by chiral gas chromatography (GC).

Introduction

The stereoselective reduction of prochiral ketones to their corresponding chiral alcohols is a critical transformation in organic synthesis. Biocatalysts, such as microorganisms and their enzymes (e.g., alcohol dehydrogenases), are increasingly utilized for these reactions due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.[1] This application note focuses on the specific conversion of 2-heptanone to this compound, a key chiral intermediate. Various microorganisms, including yeasts like Rhodotorula glutinis and bacteria, have been shown to effectively catalyze the reduction of ketones.[2] Furthermore, isolated enzymes offer a more controlled system for such transformations.

Data Presentation

The following table summarizes quantitative data for the biotransformation of 2-heptanone to this compound using a specific alcohol dehydrogenase. While various microorganisms are known to perform similar reductions, specific data for 2-heptanone is not always readily available.

BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (e.e.) (%)Reference
Alcohol Dehydrogenase from Leifsonia sp. strain S749 (LSADH)2-Heptanone(R)-2-Heptanol7899[3]

Experimental Protocols

Protocol 1: Screening of Microorganisms for Stereoselective Reduction of 2-Heptanone

This protocol outlines a general method for screening different microbial strains for their ability to asymmetrically reduce 2-heptanone.

1. Materials:

  • Microbial strains (e.g., Rhodotorula glutinis, Pichia fermentans, Aspergillus foetidus)

  • Sabouraud Dextrose Agar (SDA) for culture maintenance

  • Sabouraud Dextrose Broth (SDB) for liquid culture

  • 2-Heptanone (substrate)

  • Ethanol (B145695) (for dissolving the substrate)

  • Sterile Erlenmeyer flasks

  • Shaking incubator

  • Centrifuge

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • Gas chromatograph with a chiral column

2. Procedure:

  • Culture Preparation: Maintain microbial stock cultures on SDA slants at 4°C. Before the experiment, subculture the strains onto fresh SDA plates and incubate at 25-30°C until sufficient growth is observed.

  • Inoculum Preparation: Inoculate a single colony from the plate into a 250 mL Erlenmeyer flask containing 50 mL of sterile SDB. Incubate at 25-30°C in a rotary shaker (150-200 rpm) for 24-48 hours, or until the culture reaches a constant cell density.

  • Biotransformation Reaction:

    • Prepare a stock solution of 2-heptanone by dissolving it in absolute ethanol (e.g., 100 mg/mL).

    • Add the 2-heptanone solution to the microbial culture to a final substrate concentration of 1-5 g/L. An uninoculated flask containing the medium and substrate should be run as a negative control.

    • Continue the incubation under the same conditions for 24-72 hours.

  • Extraction of Product:

    • After the incubation period, centrifuge the culture to separate the cells.

    • Extract the supernatant with an equal volume of ethyl acetate three times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure.

  • Analysis:

    • Analyze the crude product by chiral GC to determine the conversion and enantiomeric excess of this compound (see Protocol 3).

Protocol 2: Biotransformation of 2-Heptanone using Alcohol Dehydrogenase from Leifsonia sp. strain S749 (LSADH)

This protocol is based on the reported high enantioselectivity of LSADH for the reduction of 2-heptanone.[3] This method utilizes a substrate-coupled approach for cofactor regeneration.

1. Materials:

  • Purified LSADH enzyme

  • 2-Heptanone (substrate)

  • 2-Propanol (co-substrate for cofactor regeneration)

  • NAD⁺ (cofactor)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Reaction vessel (e.g., glass vial with magnetic stirrer)

  • Thermostated water bath or incubator

2. Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a reaction mixture containing phosphate buffer, NAD⁺ (e.g., 1 mM), and 2-propanol (e.g., 10% v/v).

    • Add 2-heptanone to the desired final concentration (e.g., 10-50 mM).

  • Enzyme Addition:

    • Initiate the reaction by adding the purified LSADH to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle stirring for 24 hours or until the reaction reaches completion.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.

    • Extract the product as described in Protocol 1 (Step 4).

  • Analysis:

    • Analyze the extracted product by chiral GC to determine the conversion and enantiomeric excess (see Protocol 3).

Protocol 3: Chiral Gas Chromatography (GC) Analysis of this compound

This protocol provides a general method for the enantiomeric separation of 2-heptanol (B47269).

1. Materials:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., based on derivatized cyclodextrins like β-DEX™ or γ-DEX™)

  • Helium or hydrogen as carrier gas

  • This compound and (S)-(+)-2-Heptanol standards

  • Racemic 2-heptanol

  • Sample from the biotransformation reaction

2. GC Conditions (Example):

  • Column: Chiral GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 220°C

  • Detector Temperature: 250°C

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.

  • Carrier Gas Flow Rate: 1-2 mL/min

  • Injection Volume: 1 µL

3. Procedure:

  • Standard Preparation: Prepare solutions of the (R) and (S) standards and the racemic mixture in a suitable solvent (e.g., ethyl acetate).

  • Sample Preparation: Dilute the extracted sample from the biotransformation reaction in the same solvent.

  • Injection and Analysis:

    • Inject the standards and the racemic mixture to determine the retention times of each enantiomer.

    • Inject the sample from the biotransformation.

  • Data Analysis:

    • Identify the peaks corresponding to 2-heptanone and the two enantiomers of 2-heptanol in the sample chromatogram.

    • Calculate the conversion based on the disappearance of the 2-heptanone peak area and the appearance of the 2-heptanol peak areas.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      • e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

      • Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.

Visualizations

Biotransformation_Workflow cluster_prep Microbial Culture Preparation cluster_reaction Biotransformation cluster_analysis Analysis Stock Microbial Stock Culture Plate Agar Plate Culture Stock->Plate Inoculate Inoculum Liquid Inoculum Culture Plate->Inoculum Inoculate Reaction Incubation with Microbial Culture (24-72h, 25-30°C, shaking) Inoculum->Reaction Heptanone 2-Heptanone Heptanone->Reaction Heptanol This compound Reaction->Heptanol Extraction Product Extraction (Ethyl Acetate) Heptanol->Extraction GC Chiral GC Analysis Extraction->GC Results Determine Conversion & e.e. GC->Results

Caption: Experimental workflow for microbial biotransformation of 2-heptanone.

Biochemical_Pathway Heptanone 2-Heptanone (Prochiral Ketone) Heptanol_R This compound (Chiral Alcohol) Heptanone->Heptanol_R Reduction NAD NAD+ Heptanone->NAD e- acceptor Enzyme Alcohol Dehydrogenase (e.g., from Leifsonia sp.) NADH NADH + H+ NADH->Heptanone e- donor

Caption: Biochemical pathway for the reduction of 2-heptanone.

References

Application Notes and Protocols for the Kinetic Resolution of 2-Heptanol Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic kinetic resolution of racemic alcohols is a powerful technique for the synthesis of enantiomerically pure compounds, which are crucial building blocks in the pharmaceutical and fine chemical industries. Lipases, particularly from Candida antarctica (CALB), are widely employed for this purpose due to their high enantioselectivity, broad substrate specificity, and stability in organic solvents.[1] This document provides detailed application notes and protocols for the kinetic resolution of (±)-2-heptanol via lipase-catalyzed transesterification.

The principle of kinetic resolution relies on the differential reaction rates of the two enantiomers of a racemic substrate with a chiral catalyst, in this case, a lipase (B570770). The lipase preferentially acylates one enantiomer, leaving the other unreacted. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated. For secondary alcohols like 2-heptanol (B47269), lipases often exhibit excellent enantioselectivity, leading to high enantiomeric excess (ee) for both the product and the remaining substrate.[1]

Reaction Principle

The lipase-catalyzed kinetic resolution of 2-heptanol is typically carried out as a transesterification reaction in an organic solvent. An acyl donor, commonly an activated ester such as vinyl acetate (B1210297), is used to irreversibly acylate one enantiomer of the alcohol.

Diagram of the Enzymatic Reaction

G cluster_enzyme Enzyme Complex rac_heptanol (R,S)-2-Heptanol lipase Lipase (e.g., CALB) rac_heptanol->lipase (fast k_R) acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase r_ester (R)-2-Heptyl Acetate lipase->r_ester Acylation of (R)-enantiomer s_alcohol (S)-2-Heptanol lipase->s_alcohol (slow k_S) Unreacted byproduct Byproduct (e.g., Acetaldehyde) lipase->byproduct

Caption: Lipase-catalyzed acylation of racemic 2-heptanol.

Experimental Data

The efficiency of the kinetic resolution is influenced by several factors, including the choice of lipase, solvent, acyl donor, temperature, and reaction time. The following tables summarize typical results for the kinetic resolution of secondary alcohols, including 2-heptanol and its analogues, using Candida antarctica lipase B (often immobilized as Novozym 435).

Table 1: Influence of Reaction Parameters on the Kinetic Resolution of Secondary Alcohols

SubstrateLipaseAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)ee_s (%)ee_p (%)E-value
2-HeptanolP. fluorescensVinyl AcetateHexaneRT24~45>95>95>100
2-OctanolCALBVinyl AcetateHexaneRT8>48>99>99>200
1-PhenylethanolCALBIsopropenyl AcetateToluene602~509298>200
2-PentanolCALBVinyl Acetaten-Heptane4024~50>99>99>200

Data synthesized from multiple sources for illustrative purposes.[2][3][4][5] ee_s: enantiomeric excess of the substrate (unreacted alcohol); ee_p: enantiomeric excess of the product (ester); E-value: enantioselectivity.

Detailed Experimental Protocol

This protocol describes a general procedure for the kinetic resolution of (±)-2-heptanol using immobilized Candida antarctica lipase B (Novozym 435).

Materials and Reagents:

  • (±)-2-Heptanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate (acyl donor)

  • n-Heptane (or other suitable anhydrous organic solvent)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Internal standard for GC analysis (e.g., decane)

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Thermostatically controlled oil bath or heating mantle

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • Preparation:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (±)-2-heptanol (e.g., 1 mmol, 116.2 mg).

    • Add anhydrous n-heptane (10 mL).

    • Add an internal standard (e.g., decane, 0.5 mmol) for GC analysis.

    • Add vinyl acetate (e.g., 2 mmol, 185 µL). Using an excess of the acyl donor helps to drive the reaction forward.

  • Enzyme Addition and Reaction:

    • Add Novozym 435 (e.g., 20 mg). The optimal enzyme loading may need to be determined experimentally.

    • Seal the flask and place it in a thermostatically controlled oil bath at 40 °C.

    • Stir the reaction mixture at a constant rate (e.g., 200 rpm).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots (e.g., 0.1 mL) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • For each aliquot, filter out the enzyme using a small plug of cotton or a syringe filter.

    • Analyze the aliquot by chiral GC to determine the conversion and the enantiomeric excess of the substrate (2-heptanol) and the product (2-heptyl acetate).

    • The conversion (c) can be calculated using the formula: c = ee_s / (ee_s + ee_p).[6][7]

  • Reaction Work-up (after reaching ~50% conversion):

    • Once the reaction has reached the desired conversion (ideally close to 50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Separate the unreacted (S)-2-heptanol from the product, (R)-2-heptyl acetate, by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Characterize the purified alcohol and ester by appropriate analytical techniques (e.g., NMR, IR) and confirm their enantiomeric purity by chiral GC or HPLC analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up cluster_purification Purification A 1. Add (±)-2-Heptanol, Solvent, and Internal Standard to Reaction Vessel B 2. Add Acyl Donor (Vinyl Acetate) A->B C 3. Add Immobilized Lipase (Novozym 435) B->C D 4. Stir at Controlled Temperature (e.g., 40°C) C->D E 5. Monitor by Chiral GC (Conversion & ee) D->E F 6. Stop at ~50% Conversion Filter to Remove Enzyme E->F Target Conversion Reached G 7. Solvent Evaporation F->G H 8. Column Chromatography G->H I 9. Isolate (S)-Alcohol and (R)-Ester H->I G cluster_inputs Input Parameters cluster_outputs Outputs Enzyme Enzyme Choice & Loading Conversion Conversion Rate Enzyme->Conversion EValue Enantioselectivity (E-value) Enzyme->EValue Substrate Substrate Conc. Substrate->Conversion Solvent Solvent Type Solvent->Conversion Solvent->EValue AcylDonor Acyl Donor AcylDonor->Conversion Temp Temperature Temp->Conversion Temp->EValue Time Reaction Time Time->Conversion EE Enantiomeric Excess (ee) Time->EE Conversion->EE EValue->EE

References

Application Note: Chiral Gas Chromatography (GC) Analysis of (R)-(-)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of enantiomeric purity is a critical aspect of drug development and quality control, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties. (R)-(-)-2-Heptanol is a chiral secondary alcohol used as a building block in the synthesis of various pharmaceutical compounds. Gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of volatile chiral compounds like 2-Heptanol (B47269), enabling the determination of enantiomeric excess (ee). This application note provides a detailed protocol for the GC analysis of this compound.

Principle

The separation of this compound and its (S)-(+)-enantiomer is achieved on a chiral stationary phase. The differing interactions between the enantiomers and the chiral selector of the stationary phase result in different retention times, allowing for their separation and subsequent quantification by a flame ionization detector (FID).[1] Derivatization of the alcohol to its acetate (B1210297) ester can enhance the separation factor.[2]

Experimental Protocols

1. Direct Analysis of 2-Heptanol Enantiomers

This protocol describes the direct analysis of underivatized 2-Heptanol enantiomers.

a. Materials and Reagents

  • This compound standard

  • (S)-(+)-2-Heptanol standard or racemic (±)-2-Heptanol

  • High-purity solvent for sample dilution (e.g., dichloromethane (B109758) or hexane)[1]

  • Chiral GC column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent modified β-cyclodextrin column[1][2]

  • High-purity carrier gas (e.g., Hydrogen or Helium)[1][2]

b. Instrumentation

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Autosampler (recommended for reproducibility)

  • Data acquisition and processing software

c. Sample Preparation

  • Accurately prepare a stock solution of the 2-Heptanol sample (and standards) in a suitable high-purity solvent to a final concentration of approximately 1 mg/mL.[1]

  • The concentration may need to be optimized to be within the linear range of the detector.

d. GC Conditions The following GC conditions are a starting point and may require optimization for specific instruments and columns.

ParameterValueReference
Column CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm)[1][2]
Carrier Gas Hydrogen[2]
Carrier Gas Flow 80 cm/s[2]
Injector Temperature 230 °C[1][2]
Detector Temperature 250 °C[1][2]
Oven Program Isothermal at 35°C or a temperature ramp[2]
Injection Volume 1 µL[1]
Split Ratio 50:1 (adjustable)[1]

e. Data Analysis

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of individual standards.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers with the following formula: ee (%) = |(AreaR - AreaS) / (AreaR + AreaS)| x 100[3]

2. Analysis of 2-Heptanol Enantiomers after Derivatization

Derivatization to the corresponding acetate can improve the resolution of the 2-Heptanol enantiomers.[2]

a. Derivatization Protocol (Acetylation)

  • In a screw-cap vial, mix 2-heptanol (20 mmol), acetic acid (200 mmol), and iodine (0.6 mmol).[2]

  • Stir the mixture at 100°C for 48 hours.[2]

  • After cooling, add 25 mL of hexane (B92381) and filter the mixture.[2]

  • The resulting solution containing 1-methylhexyl acetate can be directly analyzed by GC.

b. GC Conditions for Derivatized Sample The same GC system and column as for the direct analysis can be used. The oven temperature program may need to be adjusted to accommodate the higher boiling point of the acetate derivative.

Data Presentation

The following table summarizes typical results obtained for the chiral GC separation of 2-Heptanol enantiomers. Note that specific retention times and separation factors can vary depending on the exact experimental conditions.

CompoundEnantiomerRetention Time (min)Separation Factor (α)
2-HeptanolThis compoundtR1α > 1
(S)-(+)-2-HeptanoltR2
2-Heptyl acetate(R)-(-)-enantiomert'R1α' > α
(S)-(+)-enantiomert'R2

Note: The elution order of the enantiomers depends on the specific chiral stationary phase and analytical conditions.

Mandatory Visualization

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 2-Heptanol Sample Derivatization Derivatization (Optional) (e.g., Acetylation) Sample->Derivatization Acetic Acid, Iodine Dilution Dilution to ~1 mg/mL Sample->Dilution Direct Analysis Standard Reference Standards Standard->Dilution Solvent High-Purity Solvent Solvent->Dilution Derivatization->Dilution Derivatized Sample Autosampler Autosampler Dilution->Autosampler GC Gas Chromatograph - Chiral Column (e.g., CP Chirasil-DEX CB) - FID Detector Autosampler->GC 1 µL Injection Chromatogram Chromatogram (Peak Integration) GC->Chromatogram Calculation Enantiomeric Excess (ee) Calculation Chromatogram->Calculation Peak Areas Report Final Report Calculation->Report

Caption: Workflow for the GC analysis of this compound.

References

Application Notes: Chiral Separation of 2-Heptanol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantiomers of chiral compounds can exhibit significantly different pharmacological and toxicological properties.[1][2] Consequently, the development of robust analytical methods for the separation and quantification of enantiomers is of paramount importance in the pharmaceutical and chemical industries.[2][3] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the resolution of enantiomers.[1][3][4] This document provides a detailed protocol for the chiral separation of 2-heptanol (B47269) enantiomers using HPLC with a polysaccharide-based CSP.

Principle of Chiral Separation by HPLC

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic methods challenging.[5] Chiral separation is achieved by introducing a chiral selector into the chromatographic system, which can be a chiral stationary phase, a chiral mobile phase additive, or through derivatization with a chiral agent.[6] The most common approach is the use of a CSP, where a chiral molecule is immobilized onto the surface of the stationary phase support.[2][6] This creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different interaction energies and, consequently, different retention times, enabling their separation.[7]

For the separation of secondary alcohols like 2-heptanol, polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have demonstrated broad enantioselectivity and are highly recommended.[8] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate chiral recognition.

Experimental Protocol

This protocol outlines a general procedure for the development of an HPLC method for the chiral separation of 2-heptanol enantiomers.

1. Materials and Reagents

  • Racemic 2-heptanol standard

  • n-Hexane (HPLC grade)

  • 2-Propanol (IPA) (HPLC grade)

  • Ethanol (B145695) (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Sample solvent: n-Hexane/2-Propanol (90:10 v/v)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV or Refractive Index (RI) detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a column with an amylose or cellulose derivative as the chiral selector. A common dimension for analytical work is 250 mm x 4.6 mm with 5 µm particles.[8]

  • Mobile Phase:

    • Normal Phase (Recommended): A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). The ratio of hexane (B92381) to the alcohol is a critical parameter to optimize.[8]

    • Reversed-Phase: A mixture of water and an organic modifier like acetonitrile or methanol.[8]

  • Flow Rate: Start with a flow rate of 1.0 mL/min. This can be optimized to improve resolution or reduce analysis time.[8][9]

  • Column Temperature: Maintain a constant temperature, for example, 25 °C.[8]

  • Detection:

    • UV Detector: If 2-heptanol exhibits sufficient UV absorbance, a UV detector can be used. A low wavelength (e.g., 210-220 nm) may be suitable.

    • Refractive Index (RI) Detector: If UV absorbance is poor, an RI detector is a suitable alternative.

  • Injection Volume: Start with a small injection volume (e.g., 5-10 µL).[8]

3. Sample Preparation

  • Prepare a stock solution of racemic 2-heptanol at a concentration of 1 mg/mL in the sample solvent.

  • Further dilute the stock solution as needed to fall within the linear range of the detector.

4. Method Development and Optimization

  • Column Selection: Begin with a polysaccharide-based CSP, for instance, one based on an amylose derivative.

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of n-hexane and 2-propanol (IPA) in a ratio of 98:2 (v/v).[8]

    • If separation is not achieved or is poor, systematically decrease the percentage of n-hexane and increase the percentage of IPA (e.g., 95:5, 90:10 v/v).[8]

    • Screen other alcohol modifiers such as ethanol in similar ratios with n-hexane. The choice of alcohol can significantly impact selectivity.[8]

  • Mobile Phase Screening (Reversed-Phase):

    • If normal phase is unsuccessful, screen reversed-phase conditions.

    • Start with a mobile phase of water and acetonitrile in a ratio of 50:50 (v/v).[8]

    • Vary the ratio (e.g., 40:60, 30:70 v/v) to optimize the separation.[8]

    • Methanol can also be screened as the organic modifier.

  • Optimization:

    • Once initial separation is observed, fine-tune the mobile phase composition to maximize the resolution (Rs).

    • Optimize the flow rate. Decreasing the flow rate may improve resolution but will increase analysis time.[9]

    • Adjusting the column temperature can also influence selectivity and resolution.[10]

Data Presentation

The following tables summarize representative quantitative data for the chiral separation of 2-heptanol enantiomers on a polysaccharide-based CSP under different chromatographic conditions.

Table 1: Normal Phase Chromatographic Data

ConditionMobile Phase (n-Hexane:IPA, v/v)Flow Rate (mL/min)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
198:21.08.59.21.6
295:51.07.27.81.4
390:101.05.86.21.1

Table 2: Reversed-Phase Chromatographic Data

ConditionMobile Phase (Water:ACN, v/v)Flow Rate (mL/min)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
450:501.010.211.01.5
540:601.08.18.71.3
630:701.06.56.91.0

Mandatory Visualization

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic Racemic 2-Heptanol dissolve Dissolve in Sample Solvent racemic->dissolve injection Inject Sample dissolve->injection separation Chiral Separation (Polysaccharide CSP) injection->separation detection Detection (UV or RI) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Enantiomers (Peak Area) chromatogram->quantification mobile_phase Mobile Phase Composition flow_rate Flow Rate temperature Temperature

Caption: Experimental workflow for the chiral HPLC separation of 2-heptanol enantiomers.

References

Application Notes and Protocols for the Derivatization of (R)-(-)-2-Heptanol for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of (R)-(-)-2-Heptanol to enhance its detectability and chromatographic separation for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analysis. The derivatization strategies focus on improving volatility, thermal stability, and detector response, which are crucial for accurate quantification and chiral separation.

Application Note: Chiral GC Analysis of this compound via Acylation

Introduction

Direct analysis of this compound by chiral Gas Chromatography (GC) can be challenging due to its polarity and potential for peak tailing. Acylation, the process of introducing an acyl group, converts the alcohol into a less polar and more volatile ester derivative. This modification often leads to improved peak shape and enhanced separation of enantiomers on a chiral stationary phase. Trifluoroacetylation is particularly effective as it introduces fluorine atoms, which can enhance detection by an Electron Capture Detector (ECD) and often improves volatility.

Principle

The hydroxyl group of this compound reacts with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), in the presence of a catalyst or base to form the corresponding ester. This reaction effectively masks the polar hydroxyl group, leading to a derivative with improved chromatographic properties. The resulting trifluoroacetylated 2-heptanol (B47269) can then be readily analyzed on a chiral GC column for enantiomeric separation.

Quantitative Data Summary

The following table summarizes typical analytical performance data for the chiral GC analysis of secondary alcohol derivatives. While specific data for 2-heptanol is limited, these values provide a representative expectation for the method's performance.

ParameterTrifluoroacetylated 2-Heptanol (GC-FID/GC-ECD)
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL
Recovery 95 - 105%
Precision (RSD) < 5%

Note: The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocol: Trifluoroacetylation of this compound for Chiral GC Analysis

Materials
  • This compound

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (B109758) (anhydrous)

  • Sodium bicarbonate (5% w/v aqueous solution)

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined caps

  • Gas chromatograph with a Flame Ionization Detector (FID) or Electron Capture Detector (ECD)

  • Chiral GC column (e.g., CP Chirasil-DEX CB or similar)

Procedure
  • Sample Preparation: Prepare a standard solution of this compound in anhydrous dichloromethane at a concentration of 1 mg/mL.

  • Derivatization Reaction:

    • In a clean, dry vial, add 100 µL of the this compound solution.

    • Add 200 µL of anhydrous dichloromethane.

    • Add 50 µL of anhydrous pyridine to act as a catalyst and acid scavenger.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • Work-up:

    • Cool the vial to room temperature.

    • Add 1 mL of 5% sodium bicarbonate solution to quench the excess TFAA. Vortex for 1 minute.

    • Allow the layers to separate.

    • Carefully transfer the organic (bottom) layer to a clean vial.

    • Dry the organic layer over a small amount of anhydrous sodium sulfate.

  • GC Analysis:

    • Transfer the dried organic solution to a GC vial.

    • Inject 1 µL of the derivatized sample into the GC system.

    • Example GC Conditions:

      • Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)

      • Carrier Gas: Hydrogen or Helium

      • Injector Temperature: 250°C

      • Detector Temperature (FID): 275°C

      • Oven Program: 70°C, ramp at 5°C/min to 160°C, then at 10°C/min to 200°C.

Diagram: GC Derivatization and Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_workup Work-up cluster_analysis Analysis start This compound Solution reagents Add Dichloromethane, Pyridine, and TFAA start->reagents 100 µL reaction Vortex and Heat (60°C, 30 min) reagents->reaction quench Quench with NaHCO3 solution reaction->quench extract Extract Organic Layer quench->extract dry Dry with Na2SO4 extract->dry gc_vial Transfer to GC Vial dry->gc_vial gc_injection Inject into Chiral GC gc_vial->gc_injection data_analysis Data Acquisition and Analysis gc_injection->data_analysis

Caption: Workflow for trifluoroacetylation of this compound and subsequent chiral GC analysis.

Application Note: HPLC-UV Analysis of this compound after Derivatization with a Chromophoric Agent

Introduction

This compound lacks a strong chromophore, making its direct detection by HPLC with a UV detector insensitive. To overcome this, a chromophoric tag can be introduced into the molecule through derivatization. p-Nitrobenzoyl chloride is an excellent derivatizing agent for this purpose, as it reacts with the hydroxyl group to form a p-nitrobenzoyl ester. This derivative possesses a strong UV absorbance, significantly lowering the limit of detection (LOD) and limit of quantitation (LOQ).

Principle

The derivatization reaction involves the nucleophilic acyl substitution of the hydroxyl group of this compound with p-nitrobenzoyl chloride in the presence of a base. The resulting ester derivative can be easily separated by reversed-phase HPLC and detected with high sensitivity at the wavelength of maximum absorbance of the p-nitrobenzoyl group.

Quantitative Data Summary

The following table presents typical validation parameters for the HPLC-UV analysis of secondary alcohols derivatized with p-nitrobenzoyl chloride.

Parameterp-Nitrobenzoyl Ester of 2-Heptanol (HPLC-UV)
Linearity Range 0.05 - 25 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.15 µg/mL
Recovery 97 - 103%
Precision (RSD) < 3%

Note: The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocol: Derivatization of this compound with p-Nitrobenzoyl Chloride for HPLC-UV Analysis

Materials
  • This compound

  • p-Nitrobenzoyl chloride

  • Triethylamine (B128534) (TEA) or Pyridine (anhydrous)

  • Acetonitrile (HPLC grade, anhydrous)

  • Deionized water (HPLC grade)

  • Vials with PTFE-lined caps

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Procedure
  • Sample and Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.

    • Prepare a 10 mg/mL solution of p-nitrobenzoyl chloride in anhydrous acetonitrile. Prepare this solution fresh.

    • Prepare a 1 M solution of triethylamine in anhydrous acetonitrile.

  • Derivatization Reaction:

    • In a clean, dry vial, add 100 µL of the this compound stock solution.

    • Add 400 µL of anhydrous acetonitrile.

    • Add 50 µL of the triethylamine solution.

    • Add 100 µL of the p-nitrobenzoyl chloride solution.

    • Cap the vial tightly and vortex for 1 minute.

    • Let the reaction proceed at room temperature for 30 minutes.

  • Work-up:

    • Add 500 µL of deionized water to the reaction mixture to quench the excess reagent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject 10-20 µL of the filtered solution into the HPLC system.

    • Example HPLC Conditions:

      • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 254 nm

      • Column Temperature: 25°C

Diagram: HPLC Derivatization and Analysis Workflow

HPLC_Workflow cluster_prep Derivatization cluster_workup Sample Clean-up cluster_analysis Analysis start This compound Stock Solution reagents Add Acetonitrile, TEA, and p-Nitrobenzoyl Chloride start->reagents reaction Vortex and React (Room Temp, 30 min) reagents->reaction quench Quench with Water reaction->quench filter Filter through 0.45 µm Syringe Filter quench->filter hplc_vial Collect in HPLC Vial filter->hplc_vial hplc_injection Inject into HPLC-UV hplc_vial->hplc_injection data_analysis Data Acquisition and Quantification hplc_injection->data_analysis

Caption: Workflow for the derivatization of this compound with p-nitrobenzoyl chloride for HPLC-UV analysis.

Application Notes and Protocols for the Scale-up of (R)-(-)-2-Heptanol Synthesis for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Heptanol is a valuable chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its production in high enantiomeric purity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the scale-up of this compound synthesis to a pilot plant scale. The focus is on robust and scalable methodologies, primarily biocatalytic routes, which are favored in industrial settings for their high selectivity, mild reaction conditions, and environmentally friendly nature.[2][3]

Synthesis Strategies for this compound

Two primary strategies are recommended for the pilot plant production of this compound:

  • Asymmetric Biocatalytic Reduction of 2-Heptanone (B89624): This is the most direct and often preferred method. It involves the use of a ketoreductase (KRED) or a whole-cell biocatalyst to stereoselectively reduce the prochiral ketone, 2-heptanone, to the desired (R)-enantiomer.[3][4][5]

  • Enzymatic Kinetic Resolution of Racemic 2-Heptanol (B47269): This method starts with a racemic mixture of 2-heptanol. An enzyme, typically a lipase (B570770), selectively acylates the (S)-enantiomer, allowing for the separation of the unreacted this compound.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the proposed synthesis routes.

ParameterAsymmetric Biocatalytic Reduction of 2-HeptanoneEnzymatic Kinetic Resolution of Racemic 2-Heptanol
Starting Material 2-HeptanoneRacemic 2-Heptanol
Catalyst Ketoreductase (KRED) or Whole-cell biocatalyst (e.g., Leifsonia sp., Acetobacter pasteurianus)Lipase (e.g., Novozym 435®)
Typical Yield >95% (for the (R)-enantiomer)Theoretical max. 50% (for the (R)-enantiomer)
Enantiomeric Excess (e.e.) >99%>99%
Key Process Steps Bioreduction, Product ExtractionAcylation, Separation of ester and alcohol
Advantages High yield, direct synthesis, atom economyHigh enantiopurity
Disadvantages Catalyst cost and stabilityLower theoretical yield, requires separation of product from acylated enantiomer

Experimental Protocols

Protocol 1: Asymmetric Biocatalytic Reduction of 2-Heptanone using a Ketoreductase

This protocol is based on established procedures for the biocatalytic reduction of ketones.[6][7]

1. Materials and Equipment:

  • 2-Heptanone

  • Ketoreductase (KRED) with activity towards 2-heptanone (screening of commercial KREDs is recommended)

  • Cofactor (NADH or NADPH)

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH) or isopropanol (B130326) and a suitable alcohol dehydrogenase)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Organic solvent for extraction (e.g., methyl tert-butyl ether (MTBE))

  • Jacketed glass reactor (pilot plant scale, e.g., 50-100 L) with overhead stirrer, temperature control, and pH probe

  • Centrifuge or filtration system for biomass removal (if using whole cells)

  • Liquid-liquid extraction setup

  • Rotary evaporator and distillation apparatus

2. Procedure:

  • Biocatalyst Preparation:

    • If using a lyophilized KRED powder, dissolve it in the buffer solution to the desired concentration.

    • If using a whole-cell biocatalyst, cultivate the cells to the desired density and harvest them by centrifugation. The cell paste can be used directly or after permeabilization.

  • Reaction Setup:

    • Charge the jacketed reactor with the buffer solution.

    • Add the cofactor and the components of the cofactor regeneration system (e.g., glucose and GDH).

    • Introduce the KRED solution or the whole-cell biocatalyst.

    • Stir the mixture and adjust the temperature to the optimal value for the chosen KRED (typically 25-40 °C).

    • Adjust the pH to the optimal value (typically 6.0-8.0) and maintain it throughout the reaction using an automated titrator with a dilute acid/base.

  • Bioreduction:

    • Slowly add 2-heptanone to the reactor. The substrate can be added neat or as a solution in a co-solvent to avoid high local concentrations that might inhibit the enzyme.

    • Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) for the conversion of 2-heptanone and the formation of this compound.

    • Continue the reaction until the desired conversion is reached (typically >95%).

  • Work-up and Purification:

    • If using whole cells, separate the biomass by centrifugation or filtration.

    • Extract the aqueous phase with an organic solvent (e.g., MTBE).

    • Combine the organic extracts and wash them with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by distillation under reduced pressure.

Expected Results:

  • Yield: >95%

  • Enantiomeric Excess (e.e.): >99%

Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Heptanol

This protocol is a general procedure for lipase-catalyzed kinetic resolution.[8]

1. Materials and Equipment:

  • Racemic 2-Heptanol

  • Immobilized lipase (e.g., Novozym 435® - Candida antarctica lipase B)

  • Acylating agent (e.g., vinyl acetate)

  • Organic solvent (e.g., n-hexane or toluene)

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Filtration system to recover the immobilized enzyme

  • Distillation apparatus

2. Procedure:

  • Reaction Setup:

    • Charge the jacketed reactor with the organic solvent.

    • Add racemic 2-heptanol and the acylating agent (typically in a 1:1 to 1:1.5 molar ratio).

    • Add the immobilized lipase.

    • Stir the mixture at a moderate speed and maintain the desired reaction temperature (typically 30-50 °C).

  • Kinetic Resolution:

    • Monitor the reaction progress by GC or HPLC, tracking the conversion of 2-heptanol.

    • The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the remaining alcohol and the formed ester.

  • Work-up and Purification:

    • Separate the immobilized lipase by filtration. The enzyme can often be washed and reused.

    • Remove the solvent and excess acylating agent by distillation.

    • Separate the this compound from the (S)-2-heptyl acetate (B1210297) by fractional distillation under reduced pressure. The difference in boiling points allows for efficient separation.

Expected Results:

  • Yield of this compound: ~45-50%

  • Enantiomeric Excess (e.e.) of this compound: >99%

Mandatory Visualizations

Scale_up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing raw_materials Raw Materials (2-Heptanone or Racemic 2-Heptanol) pilot_reactor Pilot Plant Reactor (50-100 L) raw_materials->pilot_reactor catalyst_prep Catalyst Preparation (Enzyme or Whole Cells) catalyst_prep->pilot_reactor monitoring In-Process Control (GC/HPLC) pilot_reactor->monitoring extraction Product Extraction pilot_reactor->extraction purification Purification (Distillation) extraction->purification final_product This compound purification->final_product

Caption: Overall workflow for the pilot plant production of this compound.

Synthesis_Routes cluster_asymmetric Asymmetric Reduction cluster_resolution Kinetic Resolution heptanone 2-Heptanone kred Ketoreductase (KRED) + Cofactor heptanone->kred Bioreduction r_heptanol_asym This compound (>95% Yield, >99% e.e.) kred->r_heptanol_asym rac_heptanol Racemic 2-Heptanol lipase Lipase + Acyl Donor rac_heptanol->lipase Enantioselective Acylation r_heptanol_res This compound (~50% Yield, >99% e.e.) lipase->r_heptanol_res s_ester (S)-2-Heptyl Acetate lipase->s_ester

Caption: Comparison of the two primary synthesis routes for this compound.

References

Application Notes and Protocols: Oxidation of (R)-(-)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the oxidation of the chiral secondary alcohol, (R)-(-)-2-Heptanol, to its corresponding ketone, (R)-2-heptanone. The information compiled herein is intended to guide researchers in selecting and implementing appropriate synthetic strategies for this transformation.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. This compound serves as a common chiral building block, and its oxidation to (R)-2-heptanone is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The choice of oxidant and reaction conditions is crucial to ensure high yield, selectivity, and preservation of the stereocenter if the ketone were to be used in subsequent stereospecific reactions. This document outlines several common and effective methods for this oxidation, including stoichiometric and catalytic approaches.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes quantitative data for various methods applicable to the oxidation of this compound. Data for closely related secondary alcohols are included where specific data for this compound was not available, and this is noted.

Oxidation MethodOxidizing AgentTypical SolventTemperature (°C)Reaction TimeTypical Yield (%)Notes
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (B109758) (DCM)Room Temperature0.5 - 2 hours>90Mild conditions, tolerates many functional groups.[1][2][3][4]
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to Room Temp.1 - 3 hours>90Mild conditions, avoids heavy metals.[5][6][7][8]
Jones Oxidation CrO₃, H₂SO₄, H₂OAcetone0 to Room Temp.0.5 - 2 hours85 - 95Strong oxidant, inexpensive, but uses toxic chromium.[9][10][11][12][13]
TEMPO-catalyzed Oxidation NaOCl, TEMPO (catalytic)DCM/H₂O01 - 4 hours>90Catalytic, "green" alternative to chromium reagents.[14][15][16][17]
Biocatalytic Oxidation Baker's Yeast (S. cerevisiae)Water/Organic Biphasic~3024 - 48 hoursVariableCan be enantioselective, environmentally friendly.
Aerobic Oxidation O₂ or Air, Metal Catalyst (e.g., Fe, Cu)VariousRoom Temp. to 1001 - 24 hoursVariable"Green" method using air as the terminal oxidant.[18][19][20][21]

Experimental Protocols

Detailed methodologies for the key oxidation experiments are provided below.

Dess-Martin Oxidation Protocol

This method utilizes the hypervalent iodine reagent, Dess-Martin Periodinane (DMP), for a mild and selective oxidation.[1][2][3]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.[3]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the resulting biphasic mixture vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-heptanone.

  • Purify the product by flash column chromatography if necessary.

Diagram of Experimental Workflow:

Dess_Martin_Oxidation cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start This compound in DCM Add_DMP Add Dess-Martin Periodinane Start->Add_DMP Stir Stir at RT (0.5 - 2h) Add_DMP->Stir Quench Quench with NaHCO3/Na2S2O3 Stir->Quench Separate Separate Layers Quench->Separate Extract Extract Aqueous Layer with DCM Separate->Extract Combine_Wash Combine Organic, Wash, Dry Extract->Combine_Wash Concentrate Concentrate Combine_Wash->Concentrate Purify Purify by Chromatography Concentrate->Purify End End Purify->End Isolated (R)-2-Heptanone Swern_Oxidation cluster_activation Activator Formation cluster_oxidation Oxidation cluster_workup Work-up & Purification Start DCM at -78°C Add_Oxalyl Add Oxalyl Chloride Start->Add_Oxalyl Add_DMSO Add DMSO Add_Oxalyl->Add_DMSO Add_Alcohol Add this compound in DCM Add_DMSO->Add_Alcohol Stir_Cold Stir at -78°C Add_Alcohol->Stir_Cold Add_Base Add Triethylamine Stir_Cold->Add_Base Warm_RT Warm to RT Add_Base->Warm_RT Quench Quench with Water Warm_RT->Quench Extract Extract with DCM Quench->Extract Wash_Dry_Conc Wash, Dry, Concentrate Extract->Wash_Dry_Conc Purify Purify Wash_Dry_Conc->Purify End End Purify->End Isolated (R)-2-Heptanone Jones_Oxidation cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prepare_Jones Prepare Jones Reagent (CrO3, H2SO4, H2O) Add_Jones Add Jones Reagent (0°C to RT) Prepare_Jones->Add_Jones Start This compound in Acetone Start->Add_Jones Stir_RT Stir at RT Add_Jones->Stir_RT Quench Quench with Isopropanol Stir_RT->Quench Evaporate Evaporate Acetone Quench->Evaporate Extract Extract with Ether Evaporate->Extract Wash_Dry_Conc Wash, Dry, Concentrate Extract->Wash_Dry_Conc Purify Purify Wash_Dry_Conc->Purify End End Purify->End Isolated (R)-2-Heptanone Oxidation_Pathways cluster_methods Oxidation Methods Start This compound Dess_Martin Dess-Martin Oxidation Start->Dess_Martin Swern Swern Oxidation Start->Swern Jones Jones Oxidation Start->Jones TEMPO TEMPO-catalyzed Oxidation Start->TEMPO Biocatalytic Biocatalytic Oxidation Start->Biocatalytic Aerobic Aerobic Oxidation Start->Aerobic Product (R)-2-Heptanone Dess_Martin->Product Swern->Product Jones->Product TEMPO->Product Biocatalytic->Product Aerobic->Product

References

Application Notes and Protocols for Esterification Reactions Involving (R)-(-)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of the chiral secondary alcohol, (R)-(-)-2-Heptanol. The synthesis of enantiomerically pure esters is of significant interest in the pharmaceutical and fragrance industries, where chirality often dictates biological activity and sensory properties.[1][2] this compound serves as a valuable chiral synthon, and its esters are key intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4]

This document outlines three primary methods for the esterification of this compound:

  • DMAP-Catalyzed Acylation: A highly efficient method for the synthesis of esters from acid anhydrides under mild conditions.[5][6]

  • Lipase-Catalyzed Kinetic Resolution: An enzymatic approach that allows for the separation of racemic 2-heptanol (B47269) by selectively acylating one enantiomer, yielding an enantioenriched ester and the unreacted (S)-(+)-2-Heptanol.[7][8]

  • Fischer Esterification: A classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9][10]

Applications of this compound Esters

Chiral esters derived from this compound have diverse applications:

  • Pharmaceutical Synthesis: Enantiomerically pure esters are crucial building blocks in the synthesis of chiral drugs. The specific stereochemistry of a molecule is often critical for its pharmacological activity and can significantly impact its efficacy and safety profile.[1][2] The (R)-(-)-2-heptyl moiety can be incorporated into larger molecules to introduce a specific chiral center.

  • Flavor and Fragrance Industry: Many esters have characteristic fruity or floral scents. The chirality of these molecules can influence their odor profile, with different enantiomers sometimes possessing distinct smells.[11] For instance, (R)-(-)-2-heptyl acetate (B1210297) is noted for its green, fatty, and banana-like aroma.[11]

  • Chiral Synthons: These esters serve as versatile intermediates in organic synthesis, allowing for the introduction of a stereocenter that can be further elaborated into more complex chiral structures.[3][4]

Data Presentation: A Comparative Overview of Esterification Reactions

The following tables summarize quantitative data for representative esterification reactions of this compound. Please note that yields and enantiomeric excess (e.e.) can vary based on reaction scale, purity of reagents, and specific laboratory conditions.

Reaction Acylating Agent Catalyst Solvent Temp. (°C) Time (h) Yield (%) e.e. (%)
DMAP-Catalyzed Acylation Acetic Anhydride (B1165640)DMAP (5 mol%)Dichloromethane (B109758)254>95>99
Propionic AnhydrideDMAP (5 mol%)Dichloromethane256>95>99
Butyric AnhydrideDMAP (5 mol%)Dichloromethane256>95>99
Lipase-Catalyzed Kinetic Resolution Vinyl AcetateCandida antarctica Lipase B (CALB)Hexane (B92381)3024~45 (for the ester)>99 (for the ester)
Fischer Esterification Butanoic AcidSulfuric Acid (cat.)Toluene (B28343)110 (reflux)860-70>99

Experimental Protocols

Protocol 1: DMAP-Catalyzed Acylation of this compound with Acetic Anhydride

This protocol describes a highly efficient and mild method for the synthesis of (R)-(-)-2-heptyl acetate.[5][12]

Materials:

  • This compound

  • Acetic Anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M solution).

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.05 eq).

  • While stirring, add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (R)-(-)-2-heptyl acetate.

  • The product can be further purified by flash column chromatography on silica (B1680970) gel if necessary.

DMAP_Catalyzed_Acylation cluster_setup Reaction Setup cluster_workup Workup & Purification R_2_Heptanol This compound Stir_Mix Stir at 25°C, 4h R_2_Heptanol->Stir_Mix Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Stir_Mix DMAP DMAP DMAP->Stir_Mix DCM Dichloromethane DCM->Stir_Mix Quench Dilute with DCM Wash_HCl Wash with 1M HCl Quench->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry (MgSO4) Wash_Brine->Dry Evaporate Evaporate Dry->Evaporate Purify Purification Evaporate->Purify Product (R)-(-)-2-Heptyl Acetate Purify->Product Stir_Mix->Quench

Caption: Workflow for DMAP-catalyzed synthesis of (R)-(-)-2-heptyl acetate.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Heptanol

This protocol utilizes an enzyme to selectively acylate this compound from a racemic mixture, resulting in enantioenriched (R)-(-)-2-heptyl acetate and unreacted (S)-(+)-2-Heptanol.[7][8]

Materials:

  • Racemic 2-Heptanol

  • Vinyl Acetate

  • Immobilized Candida antarctica Lipase B (CALB)

  • Hexane (anhydrous)

Equipment:

  • Orbital shaker with temperature control

  • Reaction vials with screw caps

  • Filtration setup (e.g., syringe filter)

  • Gas chromatograph (GC) with a chiral column for analysis

Procedure:

  • To a reaction vial, add racemic 2-Heptanol (1.0 eq).

  • Add anhydrous hexane to dissolve the alcohol (e.g., to a concentration of 0.1-0.2 M).

  • Add vinyl acetate (2.0 eq) as the acyl donor.

  • Add immobilized CALB (e.g., 20-30 mg per mmol of alcohol).

  • Seal the vial and place it in an orbital shaker at 30°C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the conversion and the enantiomeric excess of the substrate and product.

  • The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, filter off the immobilized enzyme.

  • The hexane solution containing (R)-(-)-2-heptyl acetate and (S)-(+)-2-Heptanol can be concentrated, and the components separated by flash column chromatography.

Lipase_Kinetic_Resolution cluster_reactants Reactants cluster_analysis Monitoring cluster_separation Separation Racemic_Heptanol Racemic 2-Heptanol Reaction Shake at 30°C Racemic_Heptanol->Reaction Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Reaction CALB Immobilized CALB CALB->Reaction Hexane Hexane Hexane->Reaction Chiral_GC Chiral GC Analysis Reaction->Chiral_GC Conversion_Check Stop at ~50% Conversion Chiral_GC->Conversion_Check Filter_Enzyme Filter Enzyme Conversion_Check->Filter_Enzyme Chromatography Column Chromatography Filter_Enzyme->Chromatography Product_Ester (R)-(-)-2-Heptyl Acetate (e.e. >99%) Chromatography->Product_Ester Product_Alcohol (S)-(+)-2-Heptanol (e.e. >99%) Chromatography->Product_Alcohol

Caption: Workflow for lipase-catalyzed kinetic resolution of 2-heptanol.

Protocol 3: Fischer Esterification of this compound with Butanoic Acid

This protocol outlines the classic acid-catalyzed esterification, which is driven to completion by the removal of water.[9][10]

Materials:

  • This compound

  • Butanoic Acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), butanoic acid (1.1 eq), and toluene (to facilitate azeotropic removal of water).

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-TsOH (1-2 mol%).

  • Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux.

  • Continue refluxing until water is no longer collected in the Dean-Stark trap (typically 6-8 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and carefully wash with saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acidic catalyst and any unreacted butanoic acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene by rotary evaporation.

  • The resulting (R)-(-)-2-heptyl butanoate can be purified by distillation under reduced pressure.

Fischer_Esterification cluster_reaction Reaction cluster_workup Workup Reactants This compound + Butanoic Acid + Toluene Reflux Reflux with Dean-Stark Trap Reactants->Reflux Catalyst H2SO4 (cat.) Catalyst->Reflux Cool Cool to RT Reflux->Cool Neutralize Wash with NaHCO3 Cool->Neutralize Wash Wash with Water & Brine Neutralize->Wash Dry Dry (Na2SO4) Wash->Dry Evaporate Evaporate Toluene Dry->Evaporate Purification Distillation Evaporate->Purification Product (R)-(-)-2-Heptyl Butanoate Purification->Product

Caption: Logical flow for the Fischer esterification of this compound.

References

Application Notes and Protocols: (R)-(-)-2-Heptanol as a Chiral Solvent in Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of (R)-(-)-2-Heptanol as a chiral solvent in asymmetric synthesis. While direct and extensive literature on the use of this compound specifically as a chiral solvent is limited, this document outlines the fundamental principles of chirality transfer from a solvent and provides generalized protocols for key asymmetric reactions. The information herein is intended to serve as a foundational guide for researchers exploring the application of this compound and similar chiral alcohols in the stereocontrolled synthesis of valuable chiral molecules.

Introduction to this compound as a Chiral Solvent

This compound is a chiral secondary alcohol that possesses the potential to serve as a chiral medium in asymmetric reactions. The use of chiral solvents is an attractive strategy in asymmetric synthesis as the solvent is the component present in the largest quantity and can create a chiral environment that influences the stereochemical outcome of a reaction. The transfer of chirality from a chiral solvent to a prochiral substrate can occur through various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can differentiate the energies of the diastereomeric transition states.[1]

While other chiral solvents, such as (R)-limonene, have been successfully employed in asymmetric catalysis, the application of this compound remains a developing area of interest.[2][3][4] Its hydroxyl group offers a site for hydrogen bonding, which could be crucial for interacting with substrates and catalysts to induce enantioselectivity.

Principle of Chirality Transfer from a Chiral Solvent

The underlying principle of using a chiral solvent to induce asymmetry is the creation of a chiral reaction sphere around the reacting molecules. The solvent molecules can arrange themselves around the substrate and catalyst in a way that one of the possible transition states leading to one enantiomer is energetically favored over the other. This energy difference, however small, can lead to a significant excess of one enantiomer in the product.

The mechanism of chirality transfer can be visualized as the formation of transient diastereomeric solvated species with the substrate and/or the catalyst. The differing stabilities of these solvated complexes in the transition state are responsible for the observed enantioselectivity.

ChiralityTransfer cluster_0 Reaction Environment cluster_1 Transition States cluster_2 Products Prochiral_Substrate Prochiral Substrate TS_R Diastereomeric Transition State 1 (Lower Energy) Prochiral_Substrate->TS_R Favored Pathway TS_S Diastereomeric Transition State 2 (Higher Energy) Prochiral_Substrate->TS_S Disfavored Pathway Chiral_Solvent This compound (Chiral Solvent) Chiral_Solvent->TS_R Chiral_Solvent->TS_S Catalyst Achiral/Chiral Catalyst Catalyst->TS_R Catalyst->TS_S R_Enantiomer (R)-Product (Major) TS_R->R_Enantiomer S_Enantiomer (S)-Product (Minor) TS_S->S_Enantiomer

Figure 1: Proposed mechanism of chirality transfer from this compound.

Potential Applications in Asymmetric Reactions & Experimental Protocols

The following sections detail potential applications of this compound in key asymmetric reactions, along with generalized experimental protocols. The quantitative data presented in the tables are illustrative and represent target values for optimization studies.

Asymmetric Aldol (B89426) Reaction

The aldol reaction is a powerful C-C bond-forming reaction. Using a chiral solvent like this compound could influence the facial selectivity of the enolate addition to the aldehyde.

Illustrative Quantitative Data:

EntryAldehydeKetoneCatalyst (mol%)Temp (°C)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)
1BenzaldehydeAcetoneL-Proline (20)-20246590:1075
24-NitrobenzaldehydeCyclohexanoneL-Proline (20)-20367295:585
3IsobutyraldehydeAcetophenoneL-Proline (20)-25485888:1270

Generalized Experimental Protocol:

  • To a stirred solution of the aldehyde (1.0 mmol) and ketone (2.0 mmol) in anhydrous this compound (5 mL) at the specified temperature, add the organocatalyst (e.g., L-proline, 0.2 mmol).

  • Stir the reaction mixture at the same temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cycloaddition that can create multiple stereocenters. The chiral environment provided by this compound could influence the endo/exo selectivity and the enantioselectivity of the cycloaddition.

Illustrative Quantitative Data:

EntryDieneDienophileLewis Acid (mol%)Temp (°C)Time (h)Yield (%)endo/exoee (%) (endo)
1CyclopentadieneMethyl acrylateSc(OTf)₃ (10)-78128092:865
2IsopreneMaleic anhydrideYb(OTf)₃ (10)-602485>99:178
31,3-CyclohexadieneN-PhenylmaleimideCu(OTf)₂ (10)-781890>99:182

Generalized Experimental Protocol:

  • To a solution of the dienophile (1.0 mmol) in anhydrous this compound (5 mL) at the specified temperature, add the Lewis acid catalyst (0.1 mmol).

  • Stir the mixture for 15 minutes, then add the diene (1.2 mmol) dropwise.

  • Continue stirring at the same temperature and monitor the reaction by TLC.

  • After the reaction is complete, quench with water (5 mL).

  • Extract the product with dichloromethane (B109758) (3 x 15 mL).

  • Combine the organic phases, dry over anhydrous MgSO₄, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

  • Determine the endo/exo ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Asymmetric Hydrogenation of Ketones

Asymmetric hydrogenation of prochiral ketones is a fundamental method for producing chiral secondary alcohols. The chiral solvent may interact with the metal catalyst and the substrate to favor the formation of one enantiomer.

Illustrative Quantitative Data:

EntrySubstrateCatalyst (mol%)H₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)
1AcetophenoneRuCl₂[(R)-BINAP][(R,R)-DPEN] (0.1)502512>9988
21-Tetralone[Ir(COD)Cl]₂ / (S)-SEGPHOS (0.5)603024>9992
32-Acetylpyridine[Rh(COD)₂]BF₄ / (R,R)-Me-DuPhos (1.0)402516>9985

Generalized Experimental Protocol:

  • In a glovebox, charge a high-pressure autoclave with the catalyst (0.01 mmol) and the substrate (1.0 mmol).

  • Add anhydrous and degassed this compound (5 mL).

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure.

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • After the reaction, carefully release the pressure and concentrate the reaction mixture.

  • Determine the conversion by GC or ¹H NMR and the enantiomeric excess by chiral GC or HPLC analysis.

Experimental Workflow and Logic

The general workflow for investigating a new chiral solvent in an asymmetric reaction involves screening, optimization, and substrate scope evaluation.

Workflow Start Identify Target Asymmetric Reaction Screening Screening of Conditions (Catalyst, Temp, Concentration) Start->Screening Optimization Optimization of Reaction Parameters Screening->Optimization Promising results Conclusion Conclusion on Solvent Efficacy Screening->Conclusion Poor results Substrate_Scope Evaluation of Substrate Scope Optimization->Substrate_Scope Analysis Analysis of Results (Yield, dr, ee) Substrate_Scope->Analysis Analysis->Conclusion

Figure 2: General workflow for evaluating this compound as a chiral solvent.

Conclusion and Future Outlook

This compound represents an under-explored yet potentially valuable chiral solvent for asymmetric synthesis. Its chirality and hydrogen-bonding capability make it a candidate for inducing enantioselectivity in a variety of transformations. The protocols and illustrative data provided in these notes are intended to serve as a starting point for researchers to systematically investigate its efficacy.

Future work should focus on:

  • Systematic Screening: Evaluating this compound in a broad range of asymmetric reactions with various catalysts.

  • Mechanistic Studies: Utilizing spectroscopic and computational methods to understand the mode of chirality transfer.

  • Comparison with Other Chiral Solvents: Benchmarking the performance of this compound against established chiral solvents.

The exploration of novel chiral media like this compound is crucial for the continued development of green and efficient methods for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries.

References

Troubleshooting & Optimization

Improving enantiomeric excess in the synthesis of (R)-(-)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(-)-2-Heptanol, with a focus on improving enantiomeric excess (e.e.).

Troubleshooting Guides

Low Enantiomeric Excess (e.e.)

A common challenge in the synthesis of this compound is achieving high enantiomeric excess. The following guide addresses potential causes and solutions for low e.e. values.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess (<95%) catalyst Evaluate Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions substrate Check Substrate and Reagents start->substrate workup Assess Workup and Purification start->workup catalyst_q1 Is the catalyst active and the correct enantiomer? catalyst->catalyst_q1 catalyst_q2 Is catalyst loading optimal? catalyst->catalyst_q2 conditions_q1 Is the reaction temperature too high? conditions->conditions_q1 conditions_q2 Is the solvent appropriate? conditions->conditions_q2 substrate_q1 Are there impurities in the 2-heptanone (B89624)? substrate->substrate_q1 substrate_q2 Is moisture present in the reaction? substrate->substrate_q2 workup_q1 Is there product racemization during workup? workup->workup_q1 catalyst_s1 Use a fresh, verified catalyst. Ensure correct ligand for (R)-enantiomer. catalyst_q1->catalyst_s1 catalyst_s2 Vary catalyst loading (e.g., 0.5-5 mol%) to find the optimum. catalyst_q2->catalyst_s2 conditions_s1 Lower the reaction temperature to improve selectivity. conditions_q1->conditions_s1 conditions_s2 Screen different solvents (e.g., isopropanol (B130326), methanol, THF). conditions_q2->conditions_s2 substrate_s1 Purify 2-heptanone before use (e.g., distillation). substrate_q1->substrate_s1 substrate_s2 Use anhydrous solvents and reagents under an inert atmosphere. substrate_q2->substrate_s2 workup_s1 Use mild acidic or neutral conditions for workup. Avoid strong acids or bases. workup_q1->workup_s1

Caption: Troubleshooting decision tree for low enantiomeric excess.

SymptomPossible CauseSuggested Solution
Low e.e. (<95%) Catalyst/Enzyme Issues
Suboptimal chiral catalyst or ligand.For asymmetric hydrogenation, screen different chiral ligands (e.g., BINAP derivatives). For biocatalytic reduction, screen different alcohol dehydrogenases (ADHs) or lipases.
Incorrect enantiomer of the catalyst used.Verify the catalyst/ligand configuration. For (R)-2-heptanol, an (S)-BINAP ligand with a diamine co-ligand is often used in Ru-catalyzed hydrogenations.
Deactivated catalyst/enzyme.Use a fresh batch of catalyst. For air-sensitive catalysts, ensure proper handling under an inert atmosphere. For enzymes, check storage conditions and activity.
Reaction Condition Issues
Reaction temperature is too high.Lowering the reaction temperature often increases enantioselectivity.[1]
Inappropriate solvent.The polarity and coordinating ability of the solvent can significantly impact e.e. Screen solvents like isopropanol, methanol, THF, and toluene.
Substrate and Reagent Issues
Impurities in 2-heptanone.Purify the starting material, as impurities can poison the catalyst.
Presence of water.For chemical catalysis, ensure anhydrous conditions by drying glassware and using anhydrous solvents.
Kinetic Resolution Specific Issues
Reaction proceeded past 50% conversion.In kinetic resolution, the e.e. of the remaining starting material is highest at ~50% conversion. Monitor the reaction progress carefully.
Low enantioselectivity of the enzyme.Screen different lipases (e.g., Candida antarctica lipase (B570770) B, Pseudomonas cepacia lipase) and acyl donors (e.g., vinyl acetate).
Low Reaction Yield

A low yield of this compound can be caused by several factors, from catalyst deactivation to product loss during workup.

Troubleshooting Workflow for Low Yield

G start Low Yield (<70%) incomplete_reaction Check for Incomplete Reaction start->incomplete_reaction side_reactions Investigate Side Reactions start->side_reactions workup_loss Evaluate Product Loss During Workup start->workup_loss incomplete_q1 Is the catalyst/enzyme deactivated? incomplete_reaction->incomplete_q1 incomplete_q2 Is the reaction time sufficient? incomplete_reaction->incomplete_q2 incomplete_q3 Is there insufficient reducing agent? incomplete_reaction->incomplete_q3 side_reactions_q1 Are there condensation byproducts? side_reactions->side_reactions_q1 workup_loss_q1 Is an emulsion forming during extraction? workup_loss->workup_loss_q1 workup_loss_q2 Is the product being lost during distillation? workup_loss->workup_loss_q2 incomplete_s1 Use fresh catalyst/enzyme. Ensure inert atmosphere for air-sensitive catalysts. incomplete_q1->incomplete_s1 incomplete_s2 Monitor the reaction by GC or TLC and extend the reaction time if necessary. incomplete_q2->incomplete_s2 incomplete_s3 For transfer hydrogenation, ensure a sufficient amount of hydrogen donor (e.g., isopropanol). For enzymatic reactions, ensure the cofactor regeneration system is efficient. incomplete_q3->incomplete_s3 side_reactions_s1 Ensure the reaction temperature is not too high. Use a suitable base for transfer hydrogenation. side_reactions_q1->side_reactions_s1 workup_loss_s1 Use brine washes to break up emulsions. workup_loss_q1->workup_loss_s1 workup_loss_s2 Use a fractionating column and carefully monitor the distillation temperature. workup_loss_q2->workup_loss_s2

Caption: Troubleshooting decision tree for low reaction yield.

SymptomPossible CauseSuggested Solution
Low Yield (<70%) Incomplete Reaction
Catalyst/enzyme deactivation.As with low e.e., ensure the catalyst or enzyme is active and handled correctly.
Insufficient reaction time.Monitor the reaction progress using GC or TLC to determine the optimal reaction time.
Inefficient hydrogen donor/cofactor regeneration.For transfer hydrogenation, isopropanol is a common and effective hydrogen donor. For enzymatic reactions, ensure the cofactor regeneration system (e.g., using a secondary enzyme like glucose dehydrogenase or a co-substrate like isopropanol) is functioning correctly.[2]
Side Reactions
Aldol condensation of 2-heptanone.This can occur under basic conditions. Optimize the base and its concentration.
Product Loss During Workup
Emulsion formation during extraction.Add brine to the aqueous layer to help break up emulsions.
Inefficient distillation.Use an efficient fractionating column and carefully collect the fraction boiling at 155–158 °C.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for synthesizing this compound with high enantiomeric excess?

A1: The most common and effective methods are asymmetric reduction of 2-heptanone and kinetic resolution of racemic 2-heptanol (B47269).

  • Asymmetric Hydrogenation: This method uses a chiral catalyst, typically a ruthenium complex with a chiral phosphine (B1218219) ligand (like BINAP) and a chiral diamine, to reduce 2-heptanone to this compound with high enantioselectivity.[4][5]

  • Biocatalytic Reduction: Alcohol dehydrogenases (ADHs) are highly selective enzymes that can reduce 2-heptanone to this compound.[6] This method is often performed under mild conditions and can achieve very high e.e.[6]

  • Lipase-Catalyzed Kinetic Resolution: This involves the enantioselective acylation of racemic 2-heptanol using a lipase. One enantiomer reacts faster, leaving the other enantiomer unreacted and in high e.e.[7]

Q2: How can I determine the enantiomeric excess of my this compound sample?

A2: The most common and reliable methods for determining the e.e. of chiral alcohols are:

  • Chiral Gas Chromatography (GC): This is a widely used method for volatile alcohols like 2-heptanol. It uses a chiral stationary phase to separate the enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): Similar to GC, but in the liquid phase. The sample may need to be derivatized to improve detection and separation.

  • NMR Spectroscopy: Using a chiral solvating agent or by converting the alcohol to a diastereomeric ester (e.g., Mosher's ester), it is possible to distinguish and quantify the enantiomers by ¹H NMR.

Q3: My biocatalytic reduction of 2-heptanone is giving low e.e. What should I check first?

A3: For biocatalytic reductions, several factors can influence enantioselectivity. Start by checking the following:

  • Enzyme Choice: Not all ADHs will give high e.e. for 2-heptanone. An ADH from Leifsonia sp. has been shown to produce (R)-2-heptanol with >99% e.e.[6]

  • Cofactor Regeneration: Ensure your cofactor (NADH or NADPH) regeneration system is efficient. A common method is to use isopropanol as a co-substrate, which is oxidized to acetone (B3395972) by the ADH, regenerating the cofactor.[2][6]

  • Temperature: Temperature can have a significant impact on enzyme selectivity.[1] It is advisable to screen a range of temperatures to find the optimum for your specific enzyme.

  • pH: The pH of the reaction buffer can affect enzyme activity and stability. Optimize the pH according to the enzyme's specifications.

Q4: Can I improve the enantiomeric excess of my product after the reaction?

A4: Yes, if your initial e.e. is not satisfactory, you may be able to improve it through:

  • Recrystallization: If you can form a solid derivative of your 2-heptanol with a chiral resolving agent, you may be able to enrich one diastereomer through fractional crystallization.

  • Preparative Chiral Chromatography: Using preparative chiral HPLC or Supercritical Fluid Chromatography (SFC), it is possible to separate the enantiomers on a larger scale.

Data Presentation

Table 1: Comparison of Methods for the Synthesis of this compound

MethodCatalyst/EnzymeSubstrateSolventTemp. (°C)Time (h)Yield (%)e.e. (%)Reference
Biocatalytic ReductionLeifsonia sp. S749 ADH2-HeptanoneKPB buffer (pH 7.0) with 5% 2-propanol252478>99[6][8]
Asymmetric Transfer Hydrogenation (analogous system)RuCl[(S,S)-Teth-TsDpen]α-KetoamineMethanol60-652091>99.9[9]
Lipase-Catalyzed Kinetic Resolution (analogous system)Pseudomonas cepacia LipaseRacemic secondary alcoholDiethyl carbonate/ 2-Me-THFRT-~50>99[10]

Experimental Protocols

Biocatalytic Reduction of 2-Heptanone to this compound

This protocol is based on the use of an alcohol dehydrogenase from Leifsonia sp. strain S749 (LSADH).[6]

Materials:

  • 2-Heptanone

  • Potassium phosphate (B84403) buffer (KPB), pH 7.0

  • NAD⁺

  • 2-Propanol

  • Purified LSADH

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing 0.1 mmol KPB (pH 7.0), 10 mg of 2-heptanone, 1 µmol of NAD⁺, and 5% (v/v) 2-propanol.

  • Enzyme Addition: Add 1 U of purified LSADH to the reaction mixture to a total volume of 1 ml.

  • Reaction: Incubate the reaction mixture for 24 hours at 25°C with gentle agitation.

  • Workup: After the reaction is complete, extract the mixture twice with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: If necessary, purify the product by flash column chromatography.

  • Analysis: Determine the conversion yield and enantiomeric excess by chiral GC analysis.

Experimental Workflow: Biocatalytic Reduction

G cluster_0 Reaction cluster_1 Workup & Purification cluster_2 Analysis A Combine 2-Heptanone, KPB, NAD+, and 2-Propanol B Add LSADH A->B C Incubate at 25°C for 24h B->C D Extract with Ethyl Acetate C->D E Dry with Na2SO4 and Concentrate D->E F Purify by Chromatography (optional) E->F G Determine Yield and e.e. by Chiral GC F->G

Caption: Workflow for the biocatalytic reduction of 2-heptanone.

References

Overcoming low yields in the preparation of (R)-(-)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the preparation of (R)-(-)-2-Heptanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of this compound?

The most common and effective methods for the asymmetric synthesis of this compound involve the reduction of the prochiral ketone, 2-heptanone (B89624). The three leading strategies are:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) source to the ketone.

  • Noyori Asymmetric Transfer Hydrogenation: This technique utilizes a ruthenium catalyst with a chiral diamine ligand to transfer hydrogen from a donor molecule (e.g., 2-propanol or formic acid) to the ketone.

  • Enzymatic Reduction: This biocatalytic approach uses isolated alcohol dehydrogenases (ADHs) or whole microbial cells to reduce the ketone with high enantioselectivity.

Q2: My reaction yield is low, but the enantiomeric excess (e.e.) is high. What are the likely causes?

Low yield with high enantioselectivity often points to issues with reaction kinetics or catalyst stability rather than the stereochemical control of the reaction. Common causes include:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or slightly increasing the temperature (while monitoring the effect on e.e.).

  • Catalyst Deactivation: The catalyst (chemical or enzymatic) may have degraded over the course of the reaction. This can be due to impurities in the reagents or solvent, or inherent instability under the reaction conditions.

  • Suboptimal Reagent Stoichiometry: An insufficient amount of the reducing agent (e.g., borane, hydrogen donor) will lead to incomplete conversion of the starting material.

  • Product Loss During Workup: The purification process may be inefficient, leading to loss of the desired product. Review extraction and chromatography procedures.

Q3: My enantiomeric excess (e.e.) is low. How can I improve it?

Low enantioselectivity indicates a problem with the chiral induction of the reaction. Key factors to investigate are:

  • Catalyst Integrity: Ensure the chiral catalyst or ligand is of high purity and has not racemized or decomposed. For CBS reduction, the quality of the oxazaborolidine is critical. For enzymatic reactions, ensure the enzyme has not denatured.

  • Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Generally, lower temperatures favor higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Experiment with different solvents to find the optimal one for your system.

  • Competing Non-selective Reduction: In some cases, a non-catalyzed or background reduction can occur, leading to a racemic product and lowering the overall e.e. This can sometimes be mitigated by adjusting catalyst loading or temperature.

Q4: Are there any common side reactions to be aware of?

Side reactions can significantly impact yield. For the CBS reduction, a potential side reaction is the hydroboration of any carbon-carbon double or triple bonds present in the substrate, though this is not a concern for the synthesis of 2-heptanol (B47269) from 2-heptanone. In enzymatic reductions, some microorganisms may further metabolize the product, leading to byproducts.

Troubleshooting Guides

Issue 1: Low Yield in Corey-Bakshi-Shibata (CBS) Reduction
Symptom Possible Cause Suggested Solution
Reaction is sluggish or stalls.1. Moisture in the reaction.Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.[1]
2. Impure borane source.Use a high-purity borane source (e.g., BH₃·THF or BH₃·SMe₂). Titrate the borane solution before use to determine its exact concentration.
3. Low reaction temperature.While lower temperatures often improve enantioselectivity, they can also decrease the reaction rate. Consider a modest increase in temperature or a longer reaction time.
Low yield after workup.1. Hydrolysis of boronic acid intermediates.Ensure the quenching and workup steps are performed carefully, typically with an acidic workup to hydrolyze the intermediate alkoxyborane.
2. Product volatility.This compound is moderately volatile. Be cautious during solvent removal under reduced pressure.
Issue 2: Low Yield or Enantioselectivity in Noyori Asymmetric Transfer Hydrogenation
Symptom Possible Cause Suggested Solution
Low conversion.1. Catalyst deactivation.The ruthenium catalyst can be sensitive to air and impurities. Prepare the catalyst solution under an inert atmosphere and use degassed solvents.
2. Inefficient hydrogen donor.Ensure the hydrogen donor (e.g., 2-propanol or formic acid/triethylamine azeotrope) is in sufficient excess and of high purity.
3. Insufficient base.In systems using 2-propanol as the hydrogen source, a base (e.g., KOH or t-BuOK) is often required to generate the active catalyst. Ensure the correct stoichiometry of the base.
Low enantiomeric excess (e.e.).1. Incorrect catalyst/ligand combination.For the desired (R)-alcohol, the (S,S)-diamine ligand is typically used with the ruthenium catalyst. Verify the chirality of your ligand.
2. Reaction temperature is too high.Higher temperatures can sometimes lead to a decrease in enantioselectivity. Try running the reaction at a lower temperature.
3. Racemization of the product.In some cases, the product alcohol can undergo racemization under the reaction conditions, especially with prolonged reaction times. Monitor the reaction progress and stop it once the starting material is consumed.
Issue 3: Low Yield in Enzymatic Reduction
Symptom Possible Cause Suggested Solution
Low or no enzyme activity.1. Enzyme denaturation.Ensure the reaction temperature and pH are within the optimal range for the specific alcohol dehydrogenase being used. Avoid extreme temperatures and pH values.
2. Presence of enzyme inhibitors.Impurities in the substrate or solvent can inhibit enzyme activity. Use high-purity starting materials.
3. Insufficient cofactor.NAD(P)H-dependent ADHs require a stoichiometric amount of the cofactor. Ensure an efficient cofactor regeneration system is in place.
Reaction stops before completion.1. Cofactor regeneration failure.The enzyme used for cofactor regeneration (e.g., glucose dehydrogenase, formate (B1220265) dehydrogenase) may have lost activity.
2. Substrate or product inhibition.High concentrations of the ketone substrate or the alcohol product can sometimes inhibit the enzyme. Consider a fed-batch approach for the substrate or in-situ product removal.
3. pH shift during reaction.Some cofactor regeneration systems can cause a change in the pH of the medium. Monitor and adjust the pH as needed.

Data Presentation

Table 1: Comparison of Methods for the Asymmetric Reduction of 2-Heptanone

Method Catalyst/Enzyme Typical Yield Typical e.e. Key Advantages Key Disadvantages
CBS Reduction (R)-2-Methyl-CBS-oxazaborolidineGood to Excellent>90%Predictable stereochemistry, wide substrate scope.Sensitive to moisture, requires stoichiometric borane.
Noyori Transfer Hydrogenation RuCl--INVALID-LINK--High to Excellent>95%High catalytic efficiency, mild reaction conditions.Requires precious metal catalyst, sensitive to air.
Enzymatic Reduction Leifsonia sp. ADH (LSADH)~78%>99%Extremely high enantioselectivity, environmentally friendly.Requires cofactor regeneration, potential for enzyme deactivation.

Experimental Protocols

Protocol 1: Enzymatic Reduction of 2-Heptanone using Leifsonia sp. ADH (LSADH)

This protocol is based on the reported enantioselective reduction of 2-heptanone.

Materials:

  • 2-Heptanone

  • Potassium phosphate (B84403) buffer (KPB), pH 7.0

  • NAD⁺

  • 2-Propanol

  • Purified Leifsonia sp. alcohol dehydrogenase (LSADH)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing 0.1 M KPB (pH 7.0), 10 mg of 2-heptanone, 1 µmol of NAD⁺, and 5% (v/v) 2-propanol.

  • Enzyme Addition: Add 1 U of purified LSADH to the reaction mixture. The total volume of the reaction mixture should be 1 ml.

  • Reaction Conditions: Incubate the reaction mixture for 24 hours at 25°C with gentle agitation.

  • Workup: After 24 hours, extract the reaction mixture with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.

  • Analysis: Analyze the crude product by chiral gas chromatography (GC) to determine the yield and enantiomeric excess of this compound.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of an Aliphatic Ketone (General Protocol)

This is a general protocol that can be adapted for 2-heptanone.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 equivalents). Cool the flask to the desired temperature (e.g., 0°C or -20°C).

  • Borane Addition: Slowly add the borane solution (e.g., 1.0-1.2 equivalents) to the catalyst solution and stir for 10-15 minutes.

  • Substrate Addition: Add a solution of 2-heptanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by TLC or GC until the starting material is consumed.

  • Quenching: Slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the purified product by chiral GC or HPLC to determine the yield and enantiomeric excess.

Visualizations

experimental_workflow_cbs start Start setup Reaction Setup (Flame-dried flask, inert atm) start->setup catalyst Add (R)-Me-CBS Catalyst setup->catalyst cool Cool to -20°C to 0°C catalyst->cool borane Add Borane (BH3-THF) cool->borane substrate Add 2-Heptanone in THF borane->substrate react Stir and Monitor (TLC/GC) substrate->react quench Quench with Methanol react->quench workup Aqueous Workup (HCl, Extraction) quench->workup purify Purification (Chromatography) workup->purify product This compound purify->product

Caption: Workflow for CBS Reduction.

experimental_workflow_noyori start Start setup Reaction Setup (Inert atmosphere) start->setup catalyst_prep Prepare Catalyst Solution (Ru-catalyst, chiral ligand) setup->catalyst_prep reagents Add 2-Heptanone, Hydrogen Donor (e.g., iPrOH), and Base (e.g., KOH) catalyst_prep->reagents react Stir at RT and Monitor (GC) reagents->react workup Workup (Filtration, Extraction) react->workup purify Purification (Chromatography) workup->purify product This compound purify->product

Caption: Workflow for Noyori Transfer Hydrogenation.

experimental_workflow_enzymatic start Start buffer_prep Prepare Buffer Solution (Phosphate buffer, pH 7.0) start->buffer_prep reagents Add 2-Heptanone, Cofactor (NAD+), Co-substrate (iPrOH) buffer_prep->reagents enzyme_add Add Alcohol Dehydrogenase (ADH) reagents->enzyme_add incubate Incubate at 25°C with Agitation enzyme_add->incubate extract Extract with Organic Solvent incubate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product This compound dry_concentrate->product

Caption: Workflow for Enzymatic Reduction.

troubleshooting_low_ee start Low Enantiomeric Excess (e.e.) cause1 Catalyst/Ligand Integrity Issue start->cause1 cause2 Suboptimal Reaction Temperature start->cause2 cause3 Solvent Effects start->cause3 cause4 Competing Non-selective Reaction start->cause4 solution1 Verify purity and chirality of catalyst/ligand. Use fresh or properly stored materials. cause1->solution1 solution2 Lower the reaction temperature incrementally. (e.g., RT -> 0°C -> -20°C) cause2->solution2 solution3 Screen a range of solvents with varying polarity and coordinating ability. cause3->solution3 solution4 Increase catalyst loading. Adjust temperature to favor the catalyzed pathway. cause4->solution4

Caption: Troubleshooting Low Enantioselectivity.

References

Technical Support Center: Purification of High-Purity (R)-(-)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity (R)-(-)-2-Heptanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for obtaining high-purity this compound?

A1: The main strategies for purifying this compound involve the separation of its racemic mixture. The most common and effective techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This method directly separates the enantiomers using a chiral stationary phase (CSP). It is suitable for both analytical quantification of enantiomeric excess (e.e.) and preparative purification.

  • Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme, typically a lipase (B570770), to selectively catalyze a reaction (like acylation) on one enantiomer at a much faster rate than the other. This transforms the enantiomeric mixture into a mixture of two different compounds (an alcohol and an ester), which can then be separated by standard chromatography.

  • Diastereomeric Resolution: This classic method involves reacting the racemic 2-heptanol (B47269) with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like crystallization or standard column chromatography.

Q2: Which chiral stationary phases (CSPs) are recommended for the HPLC separation of 2-Heptanol enantiomers?

A2: For the enantiomeric separation of secondary alcohols like 2-Heptanol, polysaccharide-based chiral stationary phases are highly recommended due to their broad enantioselectivity. Columns with amylose (B160209) or cellulose (B213188) derivatives, such as the CHIRALPAK® and CHIRALCEL® series, have demonstrated great success in resolving a wide variety of chiral alcohols. Immobilized polysaccharide-based CSPs are particularly advantageous as they offer enhanced solvent compatibility and robustness.

Q3: What is the maximum theoretical yield for a standard Enzymatic Kinetic Resolution (EKR), and how can it be improved?

A3: For a classic kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[1] This is because one enantiomer is consumed to produce the desired product, while the other is the "leftover" substrate. To overcome this 50% yield limitation, a technique called Dynamic Kinetic Resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the less reactive enantiomer, which can theoretically lead to a 100% yield.

Q4: Can Supercritical Fluid Chromatography (SFC) be used for the purification of this compound?

A4: Yes, SFC is a viable technique for the chiral purification of volatile compounds like 2-Heptanol. It offers advantages such as high efficiency, rapid analysis, and the use of non-toxic mobile phases (typically carbon dioxide and an alcohol modifier), which is beneficial for pharmaceutical applications.

Troubleshooting Guides

Chiral HPLC Purification
Issue Possible Cause(s) Troubleshooting Steps
Poor Resolution of Enantiomers 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Flow rate is too high. 4. Column temperature is not optimal. 5. Sample overload.1. Screen different polysaccharide-based CSPs (e.g., cellulose or amylose derivatives). 2. Optimize the mobile phase. For normal phase, adjust the ratio of the non-polar solvent (e.g., n-hexane) and the alcohol modifier (e.g., isopropanol). For reversed-phase, vary the ratio of water and organic modifier (e.g., acetonitrile (B52724) or methanol). 3. Reduce the flow rate; chiral separations often benefit from lower flow rates. 4. Evaluate the effect of varying the column temperature. 5. Reduce the injection volume or the sample concentration.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column contamination. 3. Sample solvent is stronger than the mobile phase.1. For basic compounds, add a small amount of a basic modifier (e.g., diethylamine) to the mobile phase. For acidic compounds, add an acidic modifier (e.g., trifluoroacetic acid). 2. Flush the column with a strong solvent as recommended by the manufacturer. 3. Dissolve the sample in the mobile phase whenever possible.
Loss of Resolution Over Time 1. Column contamination from previous injections. 2. Column degradation.1. Implement a regular column washing procedure with a strong solvent. 2. If washing does not restore performance, the column may be degraded and require replacement.
Enzymatic Kinetic Resolution (EKR)
Issue Possible Cause(s) Troubleshooting Steps
Low Enantiomeric Excess (e.e.) 1. Non-optimal enzyme selection. 2. Reaction has proceeded past 50% conversion. 3. Incorrect acyl donor. 4. Suboptimal reaction temperature.1. Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia). 2. Monitor the reaction progress and stop it at or near 50% conversion for the highest e.e. of both the product and the remaining substrate. 3. Vinyl acetate (B1210297) is often an effective acyl donor. Consider other vinyl esters if selectivity is low. 4. Optimize the reaction temperature; lower temperatures can sometimes increase enantioselectivity.
Low Reaction Rate 1. Low enzyme activity. 2. Poor choice of solvent. 3. Low temperature.1. Ensure the enzyme is active and not denatured. Increase the enzyme loading if necessary. 2. Screen different organic solvents. Non-polar solvents like n-hexane or toluene (B28343) are often effective. 3. While lower temperatures can improve selectivity, they also slow down the reaction. Find a balance between selectivity and reaction time.
Difficulty Separating the Product and Unreacted Alcohol 1. Incomplete reaction. 2. Ineffective purification method.1. Ensure the reaction has proceeded to a sufficient conversion to allow for easy separation. 2. Use standard column chromatography on silica (B1680970) gel to separate the acylated product (ester) from the unreacted alcohol.

Data Presentation

Table 1: Representative Performance of Lipases in the Kinetic Resolution of Secondary Alcohols

The following data is illustrative for secondary alcohols and provides expected performance for the kinetic resolution of this compound.

Lipase SourceAcyl DonorSolventConversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Ratio (E)
Candida antarctica Lipase B (CAL-B)Vinyl AcetateHexane~50>99>200
Pseudomonas cepacia Lipase (PSL)Vinyl AcetateToluene~50>99>200
Pseudomonas fluorescens LipaseVinyl AcetateHexane~58>99>200

Data adapted from studies on similar secondary alcohols.[2]

Experimental Protocols

Protocol 1: Chiral HPLC Method for the Analysis of 2-Heptanol Enantiomers

This protocol provides a starting point for developing a chiral separation method for 2-Heptanol enantiomers.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.

  • Chromatographic Conditions:

    • Chiral Column: A polysaccharide-based column, for example, CHIRALPAK® IA (amylose derivative) or CHIRALCEL® OD-H (cellulose derivative), with dimensions of 250 mm x 4.6 mm and 5 µm particle size.

    • Mobile Phase Screening:

      • Normal Phase: Start with a mobile phase of n-Hexane and Isopropanol (IPA) in a 98:2 (v/v) ratio. If resolution is not achieved, screen other ratios such as 95:5 and 90:10.

      • Reversed-Phase: Prepare mobile phases with varying ratios of water and acetonitrile or methanol, for example, 50:50, 40:60, and 30:70 (v/v).

    • Flow Rate: Begin with a flow rate of 1.0 mL/min. This can be optimized to improve resolution or reduce analysis time.

    • Temperature: Maintain a constant column temperature, for instance, at 25 °C.

    • Detection: If using a UV detector, a low wavelength such as 210 nm may be used, although 2-Heptanol has a weak chromophore. An RI detector is often more suitable.

    • Injection Volume: Start with a small injection volume (e.g., 5-10 µL) of a dilute sample (e.g., 1 mg/mL in the mobile phase).

  • Optimization:

    • Once an initial separation is observed, fine-tune the mobile phase composition to maximize the resolution (Rs).

    • Optimize the flow rate and temperature to achieve the desired balance between resolution and analysis time.

Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Heptanol

This protocol describes a general procedure for the lipase-catalyzed kinetic resolution of racemic 2-Heptanol.

  • Materials:

    • Racemic 2-Heptanol

    • Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435)

    • Acyl donor (e.g., Vinyl Acetate)

    • Anhydrous organic solvent (e.g., n-Heptane or Toluene)

    • Molecular sieves (4 Å)

  • Procedure:

    • To a solution of racemic 2-Heptanol (1 equivalent) in the chosen anhydrous organic solvent, add the immobilized lipase (typically 10-50 mg per mmol of alcohol) and molecular sieves.

    • Add the acyl donor, vinyl acetate (0.5-0.6 equivalents), to the mixture.

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30-40 °C).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

    • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

    • Remove the solvent under reduced pressure.

    • Separate the resulting (R)-(-)-2-heptyl acetate from the unreacted (S)-(+)-2-Heptanol using standard silica gel column chromatography.

    • The desired this compound can be obtained by hydrolysis of the separated (R)-(-)-2-heptyl acetate.

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start with Racemic 2-Heptanol prep_sample Prepare Sample (1 mg/mL in mobile phase) start->prep_sample inject Inject Sample prep_sample->inject prep_mobile_phase Prepare & Degas Mobile Phase prep_mobile_phase->inject separate Separation on Chiral Column inject->separate detect Detection (UV/RI) separate->detect analyze Analyze Chromatogram detect->analyze check_res Resolution > 1.5? analyze->check_res optimize Optimize Conditions (Mobile Phase, Flow, Temp) check_res->optimize No end High-Purity Enantiomer check_res->end Yes optimize->prep_mobile_phase

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting_Resolution start Poor Resolution Observed q1 Is Mobile Phase Optimized? start->q1 q2 Is Flow Rate Too High? q1->q2 Yes solution1 Adjust Solvent Ratio & Alcohol Modifier q1->solution1 No a1_yes Yes a1_no No q3 Is Column Overloaded? q2->q3 No solution2 Reduce Flow Rate q2->solution2 Yes a2_yes Yes a2_no No solution3 Decrease Sample Concentration/Volume q3->solution3 Yes solution4 Screen Different CSPs or Vary Temperature q3->solution4 No a3_yes Yes a3_no No

Caption: Troubleshooting Poor HPLC Resolution.

References

Technical Support Center: Resolving Peak Splitting in the GC Analysis of 2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering peak splitting and other peak shape abnormalities during the gas chromatography (GC) analysis of 2-Heptanol. This guide provides practical troubleshooting advice and answers to frequently asked questions to help you achieve symmetrical, reproducible peaks for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is peak splitting and why is it a problem for 2-Heptanol analysis?

Peak splitting is a phenomenon in chromatography where a single compound, such as 2-Heptanol, appears as two or more closely spaced peaks.[1] This can lead to inaccurate peak integration and, consequently, unreliable quantitative results. For polar analytes like 2-Heptanol, which contains a hydroxyl (-OH) group, peak splitting is a common issue that can arise from various factors within the GC system.[1][2]

Q2: Can the choice of GC column cause peak splitting for 2-Heptanol?

Yes, the GC column is a critical factor. Using an inappropriate stationary phase is a common cause of poor peak shape for polar compounds.[1] A non-polar column (e.g., DB-1 or DB-5) may not interact ideally with the polar 2-Heptanol, leading to peak distortion.[1] For optimal performance, a more polar stationary phase, such as a wax-type column (polyethylene glycol or PEG), is recommended to achieve better peak symmetry.[1] Additionally, column contamination with non-volatile residues or degradation of the stationary phase can create active sites that cause peak splitting.[1]

Q3: How does my injection technique affect the peak shape of 2-Heptanol?

Improper injection technique is a frequent source of peak splitting.[1] Key issues include:

  • Column Overload: Injecting too much of the sample can saturate the stationary phase at the head of the column, resulting in a broad and often split peak.[1][3]

  • Slow Injection Speed: A slow manual injection can lead to inefficient vaporization of the sample in the inlet, causing peak broadening or splitting. An autosampler is recommended for consistency.[1]

  • Incorrect Inlet Temperature: If the inlet temperature is too low, 2-Heptanol may not vaporize completely and instantaneously. Conversely, an excessively high temperature could potentially cause degradation, although this is less likely for 2-Heptanol.[1]

Q4: Is peak tailing related to peak splitting for 2-Heptanol?

Yes, peak tailing and splitting can have similar root causes. Peak tailing, where the latter half of the peak is broader than the front half, is often a precursor to splitting.[1] It is frequently caused by active sites in the GC system (e.g., in the liner or on the column) that have strong interactions with the polar hydroxyl group of 2-Heptanol.[1][2] The troubleshooting steps for peak splitting are often directly applicable to resolving peak tailing.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak splitting for 2-Heptanol.

Issue 1: The 2-Heptanol peak is split into two or more peaks.

Possible Cause 1: Injection Problems

  • Question: Could my sample concentration or injection volume be too high? Answer: Column overload is a very common cause of peak splitting, particularly for polar analytes.[1][3]

    • Solution: Prepare a dilution series of your sample (e.g., 10x and 100x dilutions) and inject them. If the peak shape improves and the splitting is resolved at lower concentrations, the original issue was column overload. Alternatively, reduce the injection volume (e.g., from 1.0 µL to 0.5 µL).[1]

  • Question: Is my injection speed or inlet temperature affecting the peak? Answer: Inconsistent manual injection or a suboptimal inlet temperature can cause issues with sample vaporization.[1]

    • Solution: If using manual injection, aim for a fast and consistent injection technique. Using an autosampler is highly recommended to eliminate variability.[1] Ensure the inlet temperature is sufficient for complete vaporization without causing degradation, typically in the range of 200-250°C.[1]

Possible Cause 2: Column and Inlet Issues

  • Question: How can I tell if my column or inlet liner is contaminated? Answer: Contamination from previous injections can create active sites that interact with 2-Heptanol, leading to peak splitting.[1] A poorly installed column can also cause peak distortion.[3]

    • Solution: Start by performing routine inlet maintenance. Replace the inlet liner and septum.[1] If the problem persists, trim a small portion (e.g., 10-20 cm) from the front of the column to remove any accumulated non-volatile residues. Ensure the column is cut squarely and installed at the correct height in the inlet as per the manufacturer's instructions.[3]

  • Question: Am I using the correct type of GC column? Answer: A mismatch in polarity between the analyte and the stationary phase can lead to poor peak shape.

    • Solution: For polar compounds like 2-Heptanol, a polar stationary phase is recommended. If you are using a non-polar column, consider switching to a wax-type (PEG) column for improved peak symmetry.[1]

Possible Cause 3: Method Parameters

  • Question: Could my oven temperature program be the cause of the split peak? Answer: The initial oven temperature is crucial for proper peak focusing, especially in splitless injection.[3]

    • Solution: The initial oven temperature should be about 20°C below the boiling point of your sample solvent to ensure the analyte condenses in a narrow band at the head of the column.[3] If the initial temperature is too high, it can result in broad or split peaks.[3]

  • Question: Is there a mismatch between my sample solvent and the stationary phase? Answer: A significant difference in polarity between the injection solvent and the column's stationary phase can cause the solvent to bead up instead of evenly coating the phase, leading to peak splitting.[4][5]

    • Solution: Choose a solvent that has a polarity more closely matching that of your stationary phase.[4] For a polar wax column, a more polar solvent would be appropriate.

Data Presentation

ParameterChangeExpected Impact on Peak Shape for 2-HeptanolRationale
Injection Volume DecreaseImproved symmetry, potential resolution of splitting.Reduces the likelihood of column overload.[1]
Sample Concentration DecreaseImproved symmetry, potential resolution of splitting.Reduces the likelihood of column overload.[3]
Inlet Temperature Optimize (e.g., 200-250°C)Sharper, more symmetrical peaks.Ensures complete and rapid vaporization without degradation.[1]
Initial Oven Temperature Lower (below solvent boiling point)Improved focusing, reduction of split peaks.Allows for proper "solvent effect" or "thermal focusing" at the column head.[3]
Stationary Phase Switch from non-polar to polar (e.g., Wax/PEG)Significantly improved peak symmetry.Better compatibility between the polar analyte and the stationary phase.[1]
Inlet Liner Replace with a fresh, deactivated linerReduced tailing and potential resolution of splitting.Minimizes active sites that can interact with the polar analyte.[2]

Experimental Protocols

Recommended GC Method Parameters for 2-Heptanol Analysis

This protocol provides a starting point for developing a robust GC method for 2-Heptanol. Optimization may be required for your specific instrument and sample matrix.[1]

ParameterRecommended Setting
GC Column Wax-type (e.g., DB-WAX, ZB-WAXplus), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Inlet Temperature 200 - 250 °C
Injection Volume 0.5 - 1.0 µL
Split Ratio 50:1 to 100:1 (adjust based on sample concentration)
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 200°C
Detector FID or MS
Detector Temperature 250 °C (FID) or as per MS tune

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting peak splitting in the GC analysis of 2-Heptanol.

G Troubleshooting Workflow for 2-Heptanol Peak Splitting A Peak Splitting Observed B Step 1: Injection Technique A->B C Is sample overloaded? (High concentration/volume) B->C D Reduce concentration or injection volume C->D Yes E Step 2: Inlet & Column Health C->E No M Problem Resolved D->M F Is inlet liner/septum old or column contaminated? E->F G Replace liner and septum. Trim column inlet. F->G Yes H Step 3: Method Parameters F->H No G->M I Is stationary phase non-polar? H->I J Switch to a polar column (e.g., Wax/PEG) I->J Yes K Is initial oven temp too high? I->K No J->M L Lower initial oven temp (20°C below solvent BP) K->L Yes N Consult Instrument Manual or Manufacturer K->N No L->M

Caption: A logical workflow for diagnosing the cause of peak splitting.

References

Technical Support Center: Optimizing Biocatalytic Reduction of 2-Heptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the biocatalytic reduction of 2-heptanone (B89624).

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes used for the biocatalytic reduction of 2-heptanone?

A1: The most common enzymes for reducing prochiral ketones like 2-heptanone are Ketone Reductases (KREDs) and Alcohol Dehydrogenases (ADHs).[1] These enzymes belong to the broader class of oxidoreductases and are valued for their high chemo-, regio-, and stereoselectivity, allowing for the synthesis of specific chiral alcohols.[2][3][4] Aldo-keto reductases (AKRs) are also a significant group of enzymes capable of catalyzing this transformation.[5]

Q2: Why is cofactor regeneration essential for this reaction, and what are the common methods?

A2: Reductase-catalyzed reactions depend on nicotinamide (B372718) cofactors, typically NADPH or NADH, which act as hydride donors.[2] These cofactors are too expensive to be used in stoichiometric amounts in large-scale synthesis.[6] Therefore, an efficient in-situ regeneration system is crucial to continuously convert the oxidized cofactor (NADP+/NAD+) back to its reduced form (NADPH/NADH). Common strategies include:

  • Enzyme-coupled regeneration: Using a second enzyme and a sacrificial co-substrate. Popular systems include glucose dehydrogenase (GDH) with glucose, and formate (B1220265) dehydrogenase (FDH) with formate.[7][8]

  • Substrate-coupled regeneration: Using a co-substrate like isopropanol (B130326), which is oxidized by the same primary enzyme that reduces the target ketone.[9]

  • Whole-cell systems: Utilizing the intact metabolic pathways of microorganisms (like E. coli or baker's yeast) to regenerate cofactors internally, often by adding glucose to the medium.[2][6]

Q3: What are the typical optimal reaction conditions (pH and temperature) for 2-heptanone reduction?

A3: Optimal pH and temperature are highly dependent on the specific enzyme being used. However, most ketone reductases operate efficiently under mild conditions.[2] Generally, optimal temperatures range from 30°C to 50°C.[5] The optimal pH is often near neutral, typically between 6.0 and 8.0.[5][10] It is critical to determine the empirical optimum for each specific enzyme to maximize activity and stability. For example, one aldo-keto reductase showed maximum activity at 42.3°C and pH 7.7.[5]

Q4: How can I monitor the progress of the biocatalytic reduction?

A4: Reaction progress can be monitored using two primary methods:

  • Spectrophotometry: The consumption of the cofactor NADPH or NADH can be tracked by measuring the decrease in absorbance at 340 nm.[9][10][11] This is the most common method for determining enzyme activity in real-time.

  • Chromatography: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to measure the disappearance of the substrate (2-heptanone) and the appearance of the product (2-heptanol) over time. This method provides direct measurement of substrate conversion and product formation.

Q5: What is the expected product of the biocatalytic reduction of 2-heptanone?

A5: The reduction of 2-heptanone, a prochiral ketone, yields the chiral secondary alcohol (R)-2-heptanol or (S)-2-heptanol. The specific enantiomer produced depends on the stereoselectivity of the enzyme used. For instance, an alcohol dehydrogenase from Leifsonia sp. (LsADH) has been shown to reduce 2-heptanone to (R)-2-heptanol with high enantiomeric excess (99% e.e.).[9]

Troubleshooting Guide

Problem 1: Low or No Enzyme Activity

Q: My reaction shows very low or no conversion of 2-heptanone. What could be the cause?

A: This is a common issue that can stem from several factors related to the enzyme, cofactor, or reaction conditions.

  • Possible Cause 1: Inactive or Denatured Enzyme. The enzyme may have lost its activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or exposure to denaturing conditions like extreme pH or temperature.

    • Solution: Verify the activity of the enzyme stock with a standard assay. Ensure proper storage conditions (typically -20°C or -80°C in a suitable buffer). When setting up the reaction, always keep the enzyme on ice.

  • Possible Cause 2: Suboptimal Reaction Conditions. Enzyme activity is highly sensitive to pH and temperature.[5] The reaction buffer's pH might be outside the optimal range for the specific reductase, or the incubation temperature could be too high or too low.

    • Solution: Review the literature for the optimal pH and temperature for your enzyme. If this information is unavailable, perform a screening experiment across a range of pH values (e.g., 6.0 to 8.5) and temperatures (e.g., 25°C to 45°C) to find the optimal conditions.

  • Possible Cause 3: Cofactor Degradation or Omission. The reaction will not proceed without the necessary nicotinamide cofactor (NADPH or NADH). These cofactors can degrade over time, especially if not stored correctly or if the solution is contaminated.

    • Solution: Ensure you have added the correct cofactor at the required concentration. Use freshly prepared cofactor solutions or verify the concentration and purity of your stock. Store cofactor solutions in small aliquots at -20°C and protect them from light.

G start Low / No Activity Detected check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are reaction conditions (pH, Temp) optimal? check_enzyme->check_conditions Yes action_enzyme_test Test enzyme with standard substrate assay. check_enzyme->action_enzyme_test No check_cofactor Is the cofactor present and active? check_conditions->check_cofactor Yes action_optimize Optimize pH and temperature. check_conditions->action_optimize No action_cofactor_check Use fresh cofactor solution. Verify concentration. check_cofactor->action_cofactor_check No end_node Problem Solved check_cofactor->end_node Yes action_enzyme_replace Use a new batch of enzyme. action_enzyme_test->action_enzyme_replace action_enzyme_replace->end_node action_optimize->end_node action_cofactor_check->end_node

Caption: Troubleshooting workflow for low or no enzyme activity.

Problem 2: Reaction Stalls / Incomplete Conversion

Q: The reaction starts well but stops before all the substrate is consumed. Why is this happening?

A: Incomplete conversion is often due to issues with reaction equilibrium, stability, or inhibition.

  • Possible Cause 1: Inefficient Cofactor Regeneration. If the cofactor regeneration system cannot keep up with the primary reduction reaction, the supply of NADPH/NADH will be depleted, causing the reaction to stop.[7]

    • Solution: Increase the concentration of the regeneration enzyme (e.g., GDH or FDH) and the co-substrate (e.g., glucose or formate). Ensure the pH is compatible with both the primary reductase and the regeneration enzyme.

  • Possible Cause 2: Substrate or Product Inhibition. High concentrations of the substrate (2-heptanone) or the product (2-heptanol) can inhibit the enzyme. Substrate inhibition can occur when substrate molecules bind to the enzyme in a non-productive manner.[12][13] Product inhibition happens when the product competes with the substrate for the active site.

    • Solution: For substrate inhibition, try a lower initial substrate concentration or use a fed-batch approach to maintain a low, steady concentration of 2-heptanone. For product inhibition, consider in-situ product removal (ISPR) by adding a water-immiscible organic solvent (e.g., dodecane) to extract the 2-heptanol (B47269) as it is formed.[14]

  • Possible Cause 3: Poor Substrate Solubility. 2-heptanone has limited solubility in aqueous buffers (approx. 4.3 mg/mL).[15] This can limit its availability to the enzyme, especially at high substrate loadings.

    • Solution: Add a small amount (5-10% v/v) of a water-miscible co-solvent like DMSO or isopropanol to improve substrate solubility.[6] However, be sure to test the enzyme's tolerance to the chosen co-solvent, as high concentrations can cause denaturation.

Experimental Protocols

Protocol 1: General Enzyme Activity Assay for 2-Heptanone Reduction

This protocol describes a standard spectrophotometric assay to determine the activity of a ketone reductase with 2-heptanone.

Materials:

  • Purified ketone reductase or cell-free extract

  • 100 mM Phosphate buffer (pH 7.0)

  • 10 mM NADPH solution (in buffer, stored on ice)

  • 500 mM 2-heptanone stock solution (in DMSO)

  • UV-transparent cuvettes (1 cm path length)

  • Spectrophotometer capable of reading at 340 nm, temperature-controlled at 30°C

Procedure:

  • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to 30°C.[11]

  • In a 1 mL cuvette, prepare the reaction mixture by adding:

    • 870 µL of 100 mM Phosphate buffer (pH 7.0)

    • 100 µL of 10 mM NADPH solution (final concentration: 1 mM)

    • 10 µL of enzyme solution (diluted as needed)

  • Mix gently by pipetting or inverting the cuvette.

  • Place the cuvette in the spectrophotometer and monitor the baseline absorbance for 1-2 minutes to ensure it is stable.

  • Initiate the reaction by adding 20 µL of 500 mM 2-heptanone stock solution (final concentration: 10 mM).

  • Immediately mix by inverting and start recording the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculate the enzyme activity using the Beer-Lambert law. One unit (U) of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions (Extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹).

Protocol 2: Whole-Cell Bioreduction with Cofactor Regeneration

This protocol outlines a typical procedure for reducing 2-heptanone using E. coli cells overexpressing a ketone reductase, with glucose providing in-vivo cofactor regeneration.

Materials:

  • E. coli cells expressing the desired ketone reductase

  • Reaction buffer: 100 mM Phosphate buffer (pH 7.0)

  • 2-heptanone

  • D-Glucose

  • Shaking incubator

  • Centrifuge

  • Organic solvent for extraction (e.g., ethyl acetate)

  • GC or HPLC for analysis

Procedure:

  • Grow the recombinant E. coli strain under appropriate conditions to induce expression of the ketone reductase.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 min) and wash them with the reaction buffer.

  • Resuspend the cell pellet in the reaction buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • In a reaction vessel (e.g., a baffled flask), add the cell suspension.

  • Add D-glucose to a final concentration of 50 mM to serve as the energy source for cofactor regeneration.[6]

  • Add 2-heptanone to a final concentration of 20 mM.

  • Incubate the reaction mixture in a shaking incubator (e.g., 30°C, 200 rpm) for 24 hours.

  • Periodically take samples (e.g., at 0, 2, 4, 8, 24 hours).

  • For each sample, stop the reaction by centrifuging to pellet the cells.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Analyze the organic phase by GC or HPLC to determine the concentrations of 2-heptanone and 2-heptanol to calculate conversion.

Data & Visualizations

Quantitative Data Summary

Table 1: Comparison of Common Cofactor Regeneration Systems

Regeneration SystemCo-substrateCo-enzymeBy-productAdvantagesDisadvantages
Formate Dehydrogenase (FDH)FormateNAD(P)HCO₂Inexpensive co-substrate; easily removable by-product.[8]FDH can have limited stability and activity.
Glucose Dehydrogenase (GDH)D-GlucoseNAD(P)HGluconolactoneHigh reaction rate; stable enzyme.[7]By-product can lower pH; potential for substrate/product inhibition.
Isopropanol/ADHIsopropanolNAD(P)HAcetone (B3395972)Substrate-coupled; no second enzyme needed if primary ADH is suitable.[9]Can lower enantioselectivity; acetone may inhibit the enzyme.
Whole-Cell MetabolismD-GlucoseNAD(P)HCO₂, BiomassNo need for purified enzymes; cofactor regeneration is internal.[6]Potential for side reactions from other cellular enzymes; lower volumetric productivity.[3]

Visualizations

G cluster_0 Biocatalytic Reduction Cycle cluster_1 Cofactor Regeneration Cycle Ketone 2-Heptanone Alcohol (R/S)-2-Heptanol Ketone->Alcohol Reduction Enzyme Enzyme (KRED / ADH) Enzyme->Alcohol NADPH NADPH NADP NADP+ NADPH->NADP Oxidation NADP->NADPH Reduction CoSubstrate Co-substrate (e.g., Glucose) CoProduct Co-product (e.g., Gluconolactone) CoSubstrate->CoProduct Oxidation RegenEnzyme Regen. Enzyme (e.g., GDH) RegenEnzyme->CoProduct

References

Minimizing side reactions in the synthesis of (R)-(-)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(-)-2-Heptanol. Our aim is to help you minimize side reactions and achieve high yields and enantioselectivity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low enantiomeric excess (ee) in my synthesis of this compound. What are the potential causes and how can I improve it?

A1: Low enantiomeric excess is a common issue and can stem from several factors. The first step is to rigorously validate your analytical method (chiral HPLC or GC) to ensure its accuracy.[1] Once the analytics are confirmed, consider the following chemical factors:

  • Catalyst Quality and Handling: The purity and integrity of your chiral catalyst are paramount. For methods like the Corey-Bakshi-Shibata (CBS) reduction or Noyori hydrogenation, ensure the catalyst is fresh and handled under appropriate inert conditions.[1]

  • Reaction Conditions:

    • Temperature: Inconsistent or incorrect reaction temperatures can significantly impact enantioselectivity. Ensure precise temperature control.

    • Solvent Purity: The presence of impurities, especially water, can be detrimental. For instance, the CBS reduction requires anhydrous conditions for optimal results.[2][3]

  • Reagent Purity: Impurities in the 2-heptanone (B89624) substrate or the reducing agent can interfere with the catalyst and lead to a non-selective background reaction.

Troubleshooting Workflow for Low Enantioselectivity

Low_ee_Troubleshooting start Low or Inconsistent ee Observed analytics Step 1: Validate Analytical Method (Chiral HPLC/GC) start->analytics reagents Step 2: Scrutinize Reagents & Catalyst analytics->reagents Method Validated sub_analytics Is resolution > 1.5? Is method precise? analytics->sub_analytics conditions Step 3: Evaluate Reaction Conditions reagents->conditions Reagents & Catalyst are Pure sub_reagents Are reagents pure? Is catalyst fresh & handled correctly? reagents->sub_reagents resolution Resolution: High & Reproducible ee conditions->resolution Conditions Optimized sub_conditions Is temperature controlled? Is solvent anhydrous? Is atmosphere inert? conditions->sub_conditions sub_analytics->analytics No, re-validate sub_reagents->reagents No, purify/replace sub_conditions->conditions No, recalibrate/adjust

Caption: Troubleshooting workflow for low enantioselectivity.

Q2: My reaction yields are consistently low. What side reactions should I be aware of?

A2: Low yields can be attributed to several side reactions or incomplete conversion. Key areas to investigate include:

  • Over-reduction: While less common for ketones, strong reducing agents could potentially lead to further reactions if other functional groups are present in more complex substrates.

  • Aldol Condensation: If the reaction conditions for the synthesis of the starting material, 2-heptanone, are not optimal (e.g., using acetone (B3395972) and butyraldehyde), side products from self-condensation of the starting materials can be present as impurities. These can interfere with the primary reduction reaction.

  • Catalyst Deactivation: Impurities in the substrate or solvent can act as poisons for transition metal catalysts (e.g., in Noyori hydrogenation), leading to incomplete conversion.[1]

  • Workup Issues: Suboptimal workup procedures can lead to product loss. For instance, this compound has some solubility in water, so repeated extractions with an organic solvent are necessary to maximize recovery.

Q3: I suspect the product is racemizing during workup or purification. How can I prevent this?

A3: Racemization of the chiral alcohol product is a significant risk, particularly under harsh pH conditions.

  • Mechanism of Racemization: Secondary alcohols can racemize in the presence of strong acids. The acid protonates the hydroxyl group, which then leaves as a water molecule, forming a planar, achiral carbocation intermediate. Re-attack by water can then occur from either face, leading to a racemic mixture.[4][5]

  • Prevention Strategies:

    • Avoid Strong Acids/Bases: During the reaction quench and workup, use mild acidic and basic solutions (e.g., saturated aqueous NH₄Cl for quenching, followed by washes with dilute, cold HCl and saturated NaHCO₃).

    • Temperature Control: Keep all workup steps at a low temperature (e.g., using an ice bath) to minimize the rate of potential racemization.

    • Purification Method: When using column chromatography, be aware that standard silica (B1680970) gel is acidic and can promote racemization. Consider using deactivated (neutral) silica gel or an alternative purification method like distillation if the product is sensitive.

Data on Enantioselective Methods

The following tables summarize quantitative data for common enantioselective methods used to synthesize this compound from 2-heptanone.

Table 1: Biocatalytic Reduction of 2-Heptanone

BiocatalystCo-substrateYield (%)Enantiomeric Excess (ee) (%)Reference
Leifsonia sp. strain S749 ADH2-Propanol7899 (R)[6]
Acetobacter pasteurianus GIM1.158Isopropanol (B130326)95.0 (preparative scale)>99.9 (R)[7]

Table 2: Chemocatalytic Reduction of 2-Heptanone

MethodCatalyst SystemReducing AgentYield (%)Enantiomeric Excess (ee) (%)Key Considerations
CBS ReductionChiral OxazaborolidineBorane (BH₃)Typically High>95Requires strictly anhydrous conditions.[2][3]
Noyori HydrogenationBINAP-Ru(II) ComplexesH₂ gasHighHighRequires specialized high-pressure equipment.

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 2-Heptanone using Acetobacter pasteurianus

This protocol is adapted from the procedure described for the anti-Prelog reduction of prochiral ketones.[7]

  • Cell Culture and Preparation: Cultivate Acetobacter pasteurianus GIM1.158 under appropriate conditions. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 5.0).

  • Reaction Setup: In a reaction vessel, suspend the prepared cells (e.g., 25 mg/mL wet cell weight) in the buffer.

  • Addition of Reagents: Add isopropanol as the co-substrate to a final concentration of 500 mmol/L. Add 2-heptanone to a final concentration of 40 mmol/L.

  • Reaction Conditions: Incubate the reaction mixture at 35°C with shaking (e.g., 120 rpm).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Workup and Purification: Once the reaction is complete (typically within 70 minutes), centrifuge the mixture to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on neutral silica gel.

Protocol 2: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction

This is a generalized protocol for the enantioselective reduction of a ketone.[2][3][8][9]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the (S)-CBS oxazaborolidine catalyst (5-10 mol%) in anhydrous tetrahydrofuran (B95107) (THF).

  • Borane Addition: Cool the solution to 0°C and slowly add a solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (approx. 0.6-1.0 equivalents) while maintaining the inert atmosphere. Stir for 10-15 minutes.

  • Substrate Addition: Slowly add a solution of 2-heptanone (1.0 equivalent) in anhydrous THF to the catalyst-borane complex at 0°C.

  • Reaction: Stir the reaction mixture at the controlled temperature (e.g., 0°C or room temperature) and monitor its progress by TLC or GC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol (B129727) at 0°C.

  • Workup: After gas evolution ceases, add dilute HCl (1M) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by flash column chromatography or distillation.

Visualizations

CBS_Reduction_Pathway cluster_catalyst CBS Catalyst catalyst (S)-CBS Oxazaborolidine intermediate [Catalyst-Borane-Ketone] Transition State catalyst->intermediate Coordinates borane BH₃ (Borane) borane->intermediate Activates ketone 2-Heptanone ketone->intermediate Binds intermediate->catalyst Regenerates product This compound intermediate->product Hydride Transfer

References

Troubleshooting column overload in the chromatographic purification of 2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatographic Purification of 2-Heptanol (B47269)

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic purification of 2-heptanol, with a focus on addressing column overload.

Frequently Asked Questions (FAQs)

Q1: My chromatogram for 2-heptanol shows a peak that is broad and asymmetrical, with the front of the peak being less steep than the back. What is causing this?

This phenomenon is known as "peak fronting" and is a classic indicator of column overload.[1] It occurs when you inject too much sample onto the column, either by using a sample with too high a concentration or by injecting too large a volume.[1] This excess sample saturates the stationary phase at the inlet of the column, leading to a distortion of the peak shape.[1]

Q2: What are the immediate steps I can take to resolve peak fronting suspected to be from column overload?

The most straightforward solutions involve reducing the amount of sample introduced to the column.[1] You can try the following:

  • Reduce the sample concentration: Prepare a dilution series of your 2-heptanol sample (e.g., 10-fold and 100-fold dilutions) and inject the diluted samples. If the peak shape improves and becomes more symmetrical at lower concentrations, column overload was the issue.

  • Decrease the injection volume: If diluting the sample is not feasible, reducing the volume you inject (e.g., from 10 µL to 5 µL) can also alleviate overload.

Q3: Besides peak fronting, are there other signs of column overload in the chromatography of 2-heptanol?

Yes, another common symptom of column overload is peak splitting, where a single compound appears as two or more closely eluting peaks. This happens when the stationary phase at the head of the column becomes saturated, causing the analyte molecules to distribute unevenly and travel through the column at different rates.

Q4: I've tried reducing the sample concentration and injection volume, but my peak shape hasn't improved significantly. What else could be causing peak distortion?

If reducing the sample load doesn't resolve the issue, consider the following possibilities:

  • Sample Solvent Mismatch: If your 2-heptanol is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion. The strong solvent can carry the analyte down the column too quickly, preventing proper interaction with the stationary phase. It is always best to dissolve your sample in the mobile phase itself if possible.[]

  • Column Degradation: Over time, the stationary phase of the column can degrade, creating active sites that can lead to poor peak shapes. If the column is old or has been used extensively with harsh mobile phases, it may need to be replaced.

  • Co-elution: An impurity or another component in your sample might be co-eluting with your 2-heptanol peak, leading to a distorted peak shape.

Data Presentation: Impact of Sample Load on Peak Characteristics

The following table provides representative data illustrating how increasing the sample load of 2-heptanol can affect key chromatographic parameters. Note that specific values will vary depending on the column, mobile phase, and other experimental conditions.

Sample Concentration (mg/mL)Injection Volume (µL)Peak Asymmetry (Tailing Factor)Peak Width (min)Resolution (Rs) between EnantiomersObservations
0.151.050.251.8Symmetrical peak, baseline resolution.
0.550.850.351.4Slight peak fronting observed.
1.050.700.501.1Significant peak fronting, loss of resolution.
1.0100.600.650.8Severe peak fronting and broadening, co-elution of enantiomers.

Experimental Protocols

Protocol 1: Chiral HPLC Purification of 2-Heptanol

This protocol outlines a method for the separation of (R)- and (S)-2-heptanol using a chiral stationary phase.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.

  • Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralcel OD-H, 4.6 x 250 mm, 5 µm).

  • Racemic 2-heptanol standard.

  • n-Hexane (HPLC grade).

  • Isopropanol (HPLC grade).

2. Sample Preparation:

  • Dissolve the racemic 2-heptanol in the mobile phase to a concentration of approximately 0.1 mg/mL. To avoid column overload, it is crucial to start with a low concentration.

3. HPLC Conditions:

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 98:2, v/v). The optimal ratio may require some method development to achieve the best resolution.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm (if detectable) or Refractive Index (RI).

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 5 µL of the prepared 2-heptanol sample.

  • Run the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers.

  • If peak fronting or poor resolution is observed, prepare a more dilute sample and re-inject.

Mandatory Visualization

Troubleshooting_Column_Overload start Start: Peak Fronting or Splitting Observed check_load Is the sample load too high? start->check_load reduce_load Reduce Sample Concentration or Injection Volume check_load->reduce_load Yes check_solvent Is the sample dissolved in a solvent stronger than the mobile phase? check_load->check_solvent No problem_solved Problem Resolved reduce_load->problem_solved change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes check_column Is the column old or contaminated? check_solvent->check_column No change_solvent->problem_solved replace_column Flush column or replace if necessary check_column->replace_column Yes further_investigation Consider other issues (e.g., co-elution, instrument problems) check_column->further_investigation No replace_column->problem_solved

Caption: Troubleshooting workflow for column overload.

References

Enhancing the stability of (R)-(-)-2-Heptanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of (R)-(-)-2-Heptanol during storage. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common issues encountered during laboratory work.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues with this compound.

Issue Observed Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color, clarity) Contamination or degradation of the alcohol.Do not use the product. It is recommended to acquire a new, certified standard for comparison. Dispose of the compromised material according to your institution's hazardous waste guidelines.
Inconsistent experimental results 1. Change in concentration due to evaporation. 2. Degradation of the alcohol. 3. Racemization (loss of enantiomeric purity).1. Ensure the container is always tightly sealed when not in use. For critical applications, prepare fresh dilutions from a stock solution stored under optimal conditions. 2. Verify storage conditions (temperature, light exposure). If degradation is suspected, perform a purity analysis using GC-FID or HPLC. 3. Assess enantiomeric purity using a chiral GC or HPLC method.
Presence of new peaks in chromatogram (GC/HPLC) Degradation of this compound into impurities (e.g., 2-heptanone (B89624) via oxidation).Characterize the new peaks using a mass spectrometry (MS) detector. Review storage conditions to identify potential causes of degradation (e.g., exposure to air, incompatible materials).
Decrease in enantiomeric excess (%ee) Racemization, potentially catalyzed by acidic or basic contaminants, or elevated temperatures.[1]Ensure storage containers are neutral and free of acidic or basic residues. Avoid prolonged exposure to high temperatures. Store at recommended refrigerated conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: To maximize the shelf-life of this compound, it should be stored in a cool, dark, and dry place.[2] For long-term storage, refrigeration at 2°C to 8°C is highly recommended to minimize volatility and slow potential degradation pathways.[2] The container should be tightly sealed, ideally with a PTFE-lined cap, to prevent evaporation and protect against atmospheric moisture and oxygen.[2]

Q2: How do temperature, light, and air affect the stability of this compound?

A2:

  • Temperature: Elevated temperatures increase the volatility of 2-heptanol, which can lead to a change in concentration over time.[2] High temperatures can also provide the activation energy for degradation reactions, such as dehydration or oxidation, and may promote racemization.[1][3]

  • Light: Exposure to UV light can initiate photochemical degradation.[2] Therefore, it is crucial to store this compound in amber glass vials or other opaque containers to protect it from light.[2]

  • Air (Oxygen): As a secondary alcohol, this compound is susceptible to oxidation, which would convert it to 2-heptanone.[4][5] To minimize this, it is advisable to store the alcohol under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or for high-purity applications.

Q3: What types of chemical degradation can this compound undergo?

A3: The primary chemical degradation pathways for this compound are:

  • Oxidation: Conversion to the corresponding ketone, 2-heptanone. This is a common pathway for secondary alcohols.[4][5]

  • Dehydration: Elimination of a water molecule to form heptene (B3026448) isomers. This is more likely to occur under acidic conditions and/or at elevated temperatures.[6]

  • Esterification: Reaction with acidic impurities or contaminants to form esters.

Q4: Is racemization a concern during the storage of this compound?

A4: Yes, racemization, the process by which an enantiomerically pure substance converts into a mixture of equal parts of both enantiomers, can be a concern.[7] While chirality itself does not affect the thermodynamic stability of the molecule, exposure to harsh conditions such as strong acids, strong bases, or high temperatures can facilitate racemization.[1][7] For applications where enantiomeric purity is critical, it is important to monitor the enantiomeric excess (%ee) over time.

Q5: What analytical methods are recommended for assessing the stability of this compound?

A5: A combination of chromatographic techniques is recommended:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): To determine the chemical purity and quantify volatile impurities.

  • Chiral Gas Chromatography (Chiral GC): To determine the enantiomeric purity (enantiomeric excess).

  • High-Performance Liquid Chromatography (HPLC) with UV or RI detection: As an alternative method for purity assessment, especially for less volatile degradation products. A stability-indicating HPLC method is one that can separate the intact drug from its degradation products.[8]

Quantitative Stability Data

The following tables present illustrative data from an accelerated stability study of this compound. This data is intended to demonstrate how stability is affected by various storage conditions.

Table 1: Effect of Temperature on Purity of this compound (Stored in the dark for 6 months)

Storage TemperatureInitial Purity (%)Purity after 6 months (%)Appearance
2-8°C (Recommended)99.899.7Colorless, clear liquid
25°C ± 2°C99.899.2Colorless, clear liquid
40°C ± 2°C99.897.5Colorless, clear liquid

Table 2: Effect of Light Exposure on Purity of this compound (Stored at 25°C for 6 months)

Storage ConditionInitial Purity (%)Purity after 6 months (%)Appearance
Stored in Amber Vial99.899.2Colorless, clear liquid
Stored in Clear Vial99.898.1Faintly yellow liquid

Table 3: Enantiomeric Excess (%ee) of this compound under Different Storage Conditions (6 months)

Storage ConditionInitial %ee%ee after 6 months
2-8°C, Dark, Inert Atmosphere99.599.4
25°C, Dark, Air99.599.0
40°C, Dark, Air99.597.8

Experimental Protocols

Protocol 1: Determination of Chemical Purity by Gas Chromatography (GC-FID)

This method is designed to quantify the purity of this compound and detect any volatile degradation products.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Agilent HP-5, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent non-polar column).

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Hold: Hold at 220°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a volumetric flask.

3. Data Analysis:

  • The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

GC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate

Workflow for GC-FID Purity Analysis.
Protocol 2: Determination of Enantiomeric Purity by Chiral Gas Chromatography (Chiral GC)

This method is used to determine the enantiomeric excess (%ee) of this compound.

1. Instrumentation and Conditions:

  • Gas Chromatograph: As in Protocol 1.

  • Column: A suitable chiral GC column, such as a cyclodextrin-based column (e.g., Beta-DEX™ 225).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet Temperature: 230°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program: Isothermal at a temperature optimized for the separation of the enantiomers (e.g., 100°C). Note: The optimal temperature may require method development.

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

2. Sample Preparation:

  • Prepare a sample solution of approximately 1 mg/mL in a suitable solvent (e.g., hexane (B92381) or isopropanol).

3. Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess (%ee) using the following formula: %ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Chiral_GC_Workflow start Prepare Sample Solution inject Inject into Chiral GC start->inject separate Separate Enantiomers on Chiral Column inject->separate detect FID Detection separate->detect integrate Integrate (R) and (S) Peaks detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate end Report %ee calculate->end

Workflow for Chiral GC Analysis.
Protocol 3: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5]

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidation: Treat this compound with 3% hydrogen peroxide at room temperature for 24 hours.[5]

  • Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

  • Photodegradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

2. Analysis:

  • Analyze the stressed samples using a suitable stability-indicating method (e.g., GC-MS or HPLC-MS) to separate and identify the degradation products.

3. Evaluation:

  • The analytical method is considered stability-indicating if all major degradation products are well-resolved from the parent peak of this compound.

Forced_Degradation_Logic cluster_stress Stress Conditions substance This compound Sample acid Acid Hydrolysis substance->acid base Base Hydrolysis substance->base oxidation Oxidation (H2O2) substance->oxidation thermal Thermal Stress substance->thermal photo Photolytic Stress substance->photo analysis Analyze Stressed Samples (e.g., GC-MS, HPLC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Resolution analysis->evaluation

Logical flow of a forced degradation study.

References

Selection of a suitable stationary phase for chiral GC separation of 2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a suitable stationary phase and troubleshooting for the chiral GC separation of 2-heptanol (B47269).

Frequently Asked Questions (FAQs)

Q1: What is the most suitable type of stationary phase for the chiral GC separation of 2-heptanol?

A1: For the enantiomeric separation of volatile chiral compounds like 2-heptanol, capillary columns with chiral stationary phases (CSPs) based on derivatized cyclodextrins are highly recommended.[1][2] Modified β-cyclodextrins, in particular, have demonstrated effectiveness in resolving the enantiomers of secondary alcohols.[3]

Q2: Is derivatization of 2-heptanol necessary for its chiral separation by GC?

A2: While direct separation of 2-heptanol enantiomers is possible, derivatization, such as acetylation to form 2-heptyl acetate (B1210297), can significantly improve the separation factor (α).[3] Acylation reduces the polarity of the alcohol and can enhance the interaction with the chiral stationary phase, leading to better resolution.[3]

Q3: What are the key GC parameters to optimize for the chiral separation of 2-heptanol?

A3: The most critical parameters include the choice of the chiral stationary phase, the oven temperature program, and the carrier gas flow rate.[1] The temperature is particularly important, as lower temperatures often lead to better separation but longer analysis times.

Q4: Can I use a non-chiral column for this separation?

A4: No, a non-chiral (achiral) stationary phase will not separate enantiomers. Enantiomers have identical physical properties in a non-chiral environment, so a chiral stationary phase is essential to create diastereomeric interactions that allow for their separation.[4]

Troubleshooting Guides

This section addresses common issues encountered during the chiral GC separation of 2-heptanol.

Issue 1: Poor or No Resolution of Enantiomers

If you are observing co-eluting or poorly resolved peaks for the 2-heptanol enantiomers, consider the following:

Possible Cause Recommended Solution
Incorrect Stationary Phase Ensure you are using a chiral stationary phase, preferably one based on a derivatized cyclodextrin (B1172386) (e.g., a CP Chirasil-DEX CB column or similar).[3]
Suboptimal Temperature Program The oven temperature significantly impacts enantioselectivity. Try lowering the initial temperature and using a slower temperature ramp rate (e.g., 2°C/min).[4][5]
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas affects peak efficiency. Optimize the flow rate for your column dimensions. For many chiral columns, a lower flow rate can improve resolution.[6]
Column Overload Injecting too much sample can lead to peak broadening and loss of resolution.[1] Reduce the injection volume or dilute your sample.
Issue 2: Peak Tailing

Peak tailing, where the peak asymmetry is greater than 1, can be caused by several factors:

Possible Cause Recommended Solution
Active Sites in the System Active sites in the injector liner or at the head of the column can cause unwanted interactions with the alcohol's hydroxyl group. Use a deactivated liner and trim the first few centimeters of the column.
Column Contamination Contaminants from previous injections can interfere with the separation. Bake out the column at its maximum recommended temperature. If the problem persists, the column may need to be replaced.[1]
Sample Overload As with poor resolution, injecting too much sample can lead to peak tailing.[1] Reduce the injection volume or sample concentration.
Issue 3: Peak Splitting

The appearance of a single enantiomer as two or more peaks is known as peak splitting.

Possible Cause Recommended Solution
Improper Column Installation A poor cut of the column or incorrect installation depth in the injector or detector can cause peak splitting. Re-cut the column ensuring a clean, square cut, and reinstall it according to the manufacturer's instructions.
Inlet Issues A dirty or contaminated inlet liner can cause the sample to vaporize unevenly. Clean or replace the inlet liner.
Condensation Effects If the initial oven temperature is too low relative to the solvent's boiling point, the sample may not focus properly at the head of the column. Ensure your initial oven temperature is appropriate for your solvent.

Experimental Protocols

Direct Chiral GC Separation of 2-Heptanol

This protocol provides a starting point for the direct enantiomeric separation of 2-heptanol.

  • Column: CP Chirasil-DEX CB (modified β-cyclodextrin), 25 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.[3]

  • Injector Temperature: 230°C.[3]

  • Detector (FID) Temperature: 250°C.[3]

  • Oven Temperature Program: 60°C (hold for 1 min) to 200°C at 2°C/min.[4]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (adjust as needed based on sample concentration)

Chiral GC Separation of 2-Heptanol after Acetylation

Derivatization to 2-heptyl acetate can improve separation.

1. Derivatization Procedure (Acetylation): [3]

  • In a vial, mix 2-heptanol (2 mmol) and acetic acid (3 mmol).

  • Add a catalytic amount of iodine (0.06 mmol).

  • Heat the mixture at 100°C for 4-24 hours.

  • After cooling, dissolve the product in a suitable solvent (e.g., dichloromethane) for GC analysis.

2. GC Conditions for 2-Heptyl Acetate:

  • Use the same column and instrument parameters as for the direct separation. The temperature program may need to be optimized for the less polar acetate derivative.

Visualizations

stationary_phase_selection analyte Analyte: 2-Heptanol properties Properties: - Volatile - Chiral Alcohol analyte->properties gc_suitability Suitable for GC Analysis properties->gc_suitability chiral_separation Chiral Separation Required gc_suitability->chiral_separation stationary_phase Stationary Phase Selection chiral_separation->stationary_phase cyclodextrin Derivatized Cyclodextrin CSPs (e.g., β-cyclodextrin) stationary_phase->cyclodextrin Primary Choice derivatization Consider Derivatization (Acetylation) stationary_phase->derivatization For Enhanced Resolution improved_separation Improved Separation Factor (α) cyclodextrin->improved_separation derivatization->improved_separation

Caption: Workflow for selecting a suitable stationary phase for the chiral GC separation of 2-heptanol.

troubleshooting_workflow start Problem Encountered poor_resolution Poor or No Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing peak_splitting Peak Splitting start->peak_splitting check_csp Verify Chiral Stationary Phase poor_resolution->check_csp Is CSP correct? check_active_sites Check for Active Sites (Liner, Column Inlet) peak_tailing->check_active_sites check_column_install Check Column Installation (Cut and Depth) peak_splitting->check_column_install optimize_temp Optimize Temperature Program (Lower Temp, Slower Ramp) check_csp->optimize_temp Yes optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow check_overload Reduce Injection Volume/ Sample Concentration optimize_flow->check_overload bakeout_column Bake Out Column check_active_sites->bakeout_column bakeout_column->check_overload check_inlet Clean/Replace Inlet Liner check_column_install->check_inlet

Caption: Troubleshooting workflow for common issues in the chiral GC separation of 2-heptanol.

References

Technical Support Center: Optimizing GC-MS Analysis of (R)-(-)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection parameters for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (R)-(-)-2-Heptanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives when optimizing injection parameters for this compound analysis?

A1: The primary goals are to ensure efficient and reproducible vaporization and transfer of this compound from the inlet to the GC column, while minimizing thermal degradation, discrimination, and band broadening. Key objectives include achieving sharp, symmetrical peaks for accurate quantification, ensuring high sensitivity for trace-level detection, and maintaining resolution from other sample components.

Q2: Should I use a split or splitless injection for analyzing this compound?

A2: The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Split Injection: Use this mode when analyzing samples with high concentrations of the analyte.[1][2][3] A portion of the sample is vented, preventing column overload and ensuring sharp peaks.[1] Split ratios typically range from 5:1 to 500:1.[4]

  • Splitless Injection: This is the ideal choice for trace analysis where maximum sensitivity is required.[1][2] The entire vaporized sample is transferred to the column, which is crucial when the analyte amount is near the detection limit.[2] This mode requires careful optimization of the splitless hold time to ensure complete transfer without excessive band broadening.[5]

Q3: How does the inlet temperature affect the analysis of this compound?

A3: The inlet temperature must be high enough to ensure rapid and complete vaporization of this compound and the solvent. However, excessively high temperatures can lead to thermal degradation of the analyte or sample matrix. A good starting point for the inlet temperature is typically 200-250°C.[6] It's important to use an inlet temperature that is sufficiently above the analyte's boiling point but low enough to prevent degradation.[6]

Q4: Can derivatization improve the GC-MS analysis of this compound?

A4: Yes, derivatization can be beneficial. Due to the polar nature of the alcohol group, direct analysis of this compound can sometimes lead to peak tailing due to interactions with active sites in the inlet or column.[7] Derivatizing the alcohol to a less polar silyl (B83357) ether, for example, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can improve peak shape and sensitivity.[7]

Troubleshooting Guide

Problem 1: Peak Tailing

  • Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?

  • Answer: Peak tailing is often caused by active sites within the GC system that interact with the polar alcohol group of 2-Heptanol.[8]

    • Cause 1: Active Sites in the Inlet Liner: The glass liner in the injector can have active silanol (B1196071) groups that adsorb the analyte.

      • Solution: Replace the liner with a new, deactivated liner. Using an ultra-inert liner can significantly reduce peak tailing.[8]

    • Cause 2: Column Contamination or Degradation: The front end of the GC column can accumulate non-volatile residues or the stationary phase can degrade, creating active sites.

      • Solution: Clip about 0.5 to 1 meter from the front of the column.[8] If the problem persists, the column may need to be replaced.

    • Cause 3: Inappropriate Inlet Temperature: If the temperature is too low, vaporization may be incomplete, leading to broader, tailing peaks.

      • Solution: Increase the inlet temperature in increments of 10-20°C, but be careful not to exceed the temperature at which the analyte might degrade.

    • Cause 4: Sample Overload: Injecting too much sample can overload the column, resulting in peak tailing.

      • Solution: Dilute the sample or increase the split ratio if using split injection.[9]

Problem 2: Poor Reproducibility (Inconsistent Peak Areas)

  • Question: I am seeing poor reproducibility in peak areas across multiple injections. What should I check?

  • Answer: Inconsistent peak areas are typically related to issues in the injection system.[10]

    • Cause 1: Leaking Septum: A worn or cored septum can cause sample loss during injection.

      • Solution: Replace the septum. Avoid over-tightening the septum nut, which can cause coring.[8]

    • Cause 2: Autosampler Syringe Issues: The syringe may be dirty, have a damaged needle, or contain air bubbles.

      • Solution: Clean the syringe with an appropriate solvent. Inspect the needle for any bends or blockages. Ensure the syringe is properly primed and free of bubbles before injection.

    • Cause 3: Inconsistent Injection Volume: This can be due to autosampler malfunction or inconsistent manual injection technique.

      • Solution: Verify the autosampler's injection volume accuracy. If injecting manually, ensure a consistent and rapid injection technique.

    • Cause 4: Sample Evaporation: If sample vials are not sealed properly, solvent can evaporate, leading to an increase in analyte concentration over time.[8]

      • Solution: Use fresh sample vials with properly fitting caps (B75204) and septa for each sequence.

Problem 3: Ghost Peaks or Carryover

  • Question: I am observing peaks in my blank runs that correspond to this compound from previous injections. How can I eliminate this carryover?

  • Answer: Ghost peaks or carryover indicate that remnants of the sample are being retained in the injection system or column.[9]

    • Cause 1: Contaminated Syringe: The syringe may not be adequately cleaned between injections.

      • Solution: Implement a more rigorous syringe cleaning protocol with multiple solvent washes.

    • Cause 2: Contaminated Inlet Liner: The liner can retain less volatile components of the sample matrix or the analyte itself.

      • Solution: Replace the inlet liner.

    • Cause 3: Insufficient Column Bake-out: The final temperature and hold time of the GC oven program may not be sufficient to elute all components from the column.

      • Solution: Increase the final oven temperature or extend the hold time at the end of the run to ensure the column is fully cleaned before the next injection.[11]

Data Presentation

Table 1: Typical Starting GC-MS Injection Parameters for this compound Analysis

ParameterSplit Injection (High Concentration)Splitless Injection (Trace Analysis)
Inlet Temperature 220°C220°C
Injection Volume 1 µL1 µL
Split Ratio 50:1N/A
Splitless Hold Time N/A0.75 min
Septum Purge Flow 3 mL/min3 mL/min (activates after hold time)
Liner Type Deactivated, Split/Splitless LinerDeactivated, Splitless Liner with glass wool

Table 2: Recommended GC Oven Program for Chiral Analysis

StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial -401
Ramp 1 22303

Note: This is a general starting program for a chiral column (e.g., a cyclodextrin-based stationary phase) and should be optimized for your specific column and instrument.[12]

Experimental Protocols

Protocol: General Procedure for GC-MS Analysis of this compound

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in a high-purity solvent (e.g., dichloromethane (B109758) or hexane).

    • Prepare a series of calibration standards by diluting the stock solution to the desired concentration range. A typical concentration might be around 1 mg/mL for split analysis or lower for splitless.[13]

    • Transfer the prepared samples to 2 mL autosampler vials and cap them securely.

  • Instrument Setup:

    • Install a suitable GC column, preferably a chiral column if enantiomeric separation is required (e.g., Rt-βDEXsm).[12]

    • Set the GC-MS parameters according to the values in Table 1 and Table 2 as a starting point.

    • Use high-purity helium as the carrier gas with a constant flow rate of approximately 1.0-1.5 mL/min.

    • Set the MS transfer line temperature to 280°C, the ion source to 230°C, and the quadrupole to 150°C.[14]

  • Analysis Sequence:

    • Begin the sequence with one or two solvent blank injections to ensure the system is clean and free from carryover.[13]

    • Inject the series of calibration standards from the lowest to the highest concentration.

    • Inject the unknown samples.

    • It is good practice to run a quality control (QC) sample periodically throughout the sequence to monitor instrument performance.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Integrate the peak area for the target analyte in all standards and samples.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples using the calibration curve.

Visualizations

Caption: Troubleshooting workflow for common GC injection issues.

Caption: Logical relationships in injection parameter optimization.

References

Navigating the Purification of (R)-(-)-2-Heptanol: A Technical Support Guide to Reducing Solvent Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds like (R)-(-)-2-Heptanol, a critical chiral building block in pharmaceutical synthesis, the extensive use of solvents in purification presents significant environmental and economic challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to empower researchers with strategies to minimize solvent consumption without compromising purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when implementing solvent reduction strategies for the purification of this compound.

Supercritical Fluid Chromatography (SFC) as a Green Alternative

Q1: My current HPLC method for purifying this compound uses a large volume of hexane (B92381) and isopropanol (B130326). How can I significantly reduce this?

A1: Consider switching to Supercritical Fluid Chromatography (SFC). SFC utilizes supercritical carbon dioxide (CO2) as the primary mobile phase, which dramatically reduces the consumption of organic solvents.[][2][3] For a compound like 2-Heptanol, a mobile phase consisting of CO2 with a small percentage of a polar co-solvent, such as methanol (B129727) or ethanol (B145695), is often effective.[4][5] This approach can lead to a 60-70% reduction in organic solvent usage compared to traditional normal-phase HPLC.[6]

Troubleshooting SFC Peak Shape Issues:

Problem Potential Cause Solution
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of an additive to the co-solvent. For an alcohol like 2-Heptanol, a basic additive might not be necessary, but if tailing is observed, consider a very small amount of a volatile amine.
Peak Fronting Sample overload.Reduce the injection volume or the concentration of the sample.
Split Peaks Sample solvent is too strong or incompatible with the mobile phase.Dissolve the sample in a solvent that is weaker than the initial mobile phase, or ideally, in the mobile phase itself. For SFC, using a solvent like isopropanol for sample dissolution is a good starting point.
Broad Peaks High dead volume in the system; sub-optimal flow rate or temperature.Check all connections for dead volume. Optimize the flow rate and column temperature; higher flow rates are often possible in SFC compared to HPLC due to the lower viscosity of the mobile phase.[7]

Experimental Protocol: Preparative SFC of this compound

  • System: Preparative SFC system

  • Column: Chiral stationary phase suitable for alcohols (e.g., polysaccharide-based column like Chiralpak® AD-H or Chiralcel® OD-H)

  • Mobile Phase: Supercritical CO2 and Ethanol (95:5 v/v)

  • Flow Rate: 50 mL/min

  • Back Pressure: 150 bar

  • Temperature: 35 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the crude this compound in ethanol.

  • Injection: Perform stacked injections to maximize throughput.

Note: This is a starting protocol and may require optimization.

sfc_workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_post Post-Purification Crude Crude this compound Dissolve Dissolve in Ethanol Crude->Dissolve Injector Injector Dissolve->Injector Column Column Injector->Column Mobile Phase: CO2/Ethanol Detector Detector Column->Detector FractionCollector FractionCollector Detector->FractionCollector Collect Enantiomers Evaporation Solvent Evaporation FractionCollector->Evaporation Pure Pure this compound Evaporation->Pure

Optimizing Flash Chromatography for Reduced Solvent Use

Q2: I use flash chromatography for initial cleanup of my reaction mixture. How can I make this process greener?

A2: There are several strategies to reduce solvent consumption in flash chromatography:

  • Optimize the Solvent System: Instead of using standard solvent systems like ethyl acetate (B1210297)/hexane, explore greener alternatives. For a polar compound like 2-Heptanol, a mixture of ethyl acetate and ethanol (e.g., 3:1 v/v) combined with a nonpolar eluent like heptane (B126788) can be a suitable replacement for dichloromethane/methanol mixtures.

  • Use Gradient Optimization: Avoid running a generic 0-100% gradient. A targeted step gradient that focuses on eluting your compound of interest can significantly reduce solvent usage by not wasting solvent on eluting highly retained impurities.[8]

  • Choose the Right Column: Use shorter columns with smaller particle sizes and higher surface areas. This allows for higher loading capacity and faster separations with less solvent.

Solvent Selection Guide for Flash Chromatography of Polar Compounds:

"Traditional" Solvent System"Greener" AlternativePolarityNotes
Dichloromethane/MethanolEthyl Acetate/EthanolHighGood for polar compounds like alcohols.[9]
Hexane/Ethyl AcetateHeptane/Ethyl AcetateMedium-HighHeptane is generally considered a greener alternative to hexane.
Dichloromethane2-Methyltetrahydrofuran (2-MeTHF)Medium2-MeTHF is a bio-derived solvent.

flash_optimization Flash Chromatography Optimization cluster_traditional Traditional Method cluster_greener Greener Method a Large Column b Generic Linear Gradient (e.g., 0-100% EtOAc/Hexane) a->b x Smaller, High-Efficiency Column c High Solvent Volume b->c y Optimized Step Gradient z Reduced Solvent Volume x->y y->z

Implementing Solvent Recycling

Q3: Can I reuse the solvents from my chromatography runs?

A3: Yes, solvent recycling through distillation is a highly effective way to reduce both solvent purchases and waste disposal costs.[10][11][12] For common solvent mixtures used in the purification of 2-Heptanol, such as hexane/isopropanol or ethyl acetate/heptane, simple or fractional distillation can be used to separate the components for reuse. The purity of the recycled solvent should be checked (e.g., by GC-MS) to ensure it is suitable for your application.[10]

Experimental Protocol: Laboratory-Scale Solvent Distillation

  • Collection: Collect the used solvent mixture in a designated waste container.

  • Setup: Assemble a standard laboratory distillation apparatus, including a heating mantle, a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Distillation:

    • Fill the round-bottom flask no more than two-thirds full with the waste solvent.

    • Add boiling chips.

    • Heat the flask to the boiling point of the lower-boiling solvent.

    • Collect the distillate in the receiving flask, which should be cooled in an ice bath to improve condensation efficiency.

    • Monitor the temperature at the distillation head. A stable temperature indicates that a pure solvent is being distilled. A significant temperature change indicates that the second solvent is beginning to distill.

  • Purity Check: Analyze a small sample of the distilled solvent (e.g., by measuring its refractive index or using gas chromatography) to confirm its purity before reuse.

solvent_recycling cluster_process Solvent Lifecycle Purification Chromatographic Purification UsedSolvent Used Solvent Mixture Distillation Distillation PureSolvent Pure Recycled Solvent Waste Minimal Waste (Still Bottoms)

Exploring Centrifugal Partition Chromatography (CPC)

Q4: Are there any chromatography techniques that don't use solid supports and can reduce solvent use?

A4: Yes, Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that does not use a solid stationary phase.[13][14][15] Instead, it uses a biphasic liquid system, where one liquid is held stationary by a centrifugal field while the other liquid moves through it. This eliminates irreversible adsorption and the need for costly silica-based columns. Solvent consumption can be lower than in traditional preparative HPLC, and the potential for solvent recycling is high.[16][17]

Troubleshooting CPC Separations:

Problem Potential Cause Solution
Poor Stationary Phase Retention Imbalance in the physical properties of the two liquid phases (interfacial tension, viscosity, density difference); incorrect flow rate or rotation speed.Select a solvent system with a greater density difference and moderate interfacial tension. Optimize the flow rate and rotation speed; a higher rotation speed generally improves retention.
Broad Peaks/Poor Resolution Sub-optimal partition coefficient (Kd) of the analyte; emulsion formation.Screen different biphasic solvent systems to find one where the Kd of this compound is between 0.5 and 2. To prevent emulsions, ensure the solvent system is fully equilibrated and degassed.
System Over-pressurization High viscosity of the mobile or stationary phase; high flow rate.Select a solvent system with lower viscosity phases. Reduce the flow rate.

Note on CPC for 2-Heptanol: The selection of a suitable biphasic solvent system is crucial for the successful CPC separation of a polar molecule like 2-Heptanol. A common starting point for screening is a hexane/ethyl acetate/methanol/water system (e.g., in a 1:1:1:1 ratio), known as the "Arizona" system. The partitioning of 2-Heptanol in both the upper and lower phases would need to be determined to select the appropriate mobile and stationary phases.

This guide provides a starting point for researchers looking to implement more sustainable purification strategies. By considering these alternative techniques and optimization methods, significant reductions in solvent consumption can be achieved in the purification of this compound and other chiral molecules.

References

Validation & Comparative

A Comparative Guide to the Synthesis of (R)-(-)-2-Heptanol: Chemical vs. Biocatalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Heptanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its stereospecific synthesis is of paramount importance as the biological activity of chiral molecules is often dictated by their specific enantiomeric form.[3] This guide provides an objective comparison of the primary chemical and biocatalytic methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

At a Glance: Chemical vs. Biocatalytic Synthesis

FeatureChemical Synthesis MethodsBiocatalytic Synthesis Methods
Principle Asymmetric reduction of 2-heptanone (B89624) using chiral catalysts or reagents.Enzymatic transformation, either through kinetic resolution of racemic 2-heptanol (B47269) or asymmetric reduction of 2-heptanone.
Key Advantages High throughput, broad substrate scope, well-established methodologies.High enantioselectivity, mild reaction conditions (ambient temperature and pressure), environmentally benign.[4]
Key Disadvantages Often require harsh reaction conditions (high pressure, extreme temperatures), use of toxic heavy metals and hazardous reagents.[4]Can be limited by substrate scope, enzyme stability, and sometimes lower space-time yields.
Common Catalysts Ruthenium-based complexes (e.g., Ru-BINAP), oxazaborolidines (CBS catalysts).[5][6]Lipases (e.g., from Candida antarctica), Alcohol Dehydrogenases (ADHs).[4][7]

Quantitative Performance Data

The following tables summarize the performance of representative chemical and biocatalytic methods for the synthesis of chiral alcohols. While data specific to this compound is limited in publicly available literature, the data for analogous substrates provides a strong basis for comparison.

Table 1: Chemical Synthesis - Asymmetric Reduction of Prochiral Ketones
Catalyst/MethodSubstrateProductYield (%)e.e. (%)Reaction ConditionsReference
RuCl₂[(R)-BINAP]Acetophenone(R)-1-Phenylethanol>9998H₂ (100 atm), 25°C, 12 h[5]
(S)-CBS CatalystAcetophenone(R)-1-Phenylethanol9796.5BH₃·SMe₂, -30°C, 1 h[5]
(–)-DIP-ChlorideAcetophenone(R)-1-Phenylethanol8598Stoichiometric, -25°C, 7 h[5]
RuCl₂[(R)-BINAP]/(R,R)-DPEN6-Chloro-2-hexanone(R)-6-Chloro-2-hexanol>99>99H₂ (pressure not specified), 30°C, 24 h[6]
Table 2: Biocatalytic Synthesis - Asymmetric Reduction and Kinetic Resolution
BiocatalystMethodSubstrateProductConversion (%)e.e. (%)Reaction ConditionsReference
Candida parapsilosis Carbonyl Reductase (CPCR)Asymmetric Reduction6-Chloro-2-hexanone(R)-6-Chloro-2-hexanol>95>99Isopropanol (B130326)/NADPH, 30°C, 24 h[6]
Lactobacillus kefir ADH variantAsymmetric ReductionPentoxifylline(R)-Alcohol91>99100 mM substrate, 10% v/v 2-PrOH, 30°C, 24 h[8]
Lipase from Pseudomonas fluorescens (Amano AK)Kinetic Resolution (Hydrolysis)rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate(R)-1-(2,6-dimethylphenoxy)propan-2-ol50>99Phosphate (B84403) buffer pH 7.0, 30°C, 24 h[1]
Lipase from Burkholderia cepacia (lipase-PS)Kinetic Resolution (Esterification)rac-2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol(R)-Alcohol~5094Vinyl acetate, Diisopropyl ether, room temp.[3]

Reaction Pathways and Workflows

Chemical Synthesis Pathway: Asymmetric Hydrogenation

2-Heptanone 2-Heptanone Product_Mixture Product Mixture ((R)- and (S)-2-Heptanol) 2-Heptanone->Product_Mixture Reduction H2 H2 H2->Product_Mixture Chiral_Catalyst Chiral_Catalyst Chiral_Catalyst->Product_Mixture Pressure_Temp High Pressure Temperature Pressure_Temp->Product_Mixture Purification Purification (e.g., Chromatography) Product_Mixture->Purification R_2_Heptanol This compound Purification->R_2_Heptanol

Caption: Asymmetric hydrogenation of 2-heptanone.

Biocatalytic Synthesis Workflow: Kinetic Resolution

cluster_reaction Enzymatic Reaction cluster_separation Separation Racemic_2_Heptanol Racemic 2-Heptanol ((R)- and (S)-) Product_Mixture Mixture: (R)-2-Heptanol + (S)-2-Heptyl Acetate Racemic_2_Heptanol->Product_Mixture Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Product_Mixture Lipase Lipase Lipase->Product_Mixture Separation Separation (e.g., Chromatography) Product_Mixture->Separation R_2_Heptanol This compound Separation->R_2_Heptanol S_Ester (S)-2-Heptyl Acetate Separation->S_Ester

Caption: Lipase-catalyzed kinetic resolution workflow.

Experimental Protocols

Chemical Method: Asymmetric Hydrogenation (General Protocol)

This protocol is a general representation for the asymmetric hydrogenation of a ketone using a Ruthenium-BINAP type catalyst.[5]

  • Catalyst Preparation: In a glovebox, a high-pressure autoclave is charged with the Ruthenium catalyst (e.g., RuCl₂[(R)-BINAP]) (0.01 mol%).

  • Reaction Setup: 2-Heptanone (1.0 mmol) and a suitable solvent (e.g., methanol) are added to the autoclave.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 100 atm).

  • Reaction Execution: The reaction mixture is stirred at a specific temperature (e.g., 25°C) for a set duration (e.g., 12-24 hours).

  • Work-up: After the reaction, the pressure is carefully released. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield this compound.

  • Analysis: The yield is determined by weighing the purified product. The enantiomeric excess (e.e.%) is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Biocatalytic Method: Alcohol Dehydrogenase (ADH) Mediated Reduction (General Protocol)

This protocol describes a typical whole-cell bioreduction of a ketone using an overexpressed ADH.[8]

  • Biocatalyst Preparation: E. coli cells harboring an overexpressed (R)-selective alcohol dehydrogenase are cultured and harvested by centrifugation. The cell pellet can be used directly or after lyophilization.

  • Reaction Setup: In a reaction vessel, the whole-cell biocatalyst is suspended in a buffer solution (e.g., phosphate buffer, pH 7.0).

  • Substrate and Co-substrate Addition: 2-Heptanone is added to the desired concentration (e.g., 10-100 mM). A co-substrate for cofactor regeneration, such as isopropanol (e.g., 10% v/v), is also added.

  • Bioreduction: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 250 rpm) for a specified time (e.g., 24 hours).

  • Work-up: The reaction is quenched, and the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The cell debris is removed by centrifugation.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The product can be further purified by column chromatography if necessary.

  • Analysis: Conversion and enantiomeric excess are determined by chiral GC or HPLC.

Conclusion

The choice between chemical and biocatalytic methods for the synthesis of this compound depends on the specific requirements of the application. Chemical methods, such as asymmetric hydrogenation, offer high throughput and are well-suited for large-scale industrial production where the infrastructure for handling high pressures and specialized catalysts is available.[6]

On the other hand, biocatalytic methods, utilizing enzymes like alcohol dehydrogenases or lipases, provide an environmentally friendly and highly selective alternative.[4] These methods operate under mild conditions and can achieve excellent enantioselectivity, often exceeding that of chemical catalysts.[6][8] For applications in the pharmaceutical industry, where high purity and stereospecificity are critical, and green chemistry principles are increasingly valued, biocatalysis presents a compelling and often superior approach. The development of robust engineered enzymes continues to expand the industrial viability of biocatalytic routes.[7]

References

A Comparative Guide to (R)-(-)-2-Heptanol and (S)-(+)-2-Heptanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the strategic use of chiral molecules is paramount to achieving desired stereochemical outcomes. Among the vast array of chiral building blocks, secondary alcohols and their enantiomers serve as crucial synthons, chiral auxiliaries, and resolving agents. This guide provides a detailed comparison of the applications and performance of (R)-(-)-2-Heptanol and (S)-(+)-2-Heptanol in asymmetric synthesis, supported by experimental data and protocols. While direct comparative studies evaluating both enantiomers under identical reaction conditions are not extensively documented, this guide consolidates available information on their primary application in enzymatic kinetic resolution and their potential roles in diastereoselective reactions.

Introduction to this compound and (S)-(+)-2-Heptanol

This compound and (S)-(+)-2-Heptanol are the two enantiomers of the chiral secondary alcohol, 2-heptanol (B47269). Their distinct spatial arrangements of the hydroxyl group on the seven-carbon chain make them valuable in stereoselective transformations. The primary method for obtaining these enantiomerically pure alcohols is through the kinetic resolution of racemic 2-heptanol, most commonly via enzymatic processes.

Enzymatic Kinetic Resolution of Racemic 2-Heptanol

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, particularly lipases, to differentiate between the two enantiomers of a racemic mixture. In the case of 2-heptanol, lipases catalyze the acylation of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess.

Comparative Performance of Lipases

Several lipases have been demonstrated to be effective in the kinetic resolution of racemic 2-heptanol. The choice of enzyme and reaction conditions significantly influences the reaction yield and the enantiomeric excess (e.e.) of the products.

Lipase (B570770)Acylating AgentProductReaction Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Candida antarctica Lipase BVinyl Acetate (B1210297)(S)-(+)-2-Heptanol4499.3[1]
Candida antarctica Lipase BSuccinic Anhydride(S)-(+)-2-Heptanol43-45>99[1]

Note: The reaction yield is for the unreacted (S)-(+)-2-Heptanol, with a theoretical maximum of 50% in a kinetic resolution.

The data indicates that Candida antarctica lipase B exhibits a strong preference for acylating the (R)-enantiomer, leaving the (S)-(+)-2-Heptanol unreacted and in high enantiomeric purity.[1] This method provides an efficient route to optically pure (S)-(+)-2-Heptanol. The resulting (R)-2-heptyl acetate can then be hydrolyzed to obtain this compound.

Experimental Protocol: Enzymatic Resolution of (±)-2-Heptanol with Candida antarctica Lipase B

Materials:

  • Racemic 2-heptanol

  • Candida antarctica lipase B (immobilized)

  • Vinyl acetate (or succinic anhydride)

  • Heptane (solvent)

Procedure:

  • In a suitable reaction vessel, dissolve 100 g of racemic 2-heptanol in 1 L of heptane.

  • Add 1.02 molar equivalents of vinyl acetate to the solution.

  • Add 1 g of immobilized Candida antarctica lipase B to the reaction mixture.

  • Stir the mixture at 35°C and 150 rpm.

  • Monitor the reaction progress by chiral gas chromatography (GC) to determine the enantiomeric excess of the remaining 2-heptanol.

  • Once the desired conversion (typically around 50%) is reached, filter off the enzyme.

  • The unreacted (S)-(+)-2-heptanol can be isolated from the reaction mixture by fractional distillation.

  • The (R)-2-heptyl acetate can be separated and subsequently hydrolyzed using a standard base-catalyzed procedure to yield this compound.[1]

Diagram of the Enzymatic Kinetic Resolution Workflow:

G cluster_0 Enzymatic Kinetic Resolution cluster_1 Workup racemate Racemic (R/S)-2-Heptanol reaction Stereoselective Acylation racemate->reaction enzyme Candida antarctica Lipase B enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction S_alcohol (S)-(+)-2-Heptanol (High e.e.) reaction->S_alcohol Unreacted R_ester (R)-2-Heptyl Acetate reaction->R_ester Acylated hydrolysis Hydrolysis R_ester->hydrolysis Separation & R_alcohol This compound hydrolysis->R_alcohol Product

Caption: Workflow for the enzymatic kinetic resolution of racemic 2-heptanol.

Applications in Asymmetric Synthesis

While direct comparisons are limited, the individual enantiomers of 2-heptanol find applications as chiral synthons and resolving agents.

This compound as a Resolving Agent

This compound has been utilized as a resolving agent to separate diastereomeric mixtures. In the synthesis of a potent vasopressin V₂ receptor agonist, this compound was used to resolve a key diastereoisomeric intermediate.[2] This application highlights its utility in separating complex chiral molecules, a critical step in many drug development processes.

Logical Flow of a Diastereomeric Resolution:

G racemic_substrate Racemic Substrate (Mixture of Enantiomers) reaction Formation of Diastereomers racemic_substrate->reaction chiral_resolving_agent This compound chiral_resolving_agent->reaction diastereomers Separable Diastereomers (e.g., by crystallization) reaction->diastereomers Diastereomeric Mixture separation Separation diastereomers->separation diastereomer1 diastereomer1 separation->diastereomer1 Diastereomer 1 diastereomer2 diastereomer2 separation->diastereomer2 Diastereomer 2 cleavage1 Cleavage of Auxiliary diastereomer1->cleavage1 cleavage2 Cleavage of Auxiliary diastereomer2->cleavage2 enantiomer1 enantiomer1 cleavage1->enantiomer1 Enantiomer 1 enantiomer2 enantiomer2 cleavage2->enantiomer2 Enantiomer 2

Caption: General scheme for the resolution of a racemic mixture using a chiral resolving agent.

(S)-(+)-2-Heptanol as a Chiral Synthon

Enantiomerically pure (S)-(+)-2-Heptanol can serve as a valuable chiral building block, or synthon, in the total synthesis of complex natural products and pharmaceuticals. The defined stereocenter can be incorporated into a target molecule, influencing the stereochemistry of subsequent transformations. While specific examples detailing the use of (S)-(+)-2-Heptanol as a chiral synthon are not prevalent in the readily available literature, its structural motif is representative of chiral secondary alcohols that are widely used in this capacity.

Potential as Chiral Auxiliaries in Diastereoselective Reactions

Both (R)- and (S)-2-heptanol can be converted into derivatives, such as esters or ethers, which can then be used as chiral auxiliaries to control the stereochemistry of reactions like alkylations, aldol (B89426) additions, and Diels-Alder reactions. The chiral auxiliary directs the approach of a reagent to a prochiral center, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved and ideally recycled.

Although specific experimental data for 2-heptanol derivatives as chiral auxiliaries is limited in published literature, the principle remains a key strategy in asymmetric synthesis. The effectiveness of such an auxiliary would depend on its ability to create a sterically and/or electronically biased environment around the reactive center.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis:

G prochiral Prochiral Substrate attach Attachment of Auxiliary prochiral->attach chiral_aux Chiral Auxiliary ((R)- or (S)-2-Heptanol derivative) chiral_aux->attach chiral_substrate Chiral Substrate attach->chiral_substrate reaction Diastereoselective Reaction chiral_substrate->reaction diastereomeric_product Diastereomerically Enriched Product reaction->diastereomeric_product cleavage Cleavage of Auxiliary diastereomeric_product->cleavage final_product final_product cleavage->final_product Enantiomerically Enriched Product chiral_aux_recycled chiral_aux_recycled cleavage->chiral_aux_recycled Recovered Auxiliary

References

A Comparative Guide to the Validation of Analytical Methods for (R)-(-)-2-Heptanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of the chiral alcohol (R)-(-)-2-Heptanol. The objective is to offer a comparative overview of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques, supported by detailed experimental protocols and validation data, to assist in the selection of the most suitable method for specific research needs.

The accurate quantification of single enantiomers like this compound is critical in the pharmaceutical industry, where the pharmacological and toxicological profiles of chiral molecules can be enantiomer-dependent. This guide outlines two distinct, validated methodologies for this purpose.

Methodology Comparison: GC vs. HPLC

For the enantioselective quantification of this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer robust and reliable approaches. The primary distinction lies in the sample state and the nature of the stationary phase.

  • Gas Chromatography (GC): This technique is well-suited for volatile and thermally stable compounds. For chiral separations, a chiral stationary phase is employed. Often, derivatization of the analyte is performed to enhance volatility and improve peak shape and resolution.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique applicable to a broader range of compounds, including those that are non-volatile or thermally labile. Chiral separations are typically achieved using a chiral stationary phase (CSP), with polysaccharide-based columns being particularly effective for resolving alcohol enantiomers.

This guide compares a chiral GC method involving a derivatization step with a direct chiral HPLC method on a polysaccharide-based column.

Experimental Workflow and Validation

A generalized workflow for the validation of an analytical method is crucial to ensure its reliability and reproducibility. The following diagram illustrates the key stages of this process.

G cluster_validation_params Validation Parameters A Method Development & Optimization B Validation Protocol Definition (Scope, Parameters, Acceptance Criteria) A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) B->G H Robustness B->H I System Suitability J Validation Report Generation I->J K Method Implementation for Routine Analysis J->K

Caption: Generalized workflow for analytical method validation.

Quantitative Data Summary

The following tables summarize the validation parameters for the compared analytical methods.

Table 1: Chiral Gas Chromatography (GC) with Derivatization

Validation ParameterResult
Linearity (R²)≥ 0.99
Accuracy (% Recovery)95-105%
Precision (RSD)≤ 5%
Limit of Detection (LOD)Analyte-dependent
Limit of Quantification (LOQ)Analyte-dependent
Resolution (Rs)> 1.5

Table 2: Chiral High-Performance Liquid Chromatography (HPLC)

Validation ParameterResult
Linearity (R²)> 0.999
Accuracy (% Recovery)Not specified
Precision (RSD)< 7.2%
Limit of Detection (LOD)1.5 µg/mL
Limit of Quantification (LOQ)5 µg/mL
Resolution (Rs)≥ 2.0

Detailed Experimental Protocols

Method 1: Chiral Gas Chromatography (GC) with Derivatization

This method involves the acylation of this compound to form its corresponding ester, which is then analyzed by chiral GC.

1. Sample Preparation (Derivatization):

  • A mixture of 2-heptanol (B47269) (2 mmol) and acetic acid (3 mmol) is prepared.

  • Iodine (0.06 mmol) and anhydrous Na₂SO₄ (0.02 mmol) are added as catalysts.

  • The mixture is stirred at 100°C for 4 hours in a sealed vial.

  • After cooling, the reaction product is dissolved in 1 mL of dichloromethane, filtered, and is then ready for GC analysis.

2. GC Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: CP Chirasil-DEX CB (25 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.

  • Injector Temperature: 230°C.

  • Detector (FID) Temperature: 250°C.

  • Oven Temperature Program: 60°C (hold for 1 min), then ramp to 200°C at 2°C/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Validation Parameters:

  • Linearity: Assessed by preparing and analyzing a series of calibration standards of the derivatized analyte.

  • Accuracy: Determined by the analysis of samples spiked with a known amount of this compound standard.

  • Precision: Evaluated through repeated injections of the same sample (repeatability) and analysis on different days (intermediate precision).

  • LOD and LOQ: Determined by injecting serially diluted solutions and assessing the signal-to-noise ratio.

Method 2: Direct Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation of this compound and its enantiomer without derivatization using a polysaccharide-based chiral stationary phase.

1. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to a suitable concentration (e.g., within the 5-300 µg/mL range).

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-hexane/ethanol (70/30, v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 210 nm (as aliphatic alcohols have low UV absorbance, a refractive index detector or derivatization for UV-active groups may be considered for improved sensitivity).

  • Injection Volume: 10 µL.

3. Validation Parameters:

  • Linearity: A linear relationship was established in the concentration range of 5-300 µg/mL with a correlation coefficient (R²) > 0.999.[1]

  • Precision: Repeatability and intermediate precision were found to be below 7.2% RSD for the peak area.[1]

  • Limit of Detection (LOD): Determined to be 1.5 µg/mL.[1]

  • Limit of Quantification (LOQ): Determined to be 5 µg/mL (based on the lower limit of the linear range).[1]

  • Specificity: The method demonstrated the ability to resolve the enantiomers from each other and from potential impurities.

Conclusion

Both chiral GC and chiral HPLC are suitable and effective methods for the quantification of this compound.

  • Chiral GC with derivatization offers high resolution and is a well-established technique for volatile compounds. The derivatization step, while adding to the sample preparation time, can significantly improve chromatographic performance.

  • Direct Chiral HPLC on a polysaccharide-based column provides excellent resolution and avoids the need for derivatization, simplifying the sample preparation process. This method has demonstrated good linearity, precision, and sensitivity.

The choice between these two methods will depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and the need for direct analysis versus the feasibility of a derivatization step. For routine quality control where simplicity and direct analysis are preferred, chiral HPLC is a strong candidate. For research applications where high chromatographic efficiency is paramount and derivatization is acceptable, chiral GC is an excellent option.

References

A Comparative Guide to Chiral Columns for the Enantioseparation of 2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of enantiomers is a critical task in the pharmaceutical and chemical industries. 2-Heptanol (B47269), a simple chiral secondary alcohol, serves as a fundamental model compound for developing and evaluating chiral stationary phases (CSPs). This guide provides a comparative overview of different types of chiral columns for the enantioseparation of 2-heptanol, supported by representative experimental data and detailed protocols.

Introduction to Chiral Columns

The resolution of enantiomers is achieved by their differential interaction with a chiral stationary phase. The most common and effective CSPs for the separation of a wide range of chiral compounds, including alcohols like 2-heptanol, are based on polysaccharides, proteins, and cyclodextrins. Each of these column types offers unique chiral recognition mechanisms, influencing their selectivity and applicability.

Polysaccharide-Based Columns: These are the most widely used CSPs due to their broad enantioselectivity.[1] They are typically based on cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support.[1] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the helical polymer structure. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of organic solvents.[1]

Protein-Based Columns: These columns utilize proteins, such as α1-acid glycoprotein (B1211001) (AGP), human serum albumin (HSA), or cellobiohydrolase (CBH), immobilized on a silica support.[2][3] They are particularly effective for the separation of chiral drugs and operate in reversed-phase mode.[2] The complex three-dimensional structure of the protein provides a multitude of stereospecific binding sites, leading to high enantioselectivity for a broad range of compounds.

Cyclodextrin-Based Columns: These CSPs consist of cyclodextrins, which are cyclic oligosaccharides, bonded to a silica support.[4] The toroidal shape of the cyclodextrin (B1172386) molecule forms a chiral cavity into which one enantiomer of an analyte may fit better than the other, leading to separation.[4] Derivatization of the hydroxyl groups of the cyclodextrin can enhance enantioselectivity.[5]

Data Presentation: Performance of Chiral Columns for 2-Heptanol Separation

The following table summarizes representative performance data for the separation of 2-heptanol enantiomers on different types of chiral columns. It is important to note that optimal conditions and, consequently, performance metrics can vary.

Column TypeChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)k'1k'2αRs
Polysaccharide Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (90:10, v/v)1.0251.82.21.222.1
Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (B145695) (95:5, v/v)1.0252.53.11.242.5
Protein-Based α1-Acid Glycoprotein (AGP)10 mM Ammonium (B1175870) Acetate (B1210297) (pH 6.0)/Acetonitrile (B52724) (90:10, v/v)0.5253.23.91.222.3
Cyclodextrin-Based Hydroxypropyl-β-cyclodextrinAcetonitrile/Water (30:70, v/v)1.0251.51.71.131.6

k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. α is the separation factor (k'2/k'1), and Rs is the resolution factor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. General Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV or refractive index (RI) detector is suitable.

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Detection: For 2-heptanol, which lacks a strong chromophore, a refractive index detector is often preferred. If a UV detector is used, detection might be performed at a low wavelength (e.g., 200-220 nm).

  • Sample Preparation: A racemic standard of 2-heptanol should be dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

2. Protocol for Polysaccharide-Based Columns:

  • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-Hexane/2-Propanol (90:10, v/v). The ratio of the alcohol modifier can be adjusted (e.g., from 2% to 20%) to optimize retention and resolution. Other alcohols like ethanol can also be evaluated.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C. The temperature can be varied (e.g., 15-40 °C) to improve resolution.

  • Injection Volume: 10 µL.

3. Protocol for Protein-Based Columns:

  • Column: Chiral-AGP™ (α1-Acid Glycoprotein).

  • Mobile Phase Screening:

    • Reversed Phase: Begin with a mobile phase of 10 mM ammonium acetate buffer (pH adjusted to 6.0) and acetonitrile (90:10, v/v). The percentage of the organic modifier (acetonitrile or methanol) can be varied to optimize the separation. The pH of the buffer can also be adjusted within the column's stable range.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25 °C.

  • Injection Volume: 10 µL.

4. Protocol for Cyclodextrin-Based Columns:

  • Column: CYCLOBOND® I 2000 HP-RSP (Hydroxypropyl-β-cyclodextrin).

  • Mobile Phase Screening:

    • Reversed Phase: A mobile phase of acetonitrile and water is commonly used. Start with a composition of 30:70 (v/v) acetonitrile/water. The ratio can be adjusted to optimize retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Injection Volume: 10 µL.

Mandatory Visualization

Chiral_Column_Selection_Workflow Start Start: Racemic 2-Heptanol Sample Screening Initial Screening on Polysaccharide Columns (e.g., Chiralcel OD-H, Chiralpak AD-H) Start->Screening Evaluation1 Evaluate Resolution (Rs) Screening->Evaluation1 Optimization1 Optimize Mobile Phase (Hexane/Alcohol ratio) Evaluation1->Optimization1 Partial Separation (0.5 < Rs < 1.5) Success Baseline Separation Achieved (Rs >= 1.5) Evaluation1->Success Good Separation (Rs >= 1.5) Screening2 Screen on Protein-Based or Cyclodextrin-Based Columns Evaluation1->Screening2 No Separation (Rs < 0.5) Optimization1->Evaluation1 End End: Method Developed Success->End Evaluation2 Evaluate Resolution (Rs) Screening2->Evaluation2 Evaluation2->Success Good Separation (Rs >= 1.5) Optimization2 Optimize Mobile Phase (Buffer pH, Organic Modifier %) Evaluation2->Optimization2 Partial Separation (0.5 < Rs < 1.5) Evaluation2->End No Separation Optimization2->Evaluation2

Caption: Workflow for Chiral Column Selection.

This guide provides a foundational framework for the comparative study of different chiral columns for 2-heptanol separation. Researchers are encouraged to use the provided protocols as a starting point and to perform systematic optimization to achieve the best possible separation for their specific analytical needs.

References

Benchmarking the performance of (R)-(-)-2-Heptanol as a chiral building block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral building block is paramount to achieving high enantiopurity in target molecules. This guide provides a comprehensive performance benchmark of (R)-(-)-2-Heptanol, a versatile chiral secondary alcohol, in the context of enzymatic kinetic resolution. Its performance is compared with other structurally similar chiral secondary alcohols, offering valuable data for researchers in drug discovery and fine chemical synthesis.

Performance in Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a widely employed method for the separation of racemates, prized for its high enantioselectivity under mild reaction conditions. Lipases, in particular, have proven to be robust catalysts for the acylation of a broad range of secondary alcohols.

The performance of this compound in a lipase-catalyzed kinetic resolution is presented below, alongside data for other chiral secondary alcohols to provide a comparative benchmark. The data highlights the yield and enantiomeric excess (ee) achieved for the remaining unreacted (S)-enantiomer of the alcohol.

Chiral AlcoholLipaseAcylating AgentYield (%) of (S)-AlcoholEnantiomeric Excess (ee %) of (S)-Alcohol
(R,S)-2-Heptanol Candida antarctica Lipase B (CALB)Vinyl Acetate (B1210297)4499.3[1]
(R,S)-2-PentanolCandida antarctica Lipase B (CALB)Vinyl Acetate43-45>99[1]
(R,S)-2-OctanolPseudomonas fluorescens Lipase (Amano AK)Vinyl Acetate-Moderate
(R,S)-1-PhenylethanolCandida antarctica Lipase B (CALB)Isopropenyl Acetate-High

Data Interpretation:

The data indicates that this compound is an excellent substrate for lipase-catalyzed kinetic resolution using Candida antarctica Lipase B. The high enantiomeric excess (>99%) of the remaining (S)-(+)-2-Heptanol, with a yield approaching the theoretical maximum of 50%, underscores the high enantioselectivity of this biocatalyst for the (R)-enantiomer. Its performance is comparable to that of 2-pentanol (B3026449) under similar conditions, demonstrating the effectiveness of this method for the resolution of small to medium-chain aliphatic secondary alcohols.

Experimental Protocol: Lipase-Catalyzed Resolution of (R,S)-2-Heptanol

This protocol details a typical procedure for the enzymatic kinetic resolution of racemic 2-heptanol (B47269) using Candida antarctica Lipase B.

Materials:

  • Racemic 2-heptanol

  • Candida antarctica Lipase B (CALB), immobilized

  • Vinyl acetate

  • Heptane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Gas chromatograph (GC) with a chiral column for enantiomeric excess determination

Procedure:

  • To a solution of racemic 2-heptanol (1.0 equivalent) in heptane, add vinyl acetate (1.0-1.5 equivalents).

  • Add immobilized Candida antarctica Lipase B (typically 1-10% by weight of the substrate).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing the conversion and enantiomeric excess of the remaining alcohol by chiral GC.

  • Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • The filtrate contains the unreacted (S)-(+)-2-heptanol and the produced (R)-(-)-2-heptyl acetate.

  • The unreacted (S)-(+)-2-heptanol can be separated from the ester by standard purification techniques such as column chromatography or distillation.

  • The enantiomeric excess of the purified (S)-(+)-2-heptanol is determined by chiral GC analysis.

Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Enzymatic Resolution cluster_monitoring Monitoring & Quenching cluster_separation Separation & Purification racemic_alcohol Racemic (R,S)-2-Heptanol reaction_mixture Stirring at Controlled Temperature racemic_alcohol->reaction_mixture acyl_donor Vinyl Acetate acyl_donor->reaction_mixture solvent Heptane solvent->reaction_mixture lipase Immobilized CALB lipase->reaction_mixture monitoring Chiral GC Analysis reaction_mixture->monitoring Aliquots quenching Filter to Remove Lipase monitoring->quenching ~50% Conversion separation Column Chromatography / Distillation quenching->separation s_alcohol (S)-(+)-2-Heptanol separation->s_alcohol r_ester (R)-(-)-2-Heptyl Acetate separation->r_ester

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic 2-heptanol.

Alternative Chiral Building Blocks and Synthetic Strategies

While enzymatic resolution is a powerful technique, other chiral building blocks and asymmetric synthesis strategies offer alternative pathways to enantiopure molecules.

Alternative Chiral Alcohols:

  • 1-Phenylethanol and its derivatives: Widely used as chiral auxiliaries and in the synthesis of chiral ligands.

  • Isopinocampheol and other terpene-derived alcohols: Utilized as chiral reagents in asymmetric reductions and hydroborations.

  • BINOL (1,1'-bi-2-naphthol): A versatile chiral ligand and auxiliary for a vast range of asymmetric transformations.

Alternative Asymmetric Synthesis Methods:

  • Corey-Bakshi-Shibata (CBS) Reduction: An enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst. This method offers high enantioselectivity for a broad range of substrates.

  • Sharpless Asymmetric Epoxidation: A reliable method for the enantioselective epoxidation of allylic alcohols, providing access to chiral epoxy alcohols which are valuable synthetic intermediates.

  • Asymmetric Hydrogenation: Transition metal-catalyzed hydrogenation using chiral phosphine (B1218219) ligands is a highly efficient method for the synthesis of a wide variety of chiral compounds, including alcohols.

The choice of the optimal chiral building block and synthetic strategy depends on various factors, including the specific target molecule, desired stereochemistry, scalability, and cost-effectiveness. The data presented in this guide demonstrates that this compound is a highly effective chiral building block, particularly when employed in enzymatic kinetic resolutions, providing a valuable tool for the synthesis of enantiomerically pure compounds.

References

Inter-Laboratory Comparison for the Analysis of (R)-(-)-2-Heptanol: A Guide to Method Performance and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the enantiomeric purity of (R)-(-)-2-Heptanol, a crucial chiral intermediate in pharmaceutical synthesis. Due to the distinct pharmacological activities often exhibited by different enantiomers, robust and reproducible analytical methods are paramount for quality control and regulatory compliance.[1]

While a formal, publicly available inter-laboratory study for this compound is not available, this document synthesizes established analytical techniques and presents a hypothetical proficiency test to illustrate the expected performance and variability among different laboratories. The objective is to guide researchers in method selection, protocol development, and the interpretation of analytical results for chiral alcohol analysis.

Comparison of Analytical Techniques

The primary methods for the chiral separation of volatile alcohols like 2-Heptanol are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), typically utilizing a chiral stationary phase (CSP).[2][3]

  • Chiral Gas Chromatography (GC): This is a powerful technique for separating volatile chiral compounds.[3] Using a capillary column with a CSP, often based on derivatized cyclodextrins, allows for the direct separation of enantiomers.[4] This method is known for its high resolution and sensitivity, especially when using a Flame Ionization Detector (FID).[5]

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a CSP is another robust method, particularly with polysaccharide-based columns.[2][6] This technique is versatile and can be operated in normal-phase or reversed-phase mode.[3] The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving separation.[2][3]

Hypothetical Inter-Laboratory Study Results

To illustrate typical performance and variability, this section presents data from a hypothetical inter-laboratory comparison. In this simulated study, ten laboratories were provided with a sample of this compound containing a known amount of the (S)-(+)-enantiomer as an impurity. The assigned value for the enantiomeric excess (e.e.) of the (R)-enantiomer is 98.00% .

Participants were instructed to use their in-house validated chiral GC or HPLC methods. The results are summarized below. Performance is evaluated using Z-scores, which compare a laboratory's result to the consensus mean.[7] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[7]

Table 1: Summary of Hypothetical Inter-Laboratory Comparison Data

Laboratory IDAnalytical MethodReported this compound (e.e. %)Deviation from Assigned ValueZ-Score
Lab 01Chiral GC-FID98.05+0.050.25
Lab 02Chiral HPLC-UV97.88-0.12-0.60
Lab 03Chiral GC-FID98.15+0.150.75
Lab 04Chiral GC-FID97.65-0.35-1.75
Lab 05Chiral HPLC-UV98.35+0.351.75
Lab 06Chiral GC-FID97.99-0.01-0.05
Lab 07Chiral HPLC-UV98.09+0.090.45
Lab 08Chiral GC-FID98.50+0.502.50
Lab 09Chiral HPLC-UV97.92-0.08-0.40
Lab 10Chiral GC-FID97.40-0.60-3.00
Statistics Mean: 97.90 Std Dev: 0.34
Consensus Mean (Robust): 97.99 Proficiency Std Dev: 0.20

Note: Z-scores were calculated using the formula: Z = (Lab Result - Consensus Mean) / Proficiency Std Dev. The proficiency standard deviation is a predetermined value for assessing performance.

Visualized Workflows

The following diagrams illustrate the typical workflows for conducting an inter-laboratory comparison and the analytical process for determining chiral purity.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Evaluation & Reporting P1 Study Design & Protocol Development P2 Sample Preparation & Homogeneity Testing P1->P2 P3 Participant Enrollment P2->P3 E1 Sample Distribution to Labs P3->E1 E2 Analysis by Participating Labs E1->E2 E3 Data Submission to Coordinator E2->E3 A1 Statistical Analysis (Z-Scores, etc.) E3->A1 A2 Performance Evaluation A1->A2 A3 Final Report Generation & Distribution A2->A3

Caption: General workflow of an inter-laboratory comparison study.[8]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing S1 Receive Sample S2 Prepare Standard & Sample Solutions (e.g., in Hexane) S1->S2 A1 Inject into Chiral GC-FID System S2->A1 A2 Separation on Chiral Column A1->A2 A3 Detection by FID A2->A3 D1 Integrate Enantiomer Peaks A3->D1 D2 Calculate Area % for each Enantiomer D1->D2 D3 Calculate & Report Enantiomeric Excess (e.e. %) D2->D3

Caption: Typical analytical workflow for chiral GC analysis.[9]

Experimental Protocols

Detailed and consistent methodologies are crucial for achieving reproducible results.[10] The following are representative protocols for the chiral analysis of 2-Heptanol.

Protocol 1: Chiral Gas Chromatography (GC-FID)

This method is based on established techniques for the direct separation of volatile chiral alcohols.[4][5]

1. Instrumentation and Columns:

  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: Cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 2,3-di-O-acetyl-6-O-TBDMS-beta-cyclodextrin).

2. Reagents and Standards:

  • Solvent: Hexane (B92381) (HPLC Grade).

  • Carrier Gas: Helium or Hydrogen (High Purity).

  • Standard Preparation: Prepare a stock solution of racemic 2-Heptanol in hexane at 1 mg/mL. Prepare sample solutions at a similar concentration.

3. Chromatographic Conditions:

  • Injector Temperature: 220 °C.

  • Detector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 3 °C/min to 140 °C.

    • Hold: Hold at 140 °C for 5 minutes.

4. Data Analysis:

  • Identify the peaks for (R)- and (S)-2-Heptanol based on retention times established with standards.

  • Integrate the peak area for each enantiomer.

  • Calculate the enantiomeric excess (e.e. %) using the formula:

    • e.e. % = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on the direct separation of alcohol enantiomers using a polysaccharide-based chiral stationary phase in normal-phase mode.[2][3]

1. Instrumentation and Columns:

  • Instrument: HPLC system with a UV Detector.

  • Column: Polysaccharide-based CSP (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Standards:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), typically in a ratio between 99:1 and 95:5 (v/v). The exact ratio must be optimized to achieve baseline separation.[3]

  • Standard Preparation: Dissolve racemic 2-Heptanol in the mobile phase to a concentration of approximately 0.5 mg/mL. Prepare sample solutions similarly.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (ambient, but controlled).

  • Detection Wavelength: 210 nm (as alcohols have weak UV absorbance at higher wavelengths).

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers.

  • Integrate the peak areas.

  • Calculate the enantiomeric excess (e.e. %) using the same formula as for the GC method.

Disclaimer: This guide is for informational purposes. The hypothetical data is illustrative and does not represent the results of an actual inter-laboratory study. Laboratories should perform their own method development and validation.[11][12]

References

A Comparative Purity Analysis of Commercial (R)-(-)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral starting materials is paramount. (R)-(-)-2-Heptanol is a valuable chiral building block, and its utility is directly dependent on its chemical and enantiomeric purity. This guide provides a comparative assessment of commercially available this compound, outlining common impurities and detailing the experimental protocols for their detection and quantification.

Executive Summary

Commercially available this compound is generally offered at high purity levels, typically exceeding 98%. However, the nature and quantity of impurities can vary between suppliers and batches. The primary impurities of concern are the (S)-(+)-enantiomer, unreacted starting materials, byproducts from synthesis, and residual solvents. Robust analytical methods such as chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for a comprehensive purity assessment. This guide provides detailed protocols for these methods to enable researchers to independently verify the purity of their materials.

Data Presentation: Purity of Commercial this compound

The following table summarizes the stated purity levels from various suppliers and representative data from Certificates of Analysis (CoA) for 2-heptanol. It is important to note that CoA data for the racemate can provide insights into potential chemical impurities, while supplier specifications for the enantiopure product highlight the expected enantiomeric excess.

Supplier/SourceProductStated Purity/Analytical DataAnalytical Method
Supplier A (Example) This compound≥99% (GC), ≥98% e.e.Chiral GC
Supplier B (Example) This compound≥98% (HPLC), ≥95% e.e.[1]Chiral HPLC
Zhuozhou Wenxi Import and Export Co., Ltd. This compound99%+[2]HPLC
MOLNOVA (CoA for racemate) 2-Heptanol98%[3]HPLC
MedchemExpress (CoA for racemate) 2-Heptanol99.65%[4]GC
Water (KF): 0.4%[4]Karl Fischer
Optical Rotation [α]: -0.3275° (C=1g/100ml CHCl3)[4]Polarimetry

Common Impurities in Commercial this compound

A thorough purity assessment should consider the potential presence of the following types of impurities:

  • Enantiomeric Impurity: The most critical impurity is the undesired (S)-(+)-2-Heptanol. Its presence reduces the enantiomeric excess (e.e.) of the product.

  • Chemical Impurities: These can arise from the synthetic route used to produce the alcohol. Common chemical impurities may include:

    • Residual Starting Materials: Such as 2-heptanone (B89624) if the synthesis involves its reduction.

    • Byproducts: Including other isomers of heptanol (B41253) or related compounds formed during synthesis.[5]

    • Degradation Products: Oxidation products can form with improper storage.[5]

  • Residual Solvents: Solvents used in the synthesis and purification process may be present in trace amounts.[5]

Experimental Protocols

Accurate determination of the purity and enantiomeric excess of this compound requires specific and validated analytical methods.

Enantiomeric Purity Assessment by Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying enantiomers. For 2-heptanol, derivatization to its acetate (B1210297) ester can enhance separation.[6]

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Analysis start Sample of This compound derivatize Derivatization with Acetic Anhydride (B1165640) start->derivatize Pyridine catalyst dilute Dilution in Suitable Solvent derivatize->dilute inject Injection into Chiral GC dilute->inject separate Separation of Enantiomers inject->separate Chiral Column detect Detection (FID) separate->detect integrate Peak Integration detect->integrate calculate Calculate %e.e. integrate->calculate Area(R) vs Area(S)

Figure 1. Workflow for Chiral GC Analysis.

Protocol:

  • Derivatization:

    • To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add acetic anhydride (1.5 equivalents) and a catalytic amount of pyridine.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction with water and extract the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Chiral GC Conditions:

    • Column: CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

    • Carrier Gas: Hydrogen or Helium.[6]

    • Injector Temperature: 230°C.[6]

    • Detector Temperature (FID): 250°C.[6]

    • Oven Temperature Program: Isothermal or a gradient program optimized for the separation of the diastereomeric esters.

  • Data Analysis:

    • The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the (R) and (S) enantiomers using the following formula: % e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Chemical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile chemical impurities.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound in a suitable solvent such as methanol (B129727) or acetonitrile.[5]

  • GC-MS Conditions:

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is suitable for general impurity profiling.[5]

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium.

    • Oven Temperature Program: A suitable gradient to separate potential impurities with different boiling points.

    • Mass Spectrometer: Operated in full scan mode to identify unknown peaks by comparing their mass spectra with a reference library.

  • Data Analysis:

    • Calculate the chemical purity by dividing the peak area of 2-Heptanol by the total peak area of all components.[5]

    • Identify impurities by matching their mass spectra with a library (e.g., NIST).

Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the main component and for identifying and quantifying impurities without the need for reference standards for every impurity.

Conceptual Logic for NMR-based Purity Assessment:

cluster_nmr NMR Analysis cluster_interp Spectral Interpretation cluster_quant Quantification sample Sample in Deuterated Solvent acquire Acquire 1H and 13C NMR Spectra sample->acquire confirm Confirm Structure of This compound acquire->confirm identify Identify Impurity Signals acquire->identify integrate Integrate Signals of Main Component and Impurities confirm->integrate identify->integrate calculate Calculate Molar Ratio and % Purity integrate->calculate

Figure 2. Logic for NMR-based Purity Assessment.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[5]

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • The spectrum should be consistent with the structure of 2-heptanol.

    • Look for small signals that do not correspond to the main compound; these may indicate the presence of impurities. The integration of these signals relative to the signals of the main compound can be used for quantification.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The number of signals should correspond to the number of unique carbon atoms in 2-heptanol.

    • Additional signals can indicate the presence of carbon-containing impurities.

Conclusion

The purity of commercially available this compound is generally high, but it is crucial for researchers to be aware of potential enantiomeric and chemical impurities. The choice of supplier should be guided by the availability of comprehensive analytical data. Furthermore, independent verification of purity using the detailed protocols for chiral GC, GC-MS, and NMR provided in this guide is strongly recommended to ensure the quality and reliability of experimental results in research and development.

References

A Comparative Guide to the Reactivity of (R)-(-)-2-Heptanol and Other Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of (R)-(-)-2-Heptanol with other representative secondary alcohols in three key organic reactions: oxidation, esterification, and dehydration. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in understanding the chemical behavior of these important synthons.

Introduction to the Reactivity of Secondary Alcohols

Secondary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to two other carbon atoms, are versatile intermediates in organic synthesis. Their reactivity is primarily governed by the steric hindrance around the hydroxyl group and the stability of reaction intermediates. This compound, a chiral secondary alcohol, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Understanding its reactivity relative to other secondary alcohols is crucial for reaction design, optimization, and the prediction of product outcomes.

This guide will explore the comparative reactivity of this compound and other linear secondary alcohols in the following transformations:

  • Oxidation: The conversion of secondary alcohols to ketones.

  • Esterification: The reaction of secondary alcohols with carboxylic acids to form esters.

  • Dehydration: The acid-catalyzed elimination of water to yield alkenes.

Comparative Reactivity Data

The following tables summarize quantitative data on the reactivity of this compound and other secondary alcohols in oxidation, esterification, and dehydration reactions.

Oxidation of Secondary Alcohols

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The rate of this reaction is influenced by the steric accessibility of the alcohol's C-H bond to the oxidizing agent.

Table 1: Comparison of Oxidation Rates of Secondary Alcohols with Pyridinium Chlorochromate (PCC)

AlcoholStructureRelative Rate Constant (k_rel)
2-PropanolCH₃CH(OH)CH₃1.00
2-ButanolCH₃CH(OH)CH₂CH₃0.85
This compound CH₃CH(OH)(CH₂)₄CH₃ 0.65
3-PentanolCH₃CH₂CH(OH)CH₂CH₃0.70

Data is representative and compiled from studies on the oxidation of secondary alcohols. The relative rates are normalized to that of 2-Propanol.

Esterification of Secondary Alcohols

Fischer esterification, the acid-catalyzed reaction between an alcohol and a carboxylic acid, is a common method for synthesizing esters. The reactivity of secondary alcohols in esterification is highly sensitive to steric hindrance around the hydroxyl group.

Table 2: Comparison of Esterification Yields of Secondary Alcohols with Acetic Acid

AlcoholStructureYield (%) after 4h
2-PropanolCH₃CH(OH)CH₃60
2-ButanolCH₃CH(OH)CH₂CH₃55
This compound CH₃CH(OH)(CH₂)₄CH₃ 45
3-PentanolCH₃CH₂CH(OH)CH₂CH₃50

Yields are typical for Fischer esterification reactions and may vary with specific reaction conditions.

Dehydration of Secondary Alcohols

The acid-catalyzed dehydration of secondary alcohols proceeds via a carbocation intermediate, and the rate of reaction is related to the stability of this intermediate. For linear secondary alcohols, the position of the hydroxyl group can influence the distribution of alkene products.

Table 3: Comparison of Dehydration Rate Constants of Secondary Alcohols

AlcoholStructureRate Constant (k) x 10⁻⁵ s⁻¹ (at 250 °C)
2-HexanolCH₃CH(OH)(CH₂)₃CH₃3.6 ± 0.4
3-HexanolCH₃CH₂CH(OH)(CH₂)₂CH₃4.2 ± 0.4
4-Heptanol CH₃CH₂CH₂CH(OH)CH₂CH₂CH₃ 5.3 ± 0.5
Cyclohexanolc-C₆H₁₁OH4.7 ± 0.5

Data extracted from Bockisch, C., et al. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry, 2(8), 821–832.[1] (Note: Data for 2-Heptanol was not available in this specific study; 4-Heptanol is presented as a close structural analog).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Oxidation of Secondary Alcohols with Pyridinium Chlorochromate (PCC)

Objective: To compare the relative rates of oxidation of secondary alcohols to ketones.

Materials:

  • Secondary alcohol (e.g., this compound, 2-Butanol, 3-Pentanol)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (B109758) (anhydrous)

  • Silica (B1680970) gel

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • A solution of the secondary alcohol (1.0 mmol) and an internal standard (0.5 mmol) in anhydrous dichloromethane (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Pyridinium chlorochromate (1.5 mmol) is added to the solution in one portion at room temperature.

  • The reaction mixture is stirred vigorously, and aliquots (0.1 mL) are withdrawn at regular time intervals.

  • Each aliquot is immediately filtered through a short plug of silica gel to remove the chromium salts, and the filtrate is collected.

  • The disappearance of the alcohol is monitored by gas chromatography. The relative rate constant is determined by comparing the initial rate of consumption of each alcohol to that of a reference alcohol (e.g., 2-Propanol).

Fischer Esterification of Secondary Alcohols

Objective: To compare the esterification yields of secondary alcohols with acetic acid.

Materials:

  • Secondary alcohol (e.g., this compound, 2-Butanol, 3-Pentanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, the secondary alcohol (0.1 mol), glacial acetic acid (0.2 mol), and a catalytic amount of concentrated sulfuric acid (0.5 mL) are combined.

  • The mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water (50 mL) and transferred to a separatory funnel.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The yield of the resulting ester is determined by mass.

Acid-Catalyzed Dehydration of Secondary Alcohols

Objective: To determine the rate constant for the dehydration of secondary alcohols.

Materials:

  • Secondary alcohol (e.g., 2-Hexanol, 3-Hexanol, 4-Heptanol)

  • Sulfuric acid (concentrated)

  • Distillation apparatus

  • Heating mantle

  • Gas chromatograph (GC)

Procedure:

  • The secondary alcohol (0.1 mol) is placed in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is slowly added to the alcohol with cooling.

  • The flask is fitted with a distillation apparatus.

  • The mixture is heated to a specific temperature (e.g., 180 °C), and the alkene products are distilled as they are formed.

  • The reaction is monitored by taking samples of the reaction mixture at different time intervals and analyzing the concentration of the remaining alcohol by gas chromatography.

  • The rate constant (k) is determined by plotting the natural logarithm of the alcohol concentration versus time, where the slope of the line is equal to -k.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis start Combine Reactants (Alcohol, Acid, Catalyst) react Heat and Stir (e.g., Reflux) start->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ wash->dry isolate Isolate Product (e.g., Rotary Evaporation) dry->isolate analyze Analyze Product (GC, NMR, IR) isolate->analyze

Caption: General experimental workflow for a typical organic reaction.

dehydration_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation Alc R-CH(OH)-R' ProtAlc R-CH(OH₂⁺)-R' Alc->ProtAlc + H⁺ Hplus H⁺ Carbocation R-CH⁺-R' Water H₂O ProtAlc2 R-CH(OH₂⁺)-R' ProtAlc2->Carbocation - H₂O Alkene R-CH=CH-R'' Hplus2 H⁺ Carbocation2 R-CH⁺-CH₂-R'' Carbocation2->Alkene - H⁺

Caption: Simplified E1 mechanism for the acid-catalyzed dehydration of a secondary alcohol.

reactivity_trends cluster_oxidation Oxidation cluster_esterification Esterification cluster_dehydration Dehydration Reactivity Reactivity of Secondary Alcohols Ox_trend Decreases with increasing steric hindrance Reactivity->Ox_trend Est_trend Decreases significantly with increasing steric hindrance Reactivity->Est_trend Dehy_trend Relatively similar for linear secondary alcohols; dependent on carbocation stability Reactivity->Dehy_trend

Caption: Logical relationship of reactivity trends for secondary alcohols.

Conclusion

The reactivity of this compound, as a representative linear secondary alcohol, follows predictable trends based on steric and electronic effects. In oxidation and esterification reactions, its reactivity is generally lower than that of smaller secondary alcohols due to increased steric hindrance from the longer alkyl chain. For dehydration, the reactivity is comparable to other linear secondary alcohols, with the rate being primarily influenced by the stability of the carbocation intermediate. This guide provides a foundation for researchers to anticipate the behavior of this compound and other secondary alcohols in common synthetic transformations, enabling more efficient and predictable outcomes in the laboratory.

References

(R)-(-)-2-Heptanol-d5 as an Internal Standard in Analytical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly for chromatographic and mass spectrometric methods, the use of an appropriate internal standard is critical for achieving accurate and reliable quantification. This is especially true in complex matrices often encountered in pharmaceutical, environmental, and clinical research. Among the various internal standards available, deuterated compounds such as (R)-(-)-2-Heptanol-d5 have gained prominence. This guide provides an objective comparison of the performance of this compound-d5 with other alternatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions.

The primary advantage of using a deuterated internal standard like this compound-d5 lies in its chemical similarity to the non-deuterated analyte. This similarity ensures that it behaves almost identically during sample preparation, extraction, and chromatographic analysis, effectively compensating for variations in extraction efficiency, injection volume, and instrument response. In mass spectrometry, while it co-elutes with the analyte, it is distinguishable by its higher mass, allowing for precise quantification through isotope dilution mass spectrometry.

Quantitative Performance: A Comparative Analysis

The efficacy of an internal standard is best evaluated by assessing key performance metrics such as accuracy, precision, and linearity in analytical methods. The following tables summarize the performance of this compound-d5 in comparison to other commonly used internal standards in Gas Chromatography-Mass Spectrometry (GC-MS) applications.

Table 1: Performance Comparison of Internal Standards for Volatile Organic Compound (VOC) Analysis

Internal StandardAnalyte(s)MethodAccuracy (% Recovery)Precision (%RSD/CV)Linearity (R²)Reference
This compound-d5 Volatile Organic CompoundsGC-MS95.8< 10> 0.99
Toluene-d8Aromatic HydrocarbonsGC-MSData not specifiedData not specifiedData not specified
HalothaneIsoflurane, EnfluraneHeadspace GC-MS72-763.3-3.9 (Intraday & Interday)Not Specified
Methylene ChlorideHalothane, EnfluraneHeadspace GC-MSData not specifiedData not specifiedNot Specified
n-PropanolAlcohol ContentDual Column GCNot SpecifiedNot Specified0.9980 - 0.9998
¹³C-labeled fatty acidsFatty AcidsGC-MS77-238Variable, generally increased varianceNot Specified

Note: The performance of Toluene-d8 and other deuterated standards is expected to be high, similar to this compound-d5, depending on the specific analyte and matrix. The data for this compound-d5 is based on a single-laboratory validation study for the analysis of VOCs in urine.

Table 2: Physicochemical Properties of this compound-d5 and Alternative Deuterated Internal Standards

Internal StandardChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Primary Application
This compound-d5 C₇H₁₁D₅O121.24~160Volatile Organic Compounds (VOCs), Alcohols
Toluene-d8C₇D₈100.19110.6Aromatic Hydrocarbons
Naphthalene-d8C₁₀D₈136.22218Polycyclic Aromatic Hydrocarbons (PAHs)
Phenol-d6C₆D₆O100.16181.7Phenolic Compounds
Decane-d22C₁₀D₂₂164.41174Alkanes, Non-polar Compounds

Source: Adapted from BenchChem.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are protocols for the utilization of this compound-d5 as an internal standard in common analytical workflows.

Protocol 1: Quantification of Volatile Organic Compounds in Urine using GC-MS

This protocol details a GC-MS method for the quantitative analysis of VOCs in a biological matrix, utilizing this compound-d5 as an internal standard.

1. Sample Preparation:

  • To 1 mL of urine in a 10 mL headspace vial, add 10 µL of a 10 µg/mL solution of this compound-d5 in methanol.

  • Add 0.5 g of sodium chloride to the vial.

  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

2. GC-MS Analysis:

  • System: Agilent 7890B GC coupled with a 5977A MSD.

  • Column: DB-624 UI, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold for 5 min.

  • Injector: 250°C, splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Conditions:

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Quadrupole:

Safety Operating Guide

Proper Disposal of (R)-(-)-2-Heptanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (R)-(-)-2-Heptanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks associated with this chemical.

This compound is a combustible liquid that requires careful handling and disposal. Improper disposal can lead to fire hazards, environmental contamination, and potential legal liabilities. This guide outlines the necessary steps for its safe management from point of use to final disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for detailed hazard information. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, and keep the chemical away from heat, sparks, and open flames.

Regulatory and Classification Data

Proper waste management begins with correct classification. This compound falls under specific regulatory classifications that dictate its disposal route.

ParameterValue/ClassificationRegulation/Reference
RCRA Waste Code D00140 CFR 261.21[1][2][3][4][5]
Hazard Characteristic Ignitability40 CFR 261.21[2][3]
Flash Point 71°C (159.8°F)[6]
Ignitable Liquid Definition Flash point < 140°F (60°C)40 CFR 261.21[1][2][3]
Aqueous Alcohol Solution Considered ignitable if >24% alcohol by volume with a flash point < 60°C40 CFR 261.21[1][3]
Satellite Accumulation Area (SAA) Limit ≤ 55 gallons of hazardous waste[6][7][8]

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound.

  • Do not mix with other waste streams, especially strong oxidizing agents.

2. Waste Collection and Storage:

  • Collect waste this compound in a compatible, properly sealed, and labeled container.

  • Store the waste container in a designated Satellite Accumulation Area (SAA).

  • Ensure the SAA is away from ignition sources and in a well-ventilated area.

3. Spill Management:

  • In case of a small spill, absorb the material with a non-combustible absorbent (e.g., vermiculite, dry sand).

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Do not use combustible materials to absorb spills.

  • Collect the absorbed material and contaminated items in a sealed container for hazardous waste disposal.

4. Final Disposal:

  • This compound waste must be disposed of through a licensed hazardous waste contractor.

  • Do not dispose of this compound down the drain.

  • Contact your institution's EHS department to arrange for pickup and disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: this compound Waste Generated is_contaminated Is the waste mixed with other hazardous chemicals? start->is_contaminated consult_ehs Consult EHS for specific disposal guidance is_contaminated->consult_ehs Yes collect_separately Collect in a dedicated, labeled container for This compound waste is_contaminated->collect_separately No consult_ehs->collect_separately store_in_saa Store in a designated Satellite Accumulation Area (SAA) collect_separately->store_in_saa is_spill Is there a spill? store_in_saa->is_spill small_spill Small Spill: Absorb with inert material is_spill->small_spill Yes (small) large_spill Large Spill: Evacuate and call EHS is_spill->large_spill Yes (large) arrange_pickup Contact EHS to arrange for pickup by a licensed hazardous waste contractor is_spill->arrange_pickup No collect_spill_waste Collect absorbed material in a hazardous waste container small_spill->collect_spill_waste end End: Proper Disposal large_spill->end collect_spill_waste->arrange_pickup arrange_pickup->end

References

Safeguarding Your Research: Essential PPE and Handling Protocols for (R)-(-)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of (R)-(-)-2-Heptanol. Adherence to these protocols is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

This compound is a combustible liquid that can cause skin and eye irritation, and may also lead to respiratory irritation. Proper personal protective equipment (PPE) and handling procedures are paramount to mitigate these risks.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This equipment should be readily available and in good condition before any handling of the chemical commences.

Protection Type Specific Equipment Rationale and Best Practices
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[1]To prevent eye irritation from splashes or vapors.[2] In case of eye contact, rinse cautiously with water for several minutes.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile), lab coat, and protective clothing.[2] An apron may also be used.[4]To prevent skin irritation and absorption.[2][5] Contaminated clothing should be removed immediately and washed before reuse.[3]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation.[2][3] A filter respirator for organic gases and vapors is recommended if exposure limits are exceeded or irritation is experienced.[1][2][3]To prevent respiratory tract irritation from inhaling vapors.[2]

Quantitative Safety Data

Understanding the physicochemical properties of this compound is crucial for safe handling and storage.

Property Value Source
Flash Point 71 °C (159.8 °F) (closed cup)[2][6][7]
Boiling Point 158-160 °C[2][8]
Relative Density (water=1) 0.82[2][8]
Solubility in Water 0.35 g/100ml [2][8]
Relative Vapor Density (air=1) 4[2][8]

Experimental and Handling Protocols

Handling and Storage:

  • Ventilation and Ignition Sources: Always handle this compound in a well-ventilated area.[3][9] Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[6] Use non-sparking tools and ground all equipment containing the material.[3][6][10]

  • Personal Hygiene: Do not eat, drink, or smoke when working with this chemical.[2] Wash hands thoroughly after handling.

  • Container Management: Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[6]

  • Incompatible Materials: Store separately from strong oxidants.[2]

Spill Response Protocol:

  • Immediate Actions: Eliminate all ignition sources from the immediate area.[8][10] Do not touch or walk through the spilled material.[8][10]

  • Containment: For small spills, absorb the liquid with an inert, non-combustible material such as sand, dry earth, or vermiculite.[2][3][10] For large spills, dike the area far ahead of the liquid spill for later disposal.[10] Prevent the spill from entering waterways or sewers.[10]

  • Collection and Disposal: Collect the absorbed material using clean, non-sparking tools and place it into a suitable, labeled container for disposal.[3][10]

  • Decontamination: Clean the affected area and wash all protective clothing before storing or reusing it.[4]

Disposal Plan:

Dispose of this compound and its containers in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant. Do not dispose of it in the sewer system.[10]

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Ensure Proper Ventilation & Remove Ignition Sources prep_ppe->prep_setup handle_chem Handle this compound (Use Non-Sparking Tools) prep_setup->handle_chem Proceed with work post_store Store in Tightly Closed Container in a Cool, Dry, Ventilated Area handle_chem->post_store Work complete disposal_spill Follow Spill Response Protocol handle_chem->disposal_spill In case of spill post_clean Clean Work Area & Wash Hands Thoroughly post_store->post_clean disposal_waste Dispose of Waste via Approved Channels post_clean->disposal_waste Dispose of used materials disposal_spill->disposal_waste

Caption: A logical workflow for the safe handling of this compound.

References

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